molecular formula C3H4BNO3 B1393564 Isoxazole-4-boronic acid CAS No. 1008139-25-0

Isoxazole-4-boronic acid

Cat. No.: B1393564
CAS No.: 1008139-25-0
M. Wt: 112.88 g/mol
InChI Key: HANPIZQMFCWPKY-UHFFFAOYSA-N
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Description

Isoxazole-4-boronic acid (CAS 1008139-25-0) is a valuable heteroaryl boronic acid building block in organic synthesis and medicinal chemistry. This solid compound is particularly recognized for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, facilitating the introduction of the isoxazole moiety into more complex molecules. A key research application is its use as a reagent for the DNA-compatible cyanomethylation of (hetero)aryl halides or triflates, a critical process in DNA-encoded library (DEL) synthesis. This tandem process involves a Suzuki-Miyaura coupling followed by a base-promoted isoxazole fragmentation, efficiently yielding the desired products without significant damage to the DNA tag. The compound is bench-stable and exhibits good solubility in polar solvents, making it a practical tool for researchers. Its applications extend to the development of compounds for various therapeutic areas, including the synthesis of investigational molecules targeting bromodomains involved in cancer and immune regulation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2-oxazol-4-ylboronic acid
Source PubChem
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InChI

InChI=1S/C3H4BNO3/c6-4(7)3-1-5-8-2-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPIZQMFCWPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CON=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675073
Record name 1,2-Oxazol-4-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008139-25-0
Record name 1,2-Oxazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675073
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Record name Isoxazole-4-boronic acid
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Foundational & Exploratory

Introduction: The Strategic Importance of a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isoxazole-4-boronic Acid: Properties, Structure, and Application

In the landscape of modern medicinal chemistry and materials science, the ability to efficiently construct complex molecular architectures is paramount. This compound and its derivatives have emerged as highly valuable synthetic intermediates, bridging the pharmacologically significant isoxazole core with the versatile chemistry of boronic acids.[1][2] The isoxazole ring is a five-membered heterocycle found in numerous approved pharmaceutical agents, prized for its role in modulating biological activity and improving pharmacokinetic profiles.[1] The boronic acid functional group, in turn, serves as a powerful handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core properties, reactivity, and provide a field-proven experimental protocol for its application in synthesis, underscoring its role as a key building block in the rapid generation of novel chemical entities.

Chemical Structure and Physicochemical Properties

This compound is characterized by a boronic acid group (-B(OH)₂) attached to the C4 position of the isoxazole ring. Its structure is fundamental to its reactivity, offering a stable yet reactive partner for transition metal-catalyzed reactions.

Caption: 2D Structure of this compound.

For practical laboratory use, this compound is frequently supplied as its pinacol ester derivative, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. This form offers enhanced stability and easier handling compared to the free boronic acid. The data below pertains to both the free acid and its common pinacol ester, as specified.

PropertyValue (this compound)Value (this compound pinacol ester)
CAS Number 1008139-25-0[5][6]928664-98-6[7][8]
Molecular Formula C₃H₄BNO₃[5][6]C₉H₁₄BNO₃[7][8]
Molecular Weight 112.88 g/mol [5][6][9]195.02 g/mol [8][10]
Physical Form Solid, white to pale yellow[6][9][11]Solid[8]
Boiling Point 337.4±34.0 °C (Predicted)[9][11]Not available
Density 1.37-1.4 g/cm³ (Predicted)[6][9]Not available
Melting Point Not available110-115 °C[8]
Topological Polar Surface Area 66.5 Ų[5][]44.5 Ų[13]
SMILES B(C1=CON=C1)(O)O[5][14]CC1(C)OB(OC1(C)C)c2cnoc2[8]

Stability and Handling

Storage: Boronic acids and their esters can be sensitive to moisture and oxidation. For long-term viability, this compound should be stored in a freezer under an inert atmosphere, with a recommended temperature of -20°C.[6][9] Its pinacol ester counterpart is generally more stable and can be stored at refrigerated temperatures (2-8°C) under dry conditions.[7][8]

Safety: this compound and its pinacol ester are considered hazardous chemicals. They can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5][10][15] They are also harmful if swallowed.[5][10] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes.[16]

  • Incompatibilities: Avoid strong acids and strong bases.[16]

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][18][19] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds between sp²-hybridized centers.

The Suzuki-Miyaura Coupling Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophile).

  • Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][4]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

This robust methodology allows for the facile derivatization of the isoxazole core, enabling medicinal chemists to rapidly synthesize libraries of compounds for biological screening. The isoxazole moiety itself can contribute to binding affinity and metabolic stability in drug candidates, making this building block particularly attractive for drug discovery programs targeting cancer, infections, and neurodegenerative disorders.[2][]

Beyond traditional Suzuki couplings, this compound has been utilized in novel, DNA-compatible reactions. One such application is a tandem process involving Suzuki coupling followed by a base-promoted fragmentation of the isoxazole ring to achieve cyanomethylation of aryl halides, a technique valuable for the synthesis of DNA-encoded libraries.[20]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound pinacol ester

This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with an aryl bromide.

Objective: To synthesize 4-phenylisoxazole from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole and bromobenzene.

Materials:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (1.2 equiv.)

  • Bromobenzene (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane (solvent)

  • Water (solvent, degassed)

Protocol Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add solids to flask: - this compound pinacol ester - Aryl bromide - Pd(dppf)Cl₂ - K₂CO₃ prep2 2. Seal flask with septum prep1->prep2 prep3 3. Evacuate and backfill with N₂/Ar (3x) prep2->prep3 react1 4. Add degassed solvents: - 1,4-Dioxane - Water prep3->react1 Under Inert Atmosphere react2 5. Heat to 80-100 °C with stirring react1->react2 react3 6. Monitor by TLC/LC-MS until completion react2->react3 work1 7. Cool to RT, dilute with EtOAc react3->work1 Reaction Complete work2 8. Wash with water and brine work1->work2 work3 9. Dry organic layer (Na₂SO₄), filter work2->work3 work4 10. Concentrate under reduced pressure work3->work4 work5 11. Purify via column chromatography work4->work5 end end work5->end Final Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound pinacol ester (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and anhydrous potassium carbonate (3.0 equiv.).

    • Causality: Flame-drying the glassware removes adsorbed water, which can hydrolyze the boronic ester and interfere with the catalyst. Using an excess of the boronic ester ensures complete consumption of the limiting aryl halide.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Establishing an inert atmosphere is critical to prevent oxidative degradation of the catalyst and ensure high yields.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add bromobenzene (1.0 equiv.) via syringe. Subsequently, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via cannula or syringe.

    • Causality: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic-soluble reactants and the inorganic base. Degassing the solvents by sparging with an inert gas removes dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring is essential in the biphasic mixture to ensure efficient mixing of reactants.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (bromobenzene) is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

    • Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break up emulsions and begin the drying process.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-phenylisoxazole.

    • Causality: This final step removes unreacted starting materials, catalyst residues, and any byproducts (such as homocoupled boronic ester) to yield the desired product in high purity.[4]

Conclusion

This compound and its pinacol ester are indispensable tools in contemporary organic synthesis. Their unique structure combines a biologically relevant heterocyclic core with a functional group perfectly poised for robust and versatile cross-coupling chemistry. This combination provides researchers in pharmaceutical and materials science with a reliable and efficient means to construct novel molecules with tailored properties. A thorough understanding of its properties, handling requirements, and reactivity, particularly in the context of the Suzuki-Miyaura reaction, is essential for leveraging its full synthetic potential.

References

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoxazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of heterocyclic motifs is paramount for modulating the physicochemical and pharmacological properties of novel molecular entities. Among these, the isoxazole ring system is a privileged scaffold, frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] this compound emerges as a particularly valuable building block, providing chemists with a direct and efficient handle for introducing the isoxazole moiety into complex molecules. Its primary utility lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide provides an in-depth examination of its chemical identifiers, properties, core applications, and a field-proven experimental protocol for its use.

Core Identifiers and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is cataloged under several identifiers, with its CAS number being the most unique. Its properties are summarized below for quick reference.

IdentifierValueSource
CAS Number 1008139-25-0[3][4][5][6]
Molecular Formula C₃H₄BNO₃[4][5]
Molecular Weight 112.88 g/mol [4][]
IUPAC Name (1,2-oxazol-4-yl)boronic acid[4][]
Synonyms Isoxazol-4-ylboronic acid, B-4-Isoxazolylboronic acid[3][6]
InChI Key HANPIZQMFCWPKY-UHFFFAOYSA-N[4][]
SMILES OB(O)c1cnoc1[8]
Physical Form Solid, pale yellow to white powder[3][5][6]

Handling, Storage, and Safety

Stability and Storage: this compound is a relatively bench-stable solid.[3] However, like many boronic acids, it can be susceptible to dehydration to form its corresponding boroxine (a trimeric anhydride) or protodeboronation under certain conditions. For optimal long-term stability and to ensure reaction consistency, it is recommended to store the compound in a freezer at temperatures of -20°C under an inert atmosphere.[5][6]

Safety and Hazard Information: This compound should be handled by technically qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • GHS Hazard Statements: According to aggregated data, the compound is associated with the following hazards:

    • H302: Harmful if swallowed[4]

    • H315: Causes skin irritation[4]

    • H319: Causes serious eye irritation[4]

    • H335: May cause respiratory irritation[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful means to form a C(sp²)–C(sp²) bond between the isoxazole ring and various aryl or vinyl halides and triflates.[2][9]

Mechanism Overview: The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst oxidatively inserts into the carbon-halide (or triflate) bond of the electrophilic partner (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then transfers its organic group (the isoxazole ring) to the Pd(II) center, displacing the halide.[2][10]

  • Reductive Elimination: The two organic fragments on the palladium complex (the aryl group and the isoxazole) couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the desired biaryl product.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)L₂-X pd0->ar_pd_x ar_isox Ar-Isoxazole pd0->ar_isox Product oxidative_addition Oxidative Addition ar_pd_isox Ar-Pd(II)L₂-Isoxazole ar_pd_x->ar_pd_isox reductive_elimination Reductive Elimination transmetalation Transmetalation ar_pd_isox->pd0 ar_x_in Ar-X ar_x_in->ar_pd_x isox_boronate_in Isoxazole-B(OR)₃⁻ isox_boronate_in->ar_pd_isox base_in Base isox_boronic_acid Isoxazole-B(OH)₂ isox_boronic_acid->isox_boronate_in

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of 4-Aryl-Isoxazole

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 to 1.5 mmol, 1.2 to 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Nitrogen or Argon source

Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic turnover and reaction success.

  • Solvent Addition:

    • Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction vessel. Solvents should be sparged with an inert gas for at least 30 minutes prior to use. Causality: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.

    • Stir the reaction mixture vigorously for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-isoxazole product.

Advanced Concepts and Related Reagents

DNA-Encoded Library (DEL) Synthesis: this compound has been demonstrated as a reagent for DNA-compatible cyanomethylation. This process involves a tandem reaction sequence beginning with a Suzuki-Miyaura coupling, followed by a base-promoted fragmentation of the isoxazole ring. This unique reactivity, which proceeds under conditions that do not significantly damage DNA, makes it a valuable tool in the synthesis of DNA-encoded libraries for drug discovery.[3]

Pinacol Ester Derivative: For applications requiring enhanced stability or different solubility profiles, the pinacol ester of this compound (CAS: 928664-98-6) is a widely used alternative.[11][12][13] Boronic acid pinacol esters are generally more robust towards protodeboronation and are often easier to handle and purify than their free boronic acid counterparts. They are fully compatible with Suzuki-Miyaura coupling conditions, often being used interchangeably.[10]

Conclusion

This compound is a high-value, versatile chemical tool for research and development professionals. Its ability to participate reliably in palladium-catalyzed cross-coupling reactions provides a straightforward and powerful method for incorporating the pharmacologically relevant isoxazole scaffold into target molecules. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full synthetic potential in the pursuit of novel therapeutics and functional materials.

References

An In-Depth Technical Guide to the Synthesis and Application of Isoxazole-4-Boronic Acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoxazole-4-boronic acid is a heterocyclic building block of significant strategic importance in contemporary medicinal chemistry and drug discovery. The isoxazole core is a recognized pharmacophore present in numerous biologically active compounds, while the boronic acid moiety serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and critical applications of this compound. We will explore the principal synthetic routes, detailing the causality behind experimental choices, and present step-by-step protocols. Furthermore, we will delve into its cornerstone application in Suzuki-Miyaura coupling and its advanced use in specialized fields such as DNA-Encoded Library (DEL) synthesis, underscoring its value in the rapid generation of molecular diversity for therapeutic innovation.

Introduction: The Strategic Value of this compound

The Isoxazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a staple in pharmaceutical design.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. The biological activity of well-known drugs such as the anti-rheumatic leflunomide and the COX-2 inhibitor valdecoxib relies on the isoxazole ring, highlighting its role in creating treatments for inflammation, cancer, and infectious diseases.[1] The modification of the isoxazole structure is a proven strategy for developing novel therapeutics with enhanced potency and reduced toxicity.[1]

The Boronic Acid Handle: A Gateway to Chemical Diversity

The introduction of a boronic acid group onto a molecular scaffold provides a powerful tool for medicinal chemists.[3] Boronic acids and their corresponding esters are exceptionally useful substrates in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction is prized for its mild conditions, tolerance of a vast range of functional groups, and commercial availability of catalysts and reagents. The stability, ease of preparation, and relatively low toxicity of boronic acid compounds make them ideal for the late-stage functionalization of complex molecules and the rapid assembly of compound libraries for high-throughput screening.[3][4]

This compound: Bridging Scaffold and Functionality

This compound (CAS: 1008139-25-0) synergistically combines the desirable pharmacological properties of the isoxazole ring with the synthetic versatility of the boronic acid group. This combination allows for the direct introduction of the isoxazole motif into target molecules, enabling chemists to efficiently explore the chemical space around this privileged scaffold.

Physicochemical Properties and Characterization

This compound is typically a white, solid, bench-stable reagent.[5] For enhanced stability, particularly to mitigate dehydration to boroxines, it is often handled or sold as its pinacol ester derivative, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS: 928664-98-6).[6]

PropertyValueReference
Molecular Formula C₃H₄BNO₃[][8]
Molecular Weight 112.88 g/mol [][8]
CAS Number 1008139-25-0[5][8]
Appearance Solid[5]
IUPAC Name (1,2-oxazol-4-yl)boronic acid[][8]
Hydrogen Bond Donor Count 2[]
Hydrogen Bond Acceptor Count 4[]
Topological Polar Surface Area 66.5 Ų[][8]

Core Methodologies for the Synthesis of this compound

The synthesis of this compound hinges on the regioselective introduction of the boronic acid moiety at the C4 position of the isoxazole ring. This is typically achieved by starting with a 4-halo-isoxazole precursor. Two primary, field-proven methodologies are employed: synthesis via halogen-metal exchange and synthesis via palladium-catalyzed Miyaura borylation.

Method A: Synthesis via Halogen-Metal Exchange

This classic organometallic approach relies on the generation of a highly nucleophilic carbanion at the C4 position, which then reacts with an electrophilic boron source.

Principle: The process involves the reaction of a 4-halo-isoxazole (typically 4-bromo-isoxazole) with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures. This generates a 4-lithio-isoxazole intermediate. This intermediate is then "trapped" by an electrophilic borate ester, like triisopropyl borate, to form a boronate complex. Finally, acidic workup hydrolyzes the ester to yield the desired boronic acid.

Causality and Insights:

  • Cryogenic Temperatures (-78 °C): Essential to prevent side reactions. The lithiated isoxazole is highly reactive and can decompose or react with the solvent or starting material at higher temperatures.

  • Anhydrous Conditions: Critical for success. Organolithium reagents react rapidly with water. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous.

  • Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate as it is less prone to undergoing a second addition of the organolithium reagent.

G cluster_0 Method A: Halogen-Metal Exchange start 4-Bromo-isoxazole step1 Lithiation (n-BuLi, THF, -78 °C) start->step1 step2 Borylation (Triisopropyl borate) step1->step2 step3 Acidic Hydrolysis (e.g., HCl) step2->step3 end This compound step3->end

Workflow for Halogen-Metal Exchange Synthesis.

Experimental Protocol: Synthesis of this compound via Halogen-Metal Exchange

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-bromo-isoxazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method B: Synthesis via Palladium-Catalyzed Miyaura Borylation

This method leverages modern cross-coupling chemistry to form the C-B bond under milder conditions than the halogen-metal exchange route.[9][10]

Principle: This reaction couples a 4-halo-isoxazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, resulting in the formation of the more stable this compound pinacol ester. This ester can then be hydrolyzed to the free boronic acid if desired.

Causality and Insights:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Catalysts like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a phosphine ligand are effective. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: A mild base, such as potassium acetate (KOAc), is used to facilitate the transmetalation step of the catalytic cycle. It is not strong enough to cause unwanted side reactions with the isoxazole ring.

  • Product Form: This method directly yields the pinacol ester, which is often the desired reagent for subsequent Suzuki couplings due to its superior stability and ease of handling.

G cluster_1 Method B: Miyaura Borylation start 4-Bromo-isoxazole + Bis(pinacolato)diboron step1 Pd-Catalyzed Coupling (e.g., Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C) start->step1 end This compound Pinacol Ester step1->end optional_step Optional Hydrolysis end->optional_step final_product This compound optional_step->final_product

Workflow for Miyaura Borylation Synthesis.

Experimental Protocol: Synthesis of this compound Pinacol Ester via Miyaura Borylation

  • Preparation: To a flask, add 4-bromo-isoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure pinacol ester.

Comparison of Synthetic Routes
FeatureMethod A: Halogen-Metal ExchangeMethod B: Miyaura Borylation
Conditions Cryogenic (-78 °C), strictly anhydrousMilder (80-100 °C), less sensitive to moisture
Reagents Stoichiometric strong base (n-BuLi)Catalytic Palladium, stoichiometric mild base
Functional Group Tolerance Low; incompatible with acidic protons, estersHigh; tolerates a wide range of functional groups
Scalability Challenging due to temperature controlMore readily scalable
Initial Product Free Boronic AcidBoronic Acid Pinacol Ester
Safety Requires handling of pyrophoric n-BuLiRequires handling of palladium catalysts

Key Applications in Drug Discovery

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to construct complex molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction forms a C-C bond between the C4 of the isoxazole and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + R¹-X pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [R²-B(OR)₃]⁻ pd2_r1r2 R¹-Pd(II)L₂-R² transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 + R¹-R²

Generalized Suzuki-Miyaura Catalytic Cycle.

Representative Protocol: Suzuki Coupling of this compound with an Aryl Bromide

  • Preparation: In a flask, combine the aryl bromide (1.0 eq), this compound (or its pinacol ester, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction: Degas the mixture (e.g., by bubbling argon through it for 15 minutes) and then heat to reflux (80-100 °C) under an inert atmosphere until the reaction is complete.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.

Advanced Application: DNA-Encoded Library (DEL) Synthesis

A particularly innovative application of this compound is in the synthesis of DNA-Encoded Libraries. It serves as a reagent for a DNA-compatible cyanomethylation of aryl halides or triflates.[5] This proceeds via a tandem reaction involving an initial Suzuki-Miyaura coupling, followed by a base-promoted fragmentation of the now-attached isoxazole ring, which unmasks a cyanomethyl group. The mild conditions of this tandem process are crucial as they do not damage the DNA tag.[5]

G cluster_0 Tandem Reaction for Cyanomethylation start DNA-Aryl-Halide + This compound step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) start->step1 intermediate DNA-Aryl-Isoxazole step1->intermediate step2 Step 2: Isoxazole Fragmentation (Base) intermediate->step2 end DNA-Aryl-CH₂CN step2->end

Tandem Suzuki Coupling-Fragmentation Workflow.

Conclusion and Future Outlook

This compound has cemented its role as an indispensable building block in the toolkit of the modern medicinal chemist. Its strategic value lies in the seamless integration of a pharmacologically relevant scaffold with a synthetically powerful functional group. The synthetic methodologies, particularly the robust and scalable Miyaura borylation, ensure its accessibility for diverse research and development programs. Its application in Suzuki-Miyaura coupling is fundamental to library synthesis, while its specialized use in advanced technologies like DEL synthesis demonstrates its ongoing relevance at the cutting edge of drug discovery. Future advancements will likely focus on developing even more efficient and sustainable catalytic systems for its synthesis and coupling, further expanding the chemical space that can be explored in the quest for novel therapeutics.

References

An In-Depth Technical Guide to Isoxazole-4-boronic Acid: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoxazole-4-boronic acid and its derivatives have emerged as indispensable tools in contemporary medicinal chemistry. This guide provides an in-depth analysis of this heterocyclic building block, delineating its synthesis, physicochemical properties, and strategic applications, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind experimental choices, present validated protocols, and showcase its utility through case studies in drug development. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique chemical reactivity and structural significance of the isoxazole scaffold.

Introduction: The Strategic Value of the Isoxazole Nucleus

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is prevalent in a multitude of FDA-approved drugs and biologically active compounds, valued for its ability to act as a bioisostere for other functional groups and its contribution to molecular stability and binding affinity.[1][2][3][4][5] Isoxazoles are key components in drugs exhibiting a wide array of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4]

The functionalization of this privileged scaffold is paramount for exploring chemical space in drug discovery. Boronic acids and their corresponding esters are exceptionally useful reagents in this context, primarily due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[6][7] this compound, specifically, provides a strategic "handle" for medicinal chemists to introduce the isoxazole moiety into complex molecules, enabling the rapid synthesis and evaluation of new chemical entities.[8]

Physicochemical Properties and Synthesis

Understanding the inherent properties of this compound is critical for its effective use. It is typically a bench-stable solid that is soluble in polar organic solvents.[9]

PropertyValueSource
Molecular FormulaC₃H₄BNO₃[][11][12]
Molecular Weight112.88 g/mol [][11][12]
Physical FormSolid[12][13]
Topological Polar Surface Area66.5 Ų[][11]
Hydrogen Bond Donor Count2[]
Hydrogen Bond Acceptor Count4[]

Table 1: Key Physicochemical Properties of this compound.

The synthesis of this compound and its common surrogate, the pinacol ester derivative, typically involves the functionalization of a pre-formed isoxazole ring. A common synthetic route involves the Miyaura borylation, where an isoxazolyl halide is coupled with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.[7] The choice of the pinacol ester is often strategic, as it offers enhanced stability and easier handling compared to the free boronic acid.[14][15]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[6] This reaction allows for the precise and efficient connection of the isoxazole ring (from the boronic acid) to an aryl or heteroaryl halide (or triflate), generating complex biaryl structures that are central to many pharmaceutical compounds.[6][16]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Aryl Halide Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Isoxazole (Biaryl Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Isoxazole (Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Isoxazole-B(OH)₂ + Base BoronicAcid->Transmetal

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
  • Expertise & Causality : The choice of ligand (L), base, and solvent system is critical and interdependent.

    • Ligands : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed.[17] They stabilize the Pd(0) species and accelerate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[7]

    • Base : A base (e.g., K₃PO₄, K₂CO₃, CsF) is essential for activating the boronic acid.[17][18] It converts the boronic acid to a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base can influence reaction rate and prevent side reactions like protodeboronation.

    • Solvent : A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[17][18] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Self-Validating Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

Experimental_Workflow start Start reagents 1. Add Reagents to Flask (Aryl Bromide, Boronic Acid, Catalyst, Base) start->reagents degas 2. Seal & Degas (Purge with N₂ or Ar for 10-15 min) reagents->degas solvent 3. Add Degassed Solvents (Dioxane/Water) degas->solvent heat 4. Heat Reaction (e.g., 80-100 °C) Monitor by TLC or LC-MS solvent->heat workup 5. Aqueous Workup (Quench, Extract with Organic Solvent) heat->workup Upon Completion purify 6. Purification (Silica Gel Chromatography) workup->purify product Final Product (Characterize by NMR, MS) purify->product

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Setup : To a clean, dry reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., 5 mol %), and base (2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid component can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.

  • Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Rationale: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated through oxidation. Removing oxygen is critical for catalytic turnover and achieving high yields.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

    • Rationale: Using pre-degassed solvents further ensures that oxygen is excluded from the reaction environment.

  • Reaction Execution : Place the reaction vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting aryl halide is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired arylated isoxazole.

Applications in Drug Discovery & Beyond

The true value of this compound lies in its application to synthesize molecules with therapeutic potential. It has been employed as a key building block in the development of inhibitors for various biological targets.[] For example, it has been incorporated into molecules targeting oncogenic enzymes and kinases, where the isoxazole ring can form crucial hydrogen bonds or hydrophobic interactions within the target's active site.[]

A notable application beyond standard coupling is its use in DNA-compatible chemistry for the construction of DNA-Encoded Libraries (DELs). This compound can undergo a Suzuki coupling followed by a base-promoted fragmentation of the isoxazole ring.[9] This tandem process results in cyanomethylation of an aryl halide, a transformation that is well-tolerated by the DNA backbone and provides a novel method for generating diverse compound libraries for high-throughput screening.[9]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the synthetic chemist's toolbox. Its stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and the inherent biological relevance of the isoxazole core make it a highly valuable reagent.[5][19] As synthetic methodologies continue to advance, particularly in the realm of late-stage functionalization, the strategic use of reagents like this compound will continue to accelerate the discovery and development of novel therapeutics, underscoring its continued importance in modern pharmaceutical research.[1][2][3]

References

An In-Depth Technical Guide to Isoxazole-4-boronic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoxazole Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the isoxazole ring system has garnered significant attention due to its diverse biological activities and its presence in numerous approved pharmaceuticals.[1][2] Isoxazole-4-boronic acid emerges as a particularly valuable reagent, providing a direct and efficient means to introduce this pharmacologically relevant isoxazole core into potential drug candidates. This guide aims to provide a comprehensive technical overview of this compound, detailing its fundamental properties, key applications, and practical methodologies for its use in synthetic chemistry, with a particular focus on its role in facilitating the construction of complex molecular architectures.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This compound is a stable, solid compound under standard laboratory conditions, a characteristic that enhances its utility and shelf-life.[3]

PropertyValueSource
Molecular Formula C₃H₄BNO₃[4][][6][7]
Molecular Weight 112.88 g/mol [4][][6][7]
Appearance White to off-white solid[6][7][8]
IUPAC Name (1,2-oxazol-4-yl)boronic acid[4][]
CAS Number 1008139-25-0[4][7]

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[10] The boronic acid functional group of this compound readily participates in the catalytic cycle, enabling the facile linkage of the isoxazole ring to a wide variety of aryl and heteroaryl halides or triflates.[3][9]

Mechanistic Rationale for Application

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. The choice of this compound as a substrate is underpinned by several key factors:

  • Stability and Handling: Boronic acids are generally more stable and less toxic than other organometallic reagents, such as organotins (used in Stille coupling) or organozincs. This compound is a bench-stable solid, simplifying its handling and storage.[3]

  • Functional Group Tolerance: The reaction conditions for Suzuki-Miyaura coupling are typically mild and tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex, polyfunctional molecules.[11]

  • High Yields and Selectivity: The coupling of this compound with suitable partners generally proceeds in good to excellent yields with high regioselectivity.[3][11]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - Aryl Halide - this compound - Palladium Catalyst - Ligand - Base - Solvent heating Heat and Stir under Inert Atmosphere reagents->heating Degas quench Quench Reaction heating->quench Cool to RT extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

References

A Senior Application Scientist's Guide to Sourcing and Utilizing Isoxazole-4-boronic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoxazole-4-boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry, enabling the synthesis of complex molecules through robust cross-coupling methodologies. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of this reagent. We will navigate the commercial supplier landscape, delve into critical quality control parameters, discuss the practical distinctions between the free boronic acid and its pinacol ester, and provide field-proven protocols for its successful application and handling. Our focus is on ensuring scientific integrity and empowering researchers to make informed decisions for sourcing and utilizing this high-value chemical intermediate.

Introduction: The Strategic Value of the Isoxazole Moiety

The isoxazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and oxygen atoms. Its unique electronic properties, ability to participate in hydrogen bonding, and relatively low molecular weight have made it a privileged scaffold in drug design.[1][2][3] The isoxazole core is present in a multitude of clinically approved drugs, including the COX-2 inhibitor Valdecoxib and various antibiotics like Cloxacillin and Sulfamethoxazole.[2][4] These compounds exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5]

This compound, specifically, serves as a versatile intermediate for introducing this valuable pharmacophore into target molecules, most commonly via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] Its effective use, however, begins with a critical, often overlooked step: procurement from a reliable commercial source.

The Critical Choice: Free Boronic Acid vs. Pinacol Ester

A primary consideration when sourcing this reagent is the choice between the free This compound and its more common derivative, This compound pinacol ester . This decision hinges on a classic trade-off between reactivity and stability.

  • This compound (C₃H₄BNO₃, CAS: 1008139-25-0): This form is generally more reactive in cross-coupling reactions.[8] However, it is susceptible to dehydration, leading to the reversible formation of a cyclic trimer anhydride known as a boroxine .[9][10] This impurity can complicate stoichiometry and lead to inconsistent results. Its shelf-life is generally shorter, and it requires stringent storage conditions.

  • This compound pinacol ester (C₉H₁₄BNO₃, CAS: 928664-98-6): The pinacol ester offers significantly enhanced stability.[8][11] It is typically a crystalline solid that is less prone to decomposition, easier to handle and purify, and has a longer shelf-life.[8] In most Suzuki-Miyaura reaction conditions, the pinacol ester is believed to hydrolyze in situ to the active boronic acid, making it the preferred choice for reproducibility in complex, multi-step syntheses.[8]

Scientist's Insight: For nearly all applications outside of highly specialized cases, the pinacol ester is the recommended starting material . The marginal increase in reaction time is a small price to pay for the vastly superior stability, handling, and batch-to-batch consistency.

Commercial Supplier Landscape & Quality Analysis

Sourcing high-purity this compound or its pinacol ester is critical for successful and reproducible downstream applications. The following table summarizes prominent commercial suppliers catering to the research and development sector.

SupplierProduct Form(s) OfferedTypical PurityKey Considerations & Notes
Sigma-Aldrich (Merck) Free Acid & Pinacol Ester≥95%Offers various grades. Crucially, the "AldrichCPR" line is sold "as-is" without analytical data, and the buyer assumes all responsibility for purity confirmation.[6][7][12] Standard grades include a Certificate of Analysis (CoA).
Thermo Scientific (Alfa Aesar) Pinacol Ester~97%A reliable source for R&D quantities with comprehensive documentation typically available.[2][4]
AK Scientific, Inc. Free Acid≥95%A US-based supplier providing clear specifications and stock levels for research quantities.[1]
Frontier Specialty Chemicals Pinacol EsterNot specified, but provides technical data.Offers research quantities and useful links to application literature on its product pages.[13]
Enamine Free AcidNot specified, but provides application data.A well-known supplier for building blocks in drug discovery, offering unique reagents and libraries.[14]
The Procurement & Qualification Workflow

A robust procurement process does not end at purchase. It involves diligent qualification to ensure the integrity of your experimental results.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Verification s1 Identify Suppliers (e.g., Sigma, Thermo, Enamine) s2 Request Quotes & Lead Times s1->s2 s3 Request Representative Certificate of Analysis (CoA) s2->s3 e1 Compare Purity, Price, Availability s3->e1 e2 Review CoA for Impurities (e.g., Boroxine, Solvents) e1->e2 e3 Assess Supplier Reputation & Technical Support e2->e3 v1 Place Order for Selected Reagent e3->v1 v2 Receive Material & Batch-Specific CoA v1->v2 v3 In-House QC Verification (¹H NMR, LC-MS) v2->v3 v4 Release for Synthetic Use v3->v4

Caption: Supplier Selection and Material Qualification Workflow.

Protocols for Handling, Storage, and Quality Control

Protocol: Safe Handling & Storage
  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).

    • This compound: Store long-term at -20°C.[1]

    • This compound pinacol ester: Store at 2-8°C for long-term stability.[13]

  • Handling: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation, which can degrade the reagent. Use clean, dry spatulas and weigh the required amount promptly. Reseal the container tightly under inert gas if possible.

Protocol: Certificate of Analysis (CoA) Interpretation & In-House QC

The supplier's CoA is your first line of defense, but independent verification is the hallmark of good science.

  • Review the CoA:

    • Identity: Confirm the structure and CAS number match the ordered product.

    • Purity: Check the purity value, typically determined by ¹H NMR or LC-MS. A purity of >97% is recommended for most applications.

    • Analytical Methods: Note the methods used for analysis. Look for data from ¹H NMR, which confirms structure, and LC-MS, which indicates purity and presence of impurities.

  • In-House Verification (¹H NMR):

    • Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Expected Signals (Pinacol Ester): Look for the characteristic singlet for the 12 protons of the two methyl groups on the pinacol moiety around δ 1.3 ppm. The aromatic protons on the isoxazole ring will appear further downfield.

    • Red Flag: The absence or diminished integration of the pinacol singlet, coupled with broad peaks, may suggest decomposition or the presence of the free boronic acid and/or boroxine.

  • In-House Verification (LC-MS):

    • Analysis of boronic acids by LC-MS can be challenging due to their polarity and tendency to form boroxines.[15][16]

    • Use a method with a C18 column and a mobile phase of acetonitrile and buffered water (e.g., 10 mM ammonium acetate).[15]

    • Monitor for the expected mass-to-charge ratio (m/z) in both positive and negative ionization modes.

    • Expected m/z (Pinacol Ester, [M+H]⁺): ~196.1

    • Red Flag: Multiple peaks, especially those corresponding to the free boronic acid or the boroxine trimer, indicate impurity or degradation.

Application Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound pinacol ester with a representative aryl bromide.

G cluster_0 Reactants cluster_1 Reaction Conditions R1 Isoxazole-4-boronic acid pinacol ester P Coupled Product (Ar-Isoxazole) R1->P R2 Aryl Bromide (Ar-Br) R2->P C1 Pd Catalyst (e.g., Pd(OAc)₂/SPhos) C1->P C2 Base (e.g., K₂CO₃) C2->P C3 Solvent (e.g., Dioxane/H₂O) C3->P

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Methodology:
  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), This compound pinacol ester (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality Note: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step of the catalytic cycle.[17]

  • Catalyst Addition:

    • In a separate vial, pre-mix the palladium catalyst (e.g., Palladium(II) acetate, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Add the catalyst/ligand mixture to the reaction vial.

    • Causality Note: The phosphine ligand (SPhos) stabilizes the palladium center and facilitates both oxidative addition and reductive elimination, improving reaction efficiency, especially for heteroaromatic substrates.[6]

  • Solvent & Degassing:

    • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Heat the reaction mixture to 80-100°C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound and its pinacol ester are indispensable tools in the drug discovery pipeline. A successful synthetic campaign begins not in the flask, but with the careful selection and validation of these critical starting materials. By understanding the stability trade-offs between the free acid and its ester, implementing a rigorous supplier qualification workflow, and adhering to best practices for handling and QC, researchers can mitigate risks of failure and ensure the generation of reliable, reproducible data. This guide serves as a foundational resource to empower scientists to harness the full synthetic potential of this versatile building block.

References

An In-depth Technical Guide to the Spectroscopic Data of Isoxazole-4-boronic Acid and Its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for isoxazole-4-boronic acid, a valuable building block in medicinal chemistry and drug development.[1][2] Due to the inherent propensity of boronic acids to form boroxines, which can complicate spectral interpretation, this guide also extensively covers the more stable and commonly handled this compound pinacol ester.[3] We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. A comparative discussion will elucidate the key spectroscopic differences between the free boronic acid and its pinacol ester, providing researchers with the necessary tools for accurate identification and characterization.

Introduction: The Significance of this compound

The isoxazole motif is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to participate in hydrogen bonding and other molecular interactions.[4] When functionalized with a boronic acid group, the isoxazole scaffold becomes a versatile intermediate for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This makes this compound and its derivatives highly sought-after reagents in the synthesis of complex pharmaceutical compounds.

However, the analysis of boronic acids can be challenging. They have a tendency to dehydrate and form cyclic trimers known as boroxines, which can lead to complex and often uninterpretable NMR spectra.[3] For this reason, boronic acids are frequently protected as their pinacol esters, which are more stable, crystalline solids with improved handling and chromatographic properties.[5] This guide will therefore focus on the readily available data for this compound pinacol ester and provide expert insights into interpreting this data in the context of the free boronic acid.

Molecular Structure and Key Spectroscopic Features

The structures of this compound and its pinacol ester are presented below. The key difference is the boronic acid group (-B(OH)₂) versus the pinacol boronate ester group (-B(O₂C₂Me₄)). This structural variance is the primary determinant of the differences observed in their respective spectra.

Figure 1: Chemical structures of this compound and its pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound and its pinacol ester, ¹H and ¹³C NMR provide invaluable information about the molecular framework.

¹H NMR Spectroscopy

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is then recorded on a 400 MHz or higher field spectrometer.

Data and Interpretation: this compound Pinacol Ester

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
1~8.9s1HH-5 (isoxazole)
2~8.4s1HH-3 (isoxazole)
3~1.3s12H-C(CH₃)₂

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Expertise & Experience: Causality Behind the Observed Shifts

  • Isoxazole Protons (H-3 and H-5): The protons on the isoxazole ring appear as sharp singlets in the aromatic region of the spectrum. Their downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen and oxygen heteroatoms.

  • Pinacol Protons: The twelve protons of the four methyl groups on the pinacol moiety are chemically equivalent due to free rotation. This results in a single, intense singlet at approximately 1.3 ppm.

Comparative Analysis: Expected ¹H NMR Spectrum of this compound

For the free boronic acid, the signals for the isoxazole protons (H-3 and H-5) would be expected at similar chemical shifts to the pinacol ester. The most significant difference would be the absence of the large singlet for the pinacol methyl groups. Instead, a broad singlet corresponding to the two hydroxyl protons of the -B(OH)₂ group would be observed. The chemical shift of this signal is highly variable and dependent on solvent, concentration, and temperature, typically appearing between 4 and 6 ppm, but it can be much further downfield. This signal will also exchange with D₂O, a useful diagnostic test.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same sample prepared for ¹H NMR analysis. Due to the low natural abundance of ¹³C, a greater number of scans is required.

Data and Interpretation: this compound Pinacol Ester

SignalChemical Shift (ppm)Assignment
1~160C-5 (isoxazole)
2~150C-3 (isoxazole)
3~110C-4 (isoxazole, attached to Boron)
4~84-C(CH₃)₂
5~25-C(CH₃)₂

Note: The signal for the carbon attached to boron (C-4) may be broadened due to quadrupolar relaxation of the boron nucleus.[6]

Expertise & Experience: Causality Behind the Observed Shifts

  • Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are consistent with those of other substituted isoxazoles.[7] The carbons adjacent to the heteroatoms (C-3 and C-5) are the most downfield.

  • Pinacol Carbons: The quaternary carbons of the pinacol group appear around 84 ppm, while the methyl carbons are observed at approximately 25 ppm.[8]

Comparative Analysis: Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of the free boronic acid would show the signals for the isoxazole ring carbons at similar positions to the pinacol ester. The key difference would be the absence of the signals at ~84 ppm and ~25 ppm corresponding to the pinacol group.

G cluster_NMR NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B ¹H NMR Acquisition (e.g., 400 MHz) A->B C ¹³C NMR Acquisition (requires more scans) A->C D Data Processing and Analysis (Integration, Chemical Shift Referencing) B->D C->D E Structural Elucidation D->E

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: For solid samples, an IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded.

Data and Interpretation: this compound Pinacol Ester

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (isoxazole)
~2980StrongC-H stretch (aliphatic, pinacol)
~1600MediumC=N stretch (isoxazole)
~1370StrongB-O stretch
~1140StrongC-O stretch

Expertise & Experience: Causality Behind the Observed Bands

  • B-O Stretch: The strong absorption around 1370 cm⁻¹ is characteristic of the B-O bond in boronate esters.[9]

  • C-H Stretches: The spectrum clearly distinguishes between the aromatic C-H stretches of the isoxazole ring and the aliphatic C-H stretches of the pinacol methyl groups.

Comparative Analysis: Expected IR Spectrum of this compound

The IR spectrum of this compound would exhibit several key differences:

  • O-H Stretch: A very broad and strong absorption band would be present in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the B(OH)₂ group. This is often the most prominent feature in the IR spectrum of a boronic acid.[10]

  • Absence of Aliphatic C-H Stretches: The strong C-H stretching bands from the pinacol group (~2980 cm⁻¹) would be absent.

  • B-O Stretch: The B-O stretching frequency would likely shift compared to the pinacol ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol: Electrospray Ionization (ESI) is a common technique for the analysis of boronic acids and their esters. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Data and Interpretation: this compound Pinacol Ester

  • Molecular Formula: C₉H₁₄BNO₃[4]

  • Molecular Weight: 195.03 g/mol [4]

  • Expected Ion: In positive ion mode ESI-MS, the most likely observed ion would be the protonated molecule, [M+H]⁺, at m/z 196.1. Adducts with sodium, [M+Na]⁺, at m/z 218.1 are also common.

Expertise & Experience: Challenges in the MS Analysis of Boronic Acids

The direct analysis of boronic acids by mass spectrometry can be complicated by their tendency to form boroxines (cyclic trimers) in the gas phase, which can lead to ions at much higher m/z values than expected for the monomer.[3] Derivatization to the pinacol ester stabilizes the boron center and generally leads to cleaner mass spectra.[3]

Comparative Analysis: Expected Mass Spectrum of this compound

  • Molecular Formula: C₃H₄BNO₃[2]

  • Molecular Weight: 112.88 g/mol [2]

  • Expected Ion: The protonated molecule, [M+H]⁺, would be expected at m/z 113.9. However, as mentioned, the formation of the boroxine trimer could lead to a significant ion corresponding to the dehydrated trimer.

G cluster_MS Mass Spectrometry Analysis A Sample Dissolution (e.g., MeOH, ACN) B Ionization (e.g., ESI) A->B C Mass Analysis (m/z measurement) B->C D Data Interpretation (Molecular weight, fragmentation) C->D

Figure 3: A simplified workflow for mass spectrometry analysis.

Hydrolysis of Pinacol Ester to Boronic Acid

For researchers who need to use the free boronic acid, it can be readily prepared from the more stable pinacol ester.

Experimental Protocol for Hydrolysis:

  • Dissolve the this compound pinacol ester in a suitable solvent mixture, such as acetone and water.

  • Add an aqueous acid, for example, 1 M HCl, and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.

Note: This is a general procedure and may require optimization for specific scales and purities. A two-step deprotection via a diethanolamine adduct has also been reported as an efficient method.[11][12]

Conclusion

This guide has provided a detailed overview of the spectroscopic characterization of this compound, with a practical focus on its more stable pinacol ester derivative. By understanding the key features in NMR, IR, and MS spectra and the expected differences between the free acid and its ester, researchers can confidently identify and utilize these important synthetic building blocks. The provided protocols and interpretative guidance are intended to support the work of scientists in drug discovery and development, facilitating the synthesis of novel and impactful therapeutics.

References

Role of isoxazole scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Isoxazole Scaffolds in Medicinal Chemistry

Executive Summary

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has firmly established itself as a privileged scaffold in modern medicinal chemistry.[1] Its unique physicochemical properties, synthetic tractability, and capacity to engage in diverse biological interactions have propelled its incorporation into a wide range of therapeutic agents. This guide provides a comprehensive analysis for drug development professionals on the multifaceted role of the isoxazole nucleus, covering its fundamental properties, strategic applications in drug design, key synthetic methodologies, and its critical function as a bioisosteric element. We will delve into the causality behind its success, supported by structure-activity relationship (SAR) studies, detailed experimental protocols, and visualizations of its mechanistic interactions.

The Isoxazole Nucleus: A Profile of a Privileged Scaffold

The isoxazole ring is an aromatic heterocycle that presents a unique combination of electronic and steric features, making it highly attractive for drug design.[2][3] The adjacent placement of the electronegative oxygen and nitrogen atoms creates a distinct dipole moment and influences the electron distribution across the ring, enabling a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[4][5]

The weak N-O bond is a key characteristic, providing a potential site for metabolic cleavage or serving as a synthetic handle for further functionalization, allowing for the generation of diverse chemical libraries.[2][3] Furthermore, the inclusion of the isoxazole moiety can enhance a compound's pharmacokinetic profile, improving properties such as metabolic stability, solubility, and oral bioavailability.[6][7]

Caption: The core aromatic structure of the 1,2-isoxazole ring.

Therapeutic Landscape: Isoxazole in Marketed Drugs

The versatility of the isoxazole scaffold is evidenced by its presence in numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[5][8] The strategic incorporation of this ring system has been pivotal in achieving the desired potency, selectivity, and pharmacokinetic properties of these agents.

Drug NameTherapeutic ClassMechanism of Action (MOA)
Sulfamethoxazole Antibacterial (Sulfonamide)Inhibits dihydropteroate synthetase, blocking folic acid synthesis in bacteria.[9]
Valdecoxib Anti-inflammatory (NSAID)Selective inhibitor of cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.[10][11]
Leflunomide Immunomodulatory (DMARD)Its active metabolite, teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), blocking de novo pyrimidine synthesis in lymphocytes.[9][10]
Risperidone AntipsychoticAntagonist at dopamine D2 and serotonin 5-HT2A receptors.[11]
Cloxacillin/Dicloxacillin Antibacterial (Penicillinase-resistant)Inhibit bacterial cell wall synthesis; the isoxazole moiety provides steric hindrance against β-lactamase enzymes.[11]
Zonisamide AnticonvulsantBlocks voltage-gated sodium and T-type calcium channels.[11]

This diversity highlights the scaffold's ability to be tailored to interact with a wide range of biological targets, from enzymes to G-protein coupled receptors.[12]

The Isoxazole Scaffold as a Bioisostere

A cornerstone of the isoxazole scaffold's utility in medicinal chemistry is its role as a bioisostere—a chemical group that can replace another with similar physical or chemical properties, producing a compound with broadly similar biological properties.[1] The isoxazole ring is frequently employed as a bioisosteric replacement for amide and ester functionalities.[13][14]

Causality for Bioisosteric Replacement:

  • Metabolic Stability : Amide and ester bonds are often susceptible to hydrolysis by metabolic enzymes (amidases and esterases). Replacing them with a stable aromatic ring like isoxazole can significantly enhance a drug candidate's half-life and oral bioavailability.[13]

  • Conformational Rigidity : The planar isoxazole ring introduces conformational constraint compared to a flexible amide bond. This rigidity can lock the molecule into a bioactive conformation, improving binding affinity and selectivity for its target.

  • Improved Physicochemical Properties : The isoxazole ring can modulate polarity and hydrogen bonding capacity. The ring's nitrogen atom acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of an amide.[4]

  • Novel Intellectual Property : Replacing a common functional group with an isoxazole can create a novel chemical entity, providing a clear path for patent protection.

A notable example is the incorporation of a 3,5-dimethyl-isoxazole motif in Bromodomain and Extra-Terminal (BET) inhibitors, where it acts as an effective isostere for the acetyl-lysine residue that bromodomains naturally recognize.[15]

Synthetic Strategies for Isoxazole Scaffolds

The accessibility of the isoxazole ring through robust and versatile synthetic methodologies is a key reason for its widespread use.[11][16] The most prevalent and powerful method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[1]

Key Synthetic Methodologies
  • [3+2] Cycloaddition : Nitrile oxides, often generated in situ from aldoximes or hydroximoyl chlorides, react with alkynes to yield isoxazoles. This method is highly modular, allowing for diverse substitution patterns on the final ring.[1][10]

  • Condensation Reactions : The reaction of 1,3-dicarbonyl compounds or α,β-unsaturated ketones with hydroxylamine hydrochloride is a classical and effective method for constructing the isoxazole ring.[9][11]

  • Cycloisomerization : Gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a mild and efficient route to substituted isoxazoles.[10]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable one-pot synthesis from a substituted aldehyde, which is a common workflow in medicinal chemistry for generating analog libraries.

Objective: To synthesize a 3,5-disubstituted isoxazole via an in situ generated nitrile oxide from an aldoxime.

Materials:

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N-Chlorosuccinimide (NCS)

  • Substituted alkyne (e.g., phenylacetylene)

  • Pyridine or Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Aldoxime Formation:

    • To a stirred solution of the substituted aldehyde (1.0 eq) in ethanol or a similar polar solvent, add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.2 eq).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours, monitoring by TLC until aldehyde consumption is complete.

    • Remove the solvent under reduced pressure. The crude aldoxime can often be used directly in the next step after a simple aqueous workup.

  • Nitrile Oxide Generation and Cycloaddition:

    • Dissolve the crude aldoxime (1.0 eq) and the substituted alkyne (1.1 eq) in DCM or THF.

    • Add pyridine or Et₃N (1.5 eq) to the solution.

    • Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in the same solvent, keeping the temperature between 0 °C and room temperature. The NCS chlorinates the oxime to form a hydroximoyl chloride, which is then dehydrochlorinated by the base to form the nitrile oxide in situ.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC for the formation of the isoxazole product.

  • Workup and Purification:

    • Quench the reaction by adding water or saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

This self-validating system relies on TLC monitoring at each key stage to ensure reaction completion and chromatographic purification to guarantee the purity of the final product, which is essential for accurate biological testing.

Mechanism of Action & Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing lead compounds. The isoxazole scaffold provides multiple positions (C3, C4, C5) for chemical modification to probe interactions with a biological target.[17]

A classic example is the development of COX-2 inhibitors like Valdecoxib. SAR studies revealed that a sulfonamide or methylsulfone group on one of the aryl rings attached to the central heterocycle was crucial for selective COX-2 inhibition. The isoxazole ring itself serves as a rigid scaffold to properly orient these pharmacophoric groups within the enzyme's active site.[10]

cluster_pathway Mechanism of Leflunomide Action Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DHODH Catalysis Pyrimidine Pyrimidine Synthesis UMP->Pyrimidine T_Cell T-Cell Proliferation Pyrimidine->T_Cell Required For Inflammation Inflammation T_Cell->Inflammation Drives

Caption: Inhibition of pyrimidine synthesis by the isoxazole-containing drug Leflunomide.

In the case of allosteric ligands for the RORγt nuclear receptor, SAR studies of trisubstituted isoxazoles demonstrated that specific substituents at the C3, C4, and C5 positions are critical for anchoring the molecule within the allosteric binding site.[18][19] For instance, a pyrrole moiety at one position was found to form key hydrogen bond interactions with the protein backbone, while modifications to other aryl substituents fine-tuned potency and selectivity.[19]

Future Perspectives

The role of the isoxazole scaffold in medicinal chemistry continues to evolve. Current trends focus on its use in developing multi-targeted therapies and personalized medicine approaches.[16][20] Its synthetic versatility allows for its incorporation into complex molecules like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Furthermore, there is growing interest in exploring isoxazole-based compounds as inhibitors of novel targets, such as Poly (ADP-ribose) polymerase (PARP), where the scaffold's unique electronic and structural features may offer new avenues for cancer therapy.[21] The continued development of green and efficient synthetic methods, such as those using ultrasonic irradiation, will further accelerate the discovery of new isoxazole-based therapeutics.[22]

cluster_workflow Generalized Workflow for Isoxazole-Based Drug Discovery Design 1. Design & Target Selection Synthesis 2. Library Synthesis (e.g., [3+2] Cycloaddition) Design->Synthesis Screening 3. High-Throughput Screening (HTS) Synthesis->Screening Hit_ID 4. Hit Identification Screening->Hit_ID Lead_Opt 5. Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Cycles Preclinical 6. Preclinical Evaluation (ADME/Tox) Lead_Opt->Preclinical Clinical 7. Clinical Trials Preclinical->Clinical

References

Methodological & Application

Application Notes & Protocols: Isoxazole-4-Boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern drug discovery.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable scaffold in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4] The incorporation of this versatile heterocycle into complex molecules often enhances pharmacological properties such as efficacy, selectivity, and pharmacokinetic profiles.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in organic synthesis.[5][6] Its operational simplicity, mild reaction conditions, and exceptional functional group tolerance have made it an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[5][7] The use of isoxazole-4-boronic acid and its esters in Suzuki-Miyaura reactions provides a direct and efficient route to introduce the isoxazole-4-yl moiety into a wide range of molecular scaffolds, enabling the rapid generation of diverse compound libraries for biological screening.[4]

This document provides a detailed guide to the application of this compound in Suzuki-Miyaura cross-coupling reactions, offering insights into the reaction mechanism, optimized protocols, and practical considerations for researchers in drug development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[8][9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[7]

  • Transmetalation: The organic group from the organoboron reagent (in this case, the isoxazol-4-yl group) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[10]

Suzuki_Miyaura_Cycle

Challenges with Heteroaryl Boronic Acids

While the Suzuki-Miyaura reaction is robust, the use of heteroaryl boronic acids, including this compound, can present specific challenges. A primary side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired coupled product.[8][11] This is particularly problematic with electron-rich or unstable heteroaryl boronic acids under the basic and often heated conditions of the reaction.[2][12]

To mitigate protodeboronation and other side reactions, careful optimization of the reaction parameters is crucial. The use of modern palladium precatalysts with bulky, electron-rich phosphine ligands, such as SPhos and XPhos, has been shown to be highly effective.[3][12] These advanced catalyst systems can promote the desired cross-coupling at lower temperatures and with shorter reaction times, thereby minimizing the decomposition of the sensitive boronic acid.[1][2]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for different substrates.

Protocol 1: General Procedure using a Buchwald-Type Precatalyst

This protocol is recommended for a broad range of aryl and heteroaryl bromides and chlorides, especially for challenging couplings where protodeboronation may be a concern.

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 0.1-0.2 M)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the aryl/heteroaryl halide, this compound, palladium precatalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent system via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 1-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol_Workflow

Protocol 2: Classical Conditions using Pd(dppf)Cl₂

This protocol is suitable for many common aryl bromides and iodides and utilizes a more traditional catalyst system.

Materials:

  • Aryl bromide or iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., DME/water, 4:1 v/v, or THF/water, 4:1 v/v, 0.1-0.2 M)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and this compound in the organic solvent.

  • Add the aqueous base solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Follow the workup and purification steps as described in Protocol 1.[13][14]

Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of reaction components.

Parameter Recommendation & Rationale Typical Reagents/Conditions
Palladium Source For challenging substrates or to minimize side reactions, modern precatalysts (e.g., Buchwald-type) are preferred as they form the active Pd(0) species more efficiently.[1][2][12] For simpler couplings, traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be effective.[13][15]XPhos Pd G3, SPhos Pd G2, Pd(dppf)Cl₂, Pd(PPh₃)₄
Ligand Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) accelerate the oxidative addition and reductive elimination steps and stabilize the palladium catalyst, often leading to higher yields and faster reactions.[3][16]SPhos, XPhos, JohnPhos, dppf
Base The choice of base is critical for activating the boronic acid. Inorganic bases are most common. K₃PO₄ and Cs₂CO₃ are often effective for heteroaryl boronic acids.[16][17] The strength and solubility of the base can significantly impact the reaction outcome.K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃
Solvent Aprotic polar solvents, often in combination with water, are typically used. The choice of solvent can influence the solubility of the reagents and the reaction rate.[18][19]1,4-Dioxane, THF, DME, Toluene (often with water)
Temperature Reaction temperatures typically range from room temperature to 120 °C. Lower temperatures are preferred to minimize protodeboronation of the this compound.[2][12]25 °C to 120 °C

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider a more active precatalyst.[16]
Ineffective base.Ensure the base is finely powdered and anhydrous. Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Presence of oxygen.Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[16]
Significant Protodeboronation Reaction temperature is too high or reaction time is too long.Lower the reaction temperature and monitor the reaction closely to stop it upon completion.[2][12]
Inefficient catalyst system.Use a more active catalyst/ligand combination (e.g., a Buchwald precatalyst) to accelerate the desired coupling over decomposition.[1][2]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species.Thoroughly degas all reagents and solvents. Use a Pd(0) source or a precatalyst that rapidly generates Pd(0).

Applications in Drug Discovery: A Case Study

The Suzuki-Miyaura coupling of this compound and its derivatives is a key strategy in the synthesis of numerous biologically active compounds. For instance, in the development of novel kinase inhibitors, the isoxazole-4-yl moiety can be introduced onto a core scaffold to modulate binding affinity and selectivity. The coupling of 3,5-dimethylthis compound pinacol ester with 3-bromoquinoline is a documented example of a challenging heteroaryl-heteroaryl coupling that benefits from optimized catalyst systems.[11] This reaction serves as a model for the synthesis of complex molecules with potential therapeutic applications.[10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of isoxazole-containing compounds with significant potential in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for its incorporation into diverse molecular architectures. By understanding the reaction mechanism, carefully selecting and optimizing the reaction parameters—particularly the catalyst system and base—and being aware of potential side reactions like protodeboronation, researchers can successfully employ this powerful synthetic tool to accelerate the development of novel therapeutic agents. The protocols and guidelines presented herein offer a solid foundation for the successful application of this compound in medicinal chemistry and drug development programs.

References

Protocol for palladium-catalyzed cyanomethylation using "Isoxazole-4-boronic acid" pinacol ester.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AP-CYM-04

Topic: Palladium-Catalyzed Domino Cyanomethylation of Aryl Halides Using Isoxazole-4-Boronic Acid Pinacol Ester

For Research Use Only.

Abstract & Introduction

The arylacetonitrile moiety is a critical structural motif in numerous pharmaceuticals, including the calcium channel blocker Verapamil and the aromatase inhibitor Anastrozole.[1] Consequently, robust and efficient methods for the introduction of a cyanomethyl group onto an aromatic core are of high value in medicinal chemistry and drug development. Traditional methods often require harsh conditions or the use of toxic cyanating agents. This application note details a modern, palladium-catalyzed, one-pot protocol for the cyanomethylation of aryl halides. The reaction leverages a commercially available reagent, this compound pinacol ester, which serves as a stable and effective cyanomethyl anion equivalent.[1][2][3] The transformation proceeds via a domino sequence initiated by a Suzuki-Miyaura cross-coupling, followed by a base-induced fragmentation of the isoxazole ring, delivering the desired arylacetonitrile product in good to excellent yields.[1][3] This protocol offers an operationally simple and reliable pathway for accessing valuable arylacetonitrile building blocks.[1][4]

Principle and Reaction Mechanism

This transformation is not a standard Suzuki-Miyaura coupling that would result in a 4-arylisoxazole. Instead, it is a sophisticated domino or tandem reaction that occurs in a single pot.[3][5] The overall process can be dissected into three key mechanistic stages:

  • Suzuki-Miyaura Cross-Coupling: The reaction begins with a classical palladium-catalyzed cross-coupling between the aryl halide (typically a bromide) and the this compound pinacol ester.[3][6] This occurs via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a 4-arylisoxazole intermediate.[6][7][8]

  • Base-Induced Isoxazole Fragmentation: Under the reaction conditions (high temperature and the presence of a base like Potassium Fluoride), the newly formed 4-arylisoxazole intermediate is unstable. The base promotes a fragmentation of the isoxazole ring.[1][2][3]

  • Deformylation: The fragmentation process is followed by a deformylation step, which ultimately liberates the cyanomethyl group attached to the aromatic ring, yielding the final arylacetonitrile product.[1][2][3]

The choice of catalyst and ligand is crucial. The PdCl₂(dppf) complex is particularly effective. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich phosphine that facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination step.[9][10][11] The use of potassium fluoride (KF) as a base is critical; it is effective at promoting the fragmentation while minimizing the potential for hydrolysis of the resulting nitrile product.[2][4]

Visualization of the Catalytic Cycle (Suzuki Coupling Stage)

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-X (Oxidative Adduct) oa->pd2_complex Ar-X tm Transmetalation pd2_complex->tm pd2_trans Ar-Pd(II)L₂-Isoxazole tm->pd2_trans [Isoxazole-B(pin)F]⁻ isox_boronate Isoxazole-B(pin) + Base (KF) isox_boronate->tm re Reductive Elimination pd2_trans->re re->pd0 Regenerates Catalyst product Ar-Isoxazole (Intermediate) re->product

Caption: Catalytic cycle for the initial Suzuki-Miyaura coupling step.

Detailed Experimental Protocol

This protocol is based on the optimized conditions reported by Velcicky, J. et al. in J. Am. Chem. Soc. 2011, 133, 6948-6951.[1][2][3]

Materials and Reagents
ReagentCAS No.Supplier ExampleNotes
Aryl BromideSubstrate-dep.Sigma-AldrichSubstrate
This compound pinacol ester928664-98-6Sigma-AldrichCyanomethylating agent, 1.2 equivalents. Store at 2-8°C.[12]
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))72287-26-4Sigma-AldrichCatalyst, 5-10 mol%
Potassium Fluoride (KF), spray-dried7789-23-3Sigma-AldrichBase, 3.0 equivalents
Dimethyl sulfoxide (DMSO), anhydrous67-68-5Sigma-AldrichSolvent
Water (H₂O), deionized7732-18-5-Co-solvent
Ethyl Acetate (EtOAc), reagent grade141-78-6Fisher ScientificFor workup
Brine, saturated--For work-up
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Fisher ScientificFor drying
Equipment
  • Schlenk tube or microwave vial with a Teflon-coated magnetic stir bar

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

The following procedure describes a reaction on a typical 0.5 mmol scale.

  • Reaction Setup:

    • To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (0.5 mmol, 1.0 equiv), this compound pinacol ester (117 mg, 0.6 mmol, 1.2 equiv), spray-dried potassium fluoride (87 mg, 1.5 mmol, 3.0 equiv), and PdCl₂(dppf) complex (20.5 mg, 0.025 mmol, 0.05 equiv).

    • Scientist's Note: Ensuring anhydrous conditions at the start is crucial. Use of spray-dried KF is recommended. The PdCl₂(dppf) catalyst is air-stable but should be handled quickly.

  • Solvent Addition:

    • Add anhydrous DMSO (2.5 mL) and deionized water (0.25 mL) via syringe. The final solvent ratio is DMSO/H₂O 10:1.

    • Scientist's Note: While the initial setup should be anhydrous, a small amount of water is essential for the overall domino reaction sequence.[2][3]

  • Reaction Execution:

    • Seal the vessel securely.

    • Heat the reaction mixture to 130 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 16 hours.

    • Scientist's Note: The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with EtOAc, and analyzing the organic layer. The high temperature is necessary for the isoxazole fragmentation.[1][2]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (2 x 15 mL) and then with saturated brine (15 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylacetonitrile product.

Visualization of the Experimental Workflow

Experimental_Workflow start 1. Reagent Addition (Ar-Br, Boronate, KF, Catalyst) solvent 2. Add Solvents (DMSO/H₂O) start->solvent react 3. Heat & Stir (130 °C, 16 h) solvent->react workup 4. Workup (EtOAc/H₂O Extraction) react->workup purify 5. Purification (Column Chromatography) workup->purify product Pure Arylacetonitrile Product purify->product

Caption: High-level overview of the experimental workflow.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality base.Use a fresh bottle of PdCl₂(dppf). Verify the reaction temperature is 130°C. Use spray-dried KF. Degas solvents if necessary.
Formation of 4-Arylisoxazole Side Product Reaction temperature too low or time too short for complete fragmentation.Ensure the reaction is heated to 130°C. Extend the reaction time and monitor for the disappearance of the intermediate by LC-MS.
Hydrolysis of Nitrile to Amide/Acid Excess water; Base too strong.Ensure the correct DMSO/H₂O ratio. KF is the optimal base; avoid stronger bases like NaOH or KOH which are more likely to cause hydrolysis.
Protodeborylation of Boronic Ester Presence of protic sources before coupling.Ensure all reagents and the initial solvent addition are anhydrous before heating.

References

Application Notes and Protocols: Isoxazole-4-boronic Acid as a Versatile Building Block in Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoxazole Moiety in Drug Discovery

The isoxazole ring is a prominent five-membered heterocyclic motif that has become indispensable in modern medicinal chemistry. Its unique electronic properties, including its ability to act as a bioisosteric replacement for other rings like imidazole, and its capacity to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, make it a privileged scaffold in drug design.[1][2] A multitude of FDA-approved drugs, spanning therapeutic areas from anti-inflammatory agents like Valdecoxib (a COX-2 inhibitor) to antirheumatic drugs like Leflunomide, feature the isoxazole core, underscoring its pharmacological significance.[3][4] The incorporation of an isoxazole ring can enhance a molecule's potency, selectivity, and overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADMET) properties.[2]

Isoxazole-4-boronic acid and its derivatives, particularly the more stable pinacol ester form, represent a critical class of building blocks for introducing this valuable moiety into drug candidates. The boronic acid functional group is a powerful handle for chemists, enabling facile carbon-carbon bond formation through robust and versatile cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.[5] This allows for the rapid generation of diverse compound libraries, accelerating the identification of lead compounds in drug discovery programs.[5]

This guide provides an in-depth exploration of this compound as a building block, focusing on its application in the synthesis of pharmaceutically relevant compounds. We will delve into detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, discuss the causality behind experimental choices, and present a case study on its application in the synthesis of potent Bromodomain and Extra-Terminal domain (BET) inhibitors.

Physicochemical Properties and Handling of this compound and its Pinacol Ester

While this compound is a valuable reagent, like many boronic acids, it can be susceptible to protodeboronation, especially under harsh reaction conditions or upon prolonged storage. For this reason, its pinacol ester derivative, 3,5-dimethylthis compound pinacol ester, is often preferred for its enhanced stability and ease of handling.

PropertyThis compound3,5-Dimethylthis compound pinacol ester
Molecular Formula C₃H₄BNO₃C₁₁H₁₈BNO₃
Molecular Weight 112.88 g/mol 223.07 g/mol
Appearance White to off-white solidWhite to off-white crystalline solid
Storage Store at 2-8 °C under an inert atmosphereStore at 2-8 °C under a dry atmosphere
Stability Moderate; susceptible to protodeboronationHigh; more stable to storage and reaction conditions

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[6][7] This reaction is characterized by its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and palladium catalysts.[6][8]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X) to form a Pd(II) complex.[7][8]

  • Transmetalation: The organic group from the boronic acid or ester (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

BET_Inhibition_Pathway Histone Histone Tails Ac_Histone Acetylated Lysine (Kac) Histone->Ac_Histone Acetyltransferases (HATs) Ac Acetylation (HATs) BET BET Protein (e.g., BRD4) Ac_Histone->BET Recognition by Bromodomain TF_Complex Transcriptional Machinery BET->TF_Complex Recruitment Oncogene Oncogene Transcription (e.g., c-Myc) TF_Complex->Oncogene Activation Proliferation Tumor Cell Proliferation Oncogene->Proliferation Inhibitor Isoxazole-based BET Inhibitor Inhibitor->BET Competitive Binding caption Mechanism of BET Inhibition.

References

Application Notes & Protocols: DNA-Compatible Cyanomethylation with Isoxazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The introduction of the cyanomethyl group is a critical transformation in medicinal chemistry, as the nitrile moiety serves as a versatile synthetic handle and is a key component of numerous bioactive molecules. This guide provides a comprehensive overview and detailed protocols for a robust, DNA-compatible cyanomethylation of (hetero)aryl halides and triflates. The methodology leverages a palladium-catalyzed tandem reaction involving a Suzuki-Miyaura coupling with isoxazole-4-boronic acid, followed by a base-promoted fragmentation of the isoxazole ring. This one-pot procedure is characterized by its broad substrate scope, operational simplicity, and, most importantly, its compatibility with DNA, making it an invaluable tool for the synthesis of DNA-encoded libraries (DELs).

Introduction: The Strategic Importance of Cyanomethylation in Drug Discovery

The cyanomethyl group is a privileged motif in pharmaceutical sciences, found in a range of therapeutics including Janus kinase (JAK1) inhibitors and endothelin A (ETA) selective antagonists. Beyond its presence in final drug compounds, the nitrile functional group is a valuable synthon, readily convertible to other important functionalities such as carboxylic acids, amines, and aldehydes. This versatility makes the cyanomethyl group a highly desirable component in the construction of diverse small molecule libraries for drug discovery.

The advent of DNA-encoded library (DEL) technology has revolutionized hit identification by enabling the synthesis and screening of libraries of unprecedented size.[1][2][3] A fundamental prerequisite for DEL synthesis is the development of chemical reactions that are compatible with the DNA barcode, meaning they must proceed in aqueous environments under mild conditions that do not compromise the integrity of the DNA strand.[4]

This document details a DNA-compatible cyanomethylation reaction that proceeds via a tandem Suzuki-Miyaura coupling and isoxazole fragmentation.[5][6][7] This method offers a significant advancement in the DEL toolkit, expanding the accessible chemical space for drug discovery programs.

Reaction Principle and Mechanism

The cyanomethylation reaction is a one-pot, two-stage process that begins with a Suzuki-Miyaura cross-coupling of a DNA-conjugated (hetero)aryl halide or triflate with this compound. This is followed by a base-promoted fragmentation of the resulting 4-arylisoxazole intermediate to yield the desired (hetero)arylacetonitrile.[8]

The Tandem Reaction Pathway

The overall transformation can be visualized as follows:

Tandem_Reaction_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Isoxazole Fragmentation A DNA-(Hetero)aryl-X (X = I, Br, Cl, OTf) D DNA-(Hetero)aryl-Isoxazole (Intermediate) A->D Coupling B This compound B->D C Pd Catalyst & Base F DNA-(Hetero)aryl-CH2CN (Final Product) D->F Fragmentation E Base (e.g., Na2CO3) E->F

Caption: Overall workflow of the tandem cyanomethylation reaction.

Detailed Mechanistic Insights

The reaction proceeds through the following key steps:

  • Suzuki-Miyaura Coupling: The palladium catalyst undergoes oxidative addition to the DNA-conjugated (hetero)aryl halide. Transmetalation with the boronic acid, activated by the base, followed by reductive elimination, forms the C-C bond between the (hetero)aryl group and the isoxazole ring.[9][10]

  • Base-Promoted Isoxazole Fragmentation: The 4-arylisoxazole intermediate, in the presence of a base, undergoes ring-opening. The weak N-O bond of the isoxazole ring is susceptible to cleavage under these conditions, leading to the formation of the cyanomethyl group and a formate byproduct.[8][11]

Mechanism start DNA-(Hetero)aryl-X + Pd(0)L_n pd_complex Oxidative Addition DNA-(Hetero)aryl-Pd(II)(X)L_n start->pd_complex transmetalation Transmetalation DNA-(Hetero)aryl-Pd(II)(Isoxazole)L_n pd_complex->transmetalation boronic_acid This compound + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination DNA-(Hetero)aryl-Isoxazole + Pd(0)L_n transmetalation->reductive_elimination fragmentation Base-promoted Fragmentation DNA-(Hetero)aryl-CH2CN reductive_elimination->fragmentation

Caption: Simplified catalytic cycle of the cyanomethylation reaction.

Experimental Protocols

Materials and Reagents
  • DNA-conjugated (hetero)aryl halide: Synthesized according to standard protocols for DEL production.

  • This compound: Commercially available (e.g., from Enamine, Sigma-Aldrich).[8][12]

  • Palladium catalyst: sSPhos-Pd-G2 or other suitable palladium pre-catalyst.

  • Base: Sodium carbonate (Na2CO3) or other suitable base.

  • Solvent: N,N-Dimethylformamide (DMF) and water.

  • Purification: DNA-compatible purification method (e.g., precipitation, size-exclusion chromatography).[5][6]

  • Analysis: LC-MS and qPCR for yield and DNA integrity assessment.[8][13]

General Protocol for On-DNA Cyanomethylation

This protocol is adapted from established literature procedures.[5]

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a solution of the DNA-conjugated (hetero)aryl halide in water.

    • Add the required equivalents of this compound, palladium catalyst, and base. A typical reaction mixture may consist of:

      • DNA-conjugated substrate (1.0 eq)

      • This compound (200.0 eq)

      • sSPhos-Pd-G2 (6.0 eq)

      • Na2CO3 (300.0 eq)

    • Add DMF as a co-solvent to ensure solubility of the reagents. The final solvent ratio (e.g., water:DMF) should be optimized for the specific substrate.

  • Reaction Conditions:

    • Seal the reaction vessel and incubate at a controlled temperature, typically between 80-95°C.[5] The optimal temperature may vary depending on the reactivity of the aryl halide.

    • Allow the reaction to proceed for a sufficient time, typically 12-24 hours. Monitor the reaction progress by LC-MS if possible.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Purify the DNA-conjugated product using a suitable method such as ethanol precipitation or a size-exclusion spin column to remove excess reagents and catalyst.[14]

  • Analysis and Quantification:

    • Analyze the purified product by LC-MS to confirm the formation of the desired cyanomethylated compound and to determine the reaction yield.

    • Quantify the recovery and integrity of the DNA using a qPCR-based method.[13][15]

Rationale for Reagent Selection
  • Palladium Catalyst (sSPhos-Pd-G2): The use of a highly active, water-soluble palladium pre-catalyst is crucial for efficient coupling in the aqueous environment required for DNA compatibility. The sSPhos ligand is known to promote challenging Suzuki-Miyaura couplings.[1][16]

  • Base (Na2CO3): A mild inorganic base is essential to avoid degradation of the DNA backbone. Sodium carbonate has been shown to be effective in promoting the Suzuki-Miyaura coupling and the subsequent isoxazole fragmentation without causing significant DNA damage.[5]

  • Co-solvent (DMF): Many organic reagents have limited solubility in purely aqueous solutions. DMF is a polar aprotic solvent that is miscible with water and helps to solubilize the reactants, thereby facilitating the reaction.

Data Presentation and Expected Outcomes

The efficiency of the DNA-compatible cyanomethylation reaction has been demonstrated across a range of (hetero)aryl halides. The following table summarizes typical reaction conditions and yields reported in the literature.[5]

Substrate (Aryl Halide)CatalystBaseTemp (°C)Time (h)Yield (%)
Aryl IodidesSPhos-Pd-G2Na2CO39512>80
Aryl BromidesSPhos-Pd-G2Na2CO39512>70
Aryl ChloridesSPhos-Pd-G2Na2CO39524~50
Heteroaryl BromidesSPhos-Pd-G2Na2CO39512>60

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst. Ensure proper storage and handling.
Insufficient temperatureIncrease the reaction temperature in increments of 5-10°C.
Poor solubility of reagentsAdjust the water:DMF ratio to improve solubility.
Significant DNA Degradation Reaction temperature is too highLower the reaction temperature and extend the reaction time.
Base is too strongUse a milder base such as K2CO3 or K3PO4.
Incomplete Reaction Insufficient reaction timeExtend the reaction time and monitor by LC-MS.
Sterically hindered substrateIncrease the catalyst loading and/or temperature.
Dehalogenation of Starting Material Catalyst deactivation or side reactionsUse a different palladium ligand or catalyst system. Ensure the reaction is performed under an inert atmosphere if necessary.

Conclusion

The DNA-compatible cyanomethylation using this compound represents a significant and valuable addition to the synthetic chemist's toolbox for the construction of DNA-encoded libraries. Its operational simplicity, broad substrate scope, and high yields make it a powerful method for introducing the versatile cyanomethyl group into complex, DNA-tagged molecules. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively implement this methodology to expand the chemical diversity of their libraries and accelerate the discovery of novel therapeutics.

References

Application Notes and Protocols: The Strategic Use of Isoxazole-4-Boronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a primary focus for drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[3] Within the medicinal chemist's toolkit, certain molecular fragments, or "privileged scaffolds," appear frequently in successful drug candidates due to their favorable pharmacological properties. The isoxazole ring is one such scaffold, prized for its unique electronic characteristics, ability to participate in crucial hydrogen bonding, and its synthetic versatility.[2][4]

This guide focuses on a key reagent that unlocks the potential of this scaffold: Isoxazole-4-boronic acid . This building block is instrumental for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This allows for the precise and modular installation of the isoxazole moiety into complex molecular architectures, enabling chemists to systematically explore the chemical space around a kinase's ATP-binding site and optimize for potency and selectivity. This document provides an in-depth look at the strategic advantages of this reagent and detailed protocols for its application.

The Strategic Advantage: Why this compound?

The isoxazole ring is more than just a structural linker; it is an active contributor to a molecule's inhibitory properties. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, often interacting with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors. The choice to functionalize at the 4-position using a boronic acid is a deliberate and strategic one. This position allows medicinal chemists to project diverse aryl and heteroaryl substituents into the solvent-exposed regions of the binding pocket, a common strategy for enhancing selectivity and improving physicochemical properties.

The use of this compound, or its more stable pinacol ester derivative[6][7], provides a robust and reliable method for forging these crucial bonds.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron species and an organohalide.[5][8] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of diverse reactants.

Catalytic Cycle Overview: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L₂-R² transmetal->pd_r1_r2 boronate [R²-B(OH)₃]⁻ boronate->transmetal base Base (e.g., K₂CO₃) base->boronate boronic_acid R²-B(OH)₂ (this compound) boronic_acid->boronate Activation red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Considerations for Heteroaromatic Boronic Acids

While powerful, the Suzuki-Miyaura coupling of heteroaromatic boronic acids requires careful optimization.

  • Stability: Boronic acids can be susceptible to protodeborylation (loss of the boronic acid group) or oxidative degradation.[9] For this reason, bench-stable pinacol esters of this compound are often preferred.[6][7][10]

  • Catalyst and Ligand Choice: The electronic nature of the isoxazole ring can influence the catalytic cycle. Electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps.

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution with an organic solvent.[11]

ComponentCommon ChoicesRationale
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂Provides the active Pd(0) catalyst. Choice depends on the reactivity of the coupling partners.
Ligand PPh₃, Xantphos, SPhos, cataCXium® AStabilizes the palladium center and modulates its reactivity for efficient coupling.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. The strength of the base can be tuned.
Solvent System Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂OA mixture of organic and aqueous solvents is typically required to dissolve all components.

Detailed Experimental Protocol: Synthesis of a 4-Aryl-Isoxazole Scaffold

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound pinacol ester with a generic heteroaryl bromide, a common step in the synthesis of kinase inhibitors.

Workflow Diagram

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

1. Reagent Preparation & Safety:

  • Materials: this compound pinacol ester (1.2 equiv.), heteroaryl bromide (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), SPhos (0.04 equiv.), K₂CO₃ (2.0 equiv.), 1,4-Dioxane, and Water (4:1 ratio).

  • Safety: Handle all reagents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Boronic acids can be irritants.[12] Wear appropriate personal protective equipment (PPE).

2. Reaction Setup:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), SPhos (0.04 equiv.), and K₂CO₃ (2.0 equiv.).

  • Causality Note: Using a slight excess of the boronic acid ester ensures complete consumption of the potentially more valuable heteroaryl bromide. The palladium-to-ligand ratio is crucial for catalyst stability and activity.

3. Creation of Inert Atmosphere:

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Causality Note: This "degassing" process is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.

4. Solvent Addition and Reaction:

  • Using a syringe, add the degassed solvent mixture (Dioxane/H₂O, 4:1) to the flask.

  • Place the flask in a preheated oil bath at 90-100 °C (or as determined by optimization) and stir vigorously.

  • Causality Note: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure proper mixing of the biphasic solvent system.

5. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting heteroaryl bromide is consumed (typically 2-12 hours).

6. Work-up and Extraction:

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Causality Note: The aqueous wash removes the inorganic base and salts, while the brine wash removes residual water from the organic layer.

7. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Case Study: Scaffolds for JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are implicated in inflammatory diseases and neurodegenerative disorders.[13] Several potent JNK inhibitors have been developed using an isoxazole core. In one such study, modifications at the 5-position of the isoxazole ring, introduced via Suzuki coupling with a boronic acid, were crucial for optimizing potency and selectivity against the related p38 kinase.[13]

A representative synthesis might involve coupling a pre-functionalized pyridine halide with an appropriate boronic acid to generate the isoxazole-pyridine core.[13]

Structure-Activity Relationship (SAR) Data for a JNK Inhibitor Series The following table, adapted from published data, illustrates how substituents introduced via the isoxazole building block can modulate biological activity.[13]

CompoundR-Group on IsoxazoleJNK3 IC₅₀ (µM)p38 IC₅₀ (µM)Selectivity (p38/JNK3)
1 -H0.0260.057~2.2x
2 -CH₃0.0320.265~8.3x
3 -NHMe0.0270.180~6.7x
4 -OH0.0010.020~20x

This data is illustrative and based on findings in the cited literature.[13]

The data clearly shows that even small changes to the substituent on the isoxazole ring, a modification made possible by the synthetic route, dramatically impacts both potency (JNK3 IC₅₀) and selectivity over p38 kinase.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure).Ensure proper degassing of solvents and reaction vessel. Use fresh catalyst/ligands.
Incorrect base or insufficient amount.Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure 2-3 equivalents are used.
Recovery of Starting Material Low reaction temperature.Increase the reaction temperature in 10 °C increments.
Protodeborylation of Boronic Acid Reaction is too slow or temperature is too high.Use the more stable pinacol ester. Increase catalyst loading. Try a more active ligand.
Formation of Side Products Homocoupling of the boronic acid.Ensure an inert atmosphere. Lower the catalyst loading.

Conclusion

This compound and its derivatives are powerful, strategic reagents in the synthesis of kinase inhibitors. Their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides medicinal chemists with a reliable method to install the valuable isoxazole scaffold. This enables the rapid generation of compound libraries and facilitates the detailed structure-activity relationship studies necessary to optimize lead compounds into clinical candidates. The protocols and insights provided herein serve as a guide for researchers to effectively leverage this important building block in their drug discovery programs.

References

Application Notes & Protocols: One-Pot Syntheses Involving Isoxazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoxazole-4-boronic Acid

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design.[1] When functionalized with a boronic acid at the 4-position, the resulting molecule, this compound, becomes a powerful and versatile building block.[2] This reagent provides a direct gateway to a vast chemical space through robust and efficient C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[3]

These application notes detail one-pot protocols that leverage the unique reactivity of this compound. The focus is on synthetic strategies that enhance efficiency by minimizing intermediate purification steps, thereby saving time, reducing solvent waste, and often improving overall yields. We will explore the foundational one-pot Suzuki-Miyaura coupling and extend the concept to more complex, sequential tandem reactions.

Foundational Protocol: One-Pot Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of applications for this compound. This palladium-catalyzed cross-coupling enables the formation of a C-C bond between the isoxazole ring and a variety of (hetero)aryl halides or triflates. While technically a single transformation, its efficiency and compatibility with subsequent reactions make it the first and most critical step in many one-pot sequences.

Causality and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the isoxazole ring) to the Pd(II) complex, displacing the halide. The base (e.g., K₃PO₄, K₂CO₃) is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like proto-deboronation (where the boronic acid is replaced by a hydrogen).

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdIsox Ar-Pd(II)-Isoxazole(L)₂ ArPdX->ArPdIsox Transmetalation product Ar-Isoxazole (Product) ArPdIsox->product Reductive Elimination center start Ar-X (Aryl Halide) start->ArPdX boronic Isoxazole-B(OR)₃⁻ (Activated Boronate) boronic->ArPdX product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

This generalized protocol is a robust starting point for coupling this compound with a variety of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl bromide (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (2-3 mol%) with a suitable ligand like P(t-Bu)₃·HBF₄ (8-12 mol%) OR a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%).

  • Solvent: Anhydrous 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio).

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate), followed by the anhydrous solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ or Pd(PPh₃)₄Electron-rich phosphine ligands stabilize the Pd(0) center and accelerate oxidative addition.
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are effective at forming the active boronate species without hydrolyzing the product.
Solvent 1,4-Dioxane/Water or DME/WaterA polar aprotic solvent solubilizes the organic components, while water is essential for dissolving the base and facilitating transmetalation.
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier for oxidative addition without causing significant catalyst decomposition.

Advanced Protocol: One-Pot Suzuki-Coupling / Isoxazole Fragmentation

A powerful one-pot tandem reaction has been developed that utilizes this compound not just as a scaffold, but as a masked cyanomethyl group donor.[4] This innovative protocol involves an initial Suzuki-Miyaura coupling, followed by a base-promoted fragmentation of the isoxazole ring in situ, yielding a cyanomethylated arene. This strategy is particularly valuable in the synthesis of DNA-encoded libraries where mild reaction conditions are paramount.

Mechanism and Workflow

This one-pot process combines two distinct reactions in a single vessel:

  • Step A (Suzuki Coupling): The standard palladium-catalyzed coupling of this compound with an aryl halide or triflate occurs first under the conditions described previously.

  • Step B (Fragmentation): Upon completion of the coupling, a stronger base is introduced (or is present in sufficient strength) which promotes the fragmentation of the now-attached isoxazole ring. This cleavage results in the formation of a nitrile group, effectively transferring a -CH₂CN unit to the aryl core.

Tandem_Reaction_Workflow Start Reactants: - this compound - Aryl Halide (Ar-X) - Pd Catalyst & Base Step1 Step 1: Suzuki-Miyaura Coupling (Formation of Ar-Isoxazole) Start->Step1 Heat (e.g., 100°C) Step2 Step 2: In-Situ Isoxazole Fragmentation (Base-promoted ring opening) Step1->Step2 Base-promoted Product Final Product: Cyanomethylated Arene (Ar-CH₂CN) Step2->Product Workup & Purification

Figure 2: Workflow for the one-pot Suzuki/Fragmentation tandem reaction.
Detailed Experimental Protocol

This protocol is adapted for the synthesis of cyanomethylated arenes.

Materials:

  • This compound (1.5 equiv)

  • Aryl or heteroaryl halide/triflate (1.0 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1)

Procedure:

  • Reaction Setup: In a microwave vial or sealed tube, combine the aryl halide, this compound, Cs₂CO₃, and Pd(PPh₃)₄.

  • Solvent Addition: Add the DME/Water solvent mixture.

  • Reaction: Seal the vial and heat the mixture to 100 °C for 12-16 hours. The higher equivalency of the boronic acid and the strong base drive both the coupling and the subsequent fragmentation.

  • Workup and Purification: Cool the reaction to room temperature. Perform a standard aqueous workup as described in Protocol 1 (dilution with EtOAc, filtration through Celite, washing with water/brine). Purify the crude residue via flash chromatography to isolate the cyanomethylated product.

ComponentRole in Tandem Reaction
This compound Acts as a -CH₂CN synthon. First couples, then fragments.
Cs₂CO₃ Serves a dual purpose: facilitates the transmetalation in the Suzuki coupling and promotes the subsequent ring-opening fragmentation.
DME/Water A robust solvent system that effectively solubilizes reagents for both stages of the reaction.

Future Perspectives: One-Pot Multicomponent Reactions (MCRs)

While specific, documented MCRs starting with this compound are not yet prevalent in the literature, its structure is highly amenable to inclusion in such protocols. Boronic acids are known to participate in various MCRs, such as the Petasis reaction and certain Ugi variations.[5] A hypothetical one-pot, three-component reaction could involve:

  • An aryl halide bearing an aldehyde (e.g., 4-bromobenzaldehyde).

  • An amine.

  • This compound.

In such a sequence, an initial Suzuki coupling could be followed by an in situ condensation of the amine onto the aldehyde, or other tandem events, to rapidly build molecular complexity. The development of such protocols represents a promising future direction for leveraging the full synthetic potential of this versatile building block.

References

Application Notes & Protocols: Isoxazole-4-Boronic Acid Pinacol Ester in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the applications of Isoxazole-4-boronic acid pinacol ester, a versatile and pivotal reagent in modern organic synthesis. The isoxazole motif is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs and active pharmaceutical ingredients (APIs).[1][2][3][4] This guide moves beyond a simple recitation of facts to deliver an in-depth analysis of the causality behind experimental choices, focusing primarily on its cornerstone application in Suzuki-Miyaura cross-coupling reactions. Detailed, field-tested protocols, mechanistic diagrams, and data-driven insights are provided for researchers, scientists, and professionals in drug development to effectively leverage this reagent in their synthetic campaigns.

Introduction: The Strategic Value of the Isoxazole Boronate

The isoxazole ring is a five-membered heterocycle prized for its unique electronic properties and its ability to act as a versatile scaffold in medicinal chemistry.[5] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][6][7] Consequently, the development of robust synthetic methods to create functionalized isoxazoles is of paramount importance.

This compound pinacol ester (CAS: 928664-98-6) has emerged as a superior building block for this purpose.[8][9] While boronic acids are the classical coupling partners in Suzuki-Miyaura reactions, their pinacol ester derivatives offer significant advantages:

  • Enhanced Stability: Pinacol esters are generally more stable, bench-top solids compared to their corresponding boronic acids, which can be prone to decomposition and protodeboronation, especially with electron-deficient heteroaryl systems.[10][11]

  • Improved Solubility: They exhibit better solubility in common organic solvents used for cross-coupling reactions.

  • Anhydrous Conditions: Their use facilitates anhydrous reaction conditions, which can be critical for sensitive substrates and for preventing unwanted side reactions.[12][13]

This reagent provides a reliable and efficient handle to introduce the isoxazole-4-yl moiety onto a vast array of molecular frameworks, making it an indispensable tool for constructing carbon-carbon bonds in complex molecule synthesis.[8][14]

Compound Properties
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole[15]
CAS Number 928664-98-6[8][9][16]
Molecular Formula C₉H₁₄BNO₃[8][17]
Molecular Weight 195.02 g/mol [9]
Appearance Solid[9]
Storage Store at 2-8 °C under dry conditions[8][9][14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is the most widely employed C-C bond-forming reaction in the pharmaceutical industry, valued for its mild conditions and exceptional functional group tolerance.[12][18][19] this compound pinacol ester is an exemplary coupling partner in this reaction, enabling the synthesis of 4-aryl and 4-heteroaryl isoxazoles.

The "Why": Mechanistic Causality

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process involves a sequence of three key steps, each with specific requirements that dictate the choice of reagents. A significant finding is that boronic esters can often transmetalate directly without prior hydrolysis to the boronic acid, a feature that enhances reaction efficiency and scope.[18]

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_byproducts Byproducts pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) trans_intermediate [Ar-Pd(II)L₂-Isoxazole]⁺ (Transmetalation Intermediate) oa_complex->trans_intermediate Transmetalation (Base, Isoxazole-B(pin)) trans_intermediate->pd0 Reductive Elimination Ar-Isoxazole re_complex Ar-Isoxazole Product Ar-X Ar-X Isoxazole-B(pin) Isoxazole-B(pin) Base Base X-B(pin) X-B(pin)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond. This is often the rate-limiting step. The reactivity order is typically I > Br > Cl. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) accelerates this step and stabilizes the Pd(0) species.[19]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation by a base (e.g., K₃PO₄, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the isoxazole moiety to the electrophilic Pd(II) center.[10] Using a pinacol ester can influence this step's rate, sometimes reacting faster than the parent boronic acid.[12]

  • Reductive Elimination: The two organic fragments (the aryl group and the isoxazole) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Protocol: General Procedure for Synthesis of 4-Aryl-Isoxazoles

This protocol provides a robust starting point for the coupling of this compound pinacol ester with a variety of aryl bromides. Optimization of the ligand, base, or temperature may be required for challenging substrates.

protocol_workflow start Start: Inert Atmosphere reagents Combine Aryl Bromide, Isoxazole-4-B(pin), Base (K₃PO₄) start->reagents catalyst Add Pd Catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor by TLC/LC-MS Until Completion reaction->monitor workup Aqueous Workup: Dilute, Extract with Organic Solvent (EtOAc) monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials & Reagents:

ReagentM.W.EquivalentsPurpose
Aryl Bromide-1.0Electrophilic Partner
This compound pinacol ester 195.021.2 - 1.5Nucleophilic Partner
Pd₂(dba)₃915.720.01 - 0.05Palladium Pre-catalyst
XPhos476.620.02 - 0.10Ligand
K₃PO₄ (anhydrous)212.272.0 - 3.0Base
1,4-Dioxane & H₂O--Solvent (e.g., 4:1 ratio)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Causality: Degassing the solvent by sparging with an inert gas removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (e.g., 85-100 °C) and stir vigorously for the required time (typically 2-18 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-isoxazole product.

Reaction Scope & Optimization Insights

The protocol is broadly applicable, but certain substrate classes require specific considerations.

Coupling Partner (Ar-X)Typical ConditionsExpected Outcome & Rationale
Electron-Poor Aryl Halides Pd₂(dba)₃/XPhos, K₃PO₄, 80 °CHigh Yield, Fast Reaction. Oxidative addition is rapid due to the electrophilic nature of the aryl halide.[19]
Electron-Rich Aryl Halides Pd₂(dba)₃/tBu₃P-HBF₄, K₃PO₄, 100 °CGood Yield, Slower Reaction. Oxidative addition is slower. More electron-rich and bulky ligands are often needed to promote this step.[19]
Sterically Hindered Aryl Halides Pd(OAc)₂/SPhos, K₂CO₃, 100 °CModerate to Good Yield. Steric hindrance slows the reaction. Bulky "Buchwald-type" ligands are essential to facilitate both oxidative addition and reductive elimination.
Heteroaryl Halides (e.g., Bromopyridines) Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂OVariable Yield. Can be challenging due to catalyst inhibition by the heteroatom lone pair. Careful selection of ligand and base is critical.[12][19]

Advanced Application: Tandem Suzuki Coupling & Isoxazole Fragmentation

A powerful and elegant application of isoxazole boronates is their use in tandem reactions. Isoxazol-4-ylboronic acid has been demonstrated in a DNA-compatible cyanomethylation of aryl halides.[20] This process involves an initial Suzuki-Miyaura coupling followed by a base-promoted fragmentation of the isoxazole ring.

Mechanism:

  • Suzuki Coupling: The aryl halide couples with isoxazol-4-ylboronic acid to form a 4-aryl-isoxazole intermediate.

  • Isoxazole Fragmentation: In the presence of a suitable base, the isoxazole ring cleaves to yield an arylacetonitrile product. This transformation leverages the inherent reactivity of the weak N-O bond within the isoxazole ring.[2]

tandem_reaction ArX Ar-X (Aryl Halide) Suzuki Step 1: Suzuki-Miyaura Coupling (Pd Catalyst) ArX->Suzuki IsoxazoleBoronicAcid This compound IsoxazoleBoronicAcid->Suzuki Intermediate 4-Aryl-Isoxazole Fragmentation Step 2: Base-Promoted Fragmentation Intermediate->Fragmentation Product Ar-CH₂-CN (Arylacetonitrile) Suzuki->Intermediate Fragmentation->Product

References

Therapeutic Applications of Isoxazole-4-Boronic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the burgeoning therapeutic applications of isoxazole-4-boronic acid derivatives. Intended for researchers, scientists, and professionals in drug development, these notes synthesize current research to provide actionable insights and detailed protocols for leveraging this versatile chemical scaffold. The unique combination of the isoxazole ring, a known pharmacophore present in numerous FDA-approved drugs, with the synthetically tractable boronic acid moiety, positions these derivatives as promising candidates for a range of therapeutic areas.[1][2]

Introduction: The Significance of the this compound Scaffold

The isoxazole ring system is a five-membered heterocycle that is a structural component of various pharmaceuticals, conferring a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] The introduction of a boronic acid group at the 4-position of the isoxazole ring provides a critical advantage for medicinal chemists. This functional group serves as a versatile handle for facile derivatization through robust cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the rapid synthesis of extensive compound libraries for high-throughput screening.[2] This adaptability allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Furthermore, the boronic acid moiety itself can act as a warhead, forming reversible covalent bonds with key amino acid residues (like serine or threonine) in the active sites of enzymes, leading to potent and selective inhibition.[5]

Therapeutic Area 1: Oncology

Isoxazole derivatives have shown significant promise as anticancer agents, with mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[6][7]

Molecular Target: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in cellular responses to inflammatory cytokines and stress, and its aberrant activation is implicated in both inflammation and cancer. Isoxazole derivatives have been developed as potent inhibitors of p38 MAP kinase.[8]

Signaling Pathway: p38 MAP Kinase in Cancer

p38_pathway extracellular_stimuli Extracellular Stimuli (e.g., UV, Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, Proliferation) transcription_factors->cellular_responses isoxazole_inhibitor Isoxazole-4-Boronic Acid Derivative isoxazole_inhibitor->p38 Inhibition

Caption: p38 MAP Kinase signaling pathway and the inhibitory action of isoxazole derivatives.

Application Note: Cytotoxicity Screening of this compound Derivatives

A primary step in evaluating the anticancer potential of newly synthesized this compound derivatives is to assess their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Table 1: Example Cytotoxicity Data of Isoxazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
2d HeLa (Cervical Cancer)15.48 µg/ml[9]
2d Hep3B (Liver Cancer)~23 µg/ml[9]
2e Hep3B (Liver Cancer)~23 µg/ml[9]
2a MCF-7 (Breast Cancer)39.80 µg/ml[9]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the IC50 value of a test compound.

Materials:

  • Test this compound derivative

  • Cancer cell line of interest (e.g., MCF-7, HeLa, Hep3B)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring viability is above 90%.

    • Dilute the cells in complete medium to the desired seeding density (this should be optimized for each cell line, typically 1x10⁴ to 1.5x10⁵ cells/mL).[1]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9][10]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Screening

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add Serial Dilutions of Isoxazole Derivative incubate_overnight->add_compound incubate_treatment Incubate for Treatment Period add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing the cytotoxicity of isoxazole derivatives using the MTT assay.

Therapeutic Area 2: Neurodegenerative Diseases

The treatment of neurodegenerative disorders such as Alzheimer's disease represents a significant unmet medical need. Isoxazole-containing compounds have emerged as potential therapeutic agents through various mechanisms, including the inhibition of key enzymes involved in disease pathology.[11][12][13]

Molecular Target: Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is a promising strategy to reduce tau pathology and its neurotoxic effects.[11]

Application Note: Development of GSK-3β Inhibitors

Oxazole-4-carboxamide derivatives, structurally related to isoxazoles, have been shown to exhibit potent GSK-3β inhibitory activity.[11] The this compound scaffold can be utilized to design novel GSK-3β inhibitors, with the boronic acid potentially forming a covalent bond with key residues in the ATP-binding pocket of the enzyme.

Table 2: Example Inhibitory Activity of an Oxazole Derivative against GSK-3β

Compound IDTargetIC50 (µM)Reference
KWLZ-9e GSK-3β0.25[11]

Therapeutic Area 3: Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Isoxazole derivatives have a long history in this field, with several approved drugs containing this scaffold.[3]

Application Note: Antibacterial Screening

The initial evaluation of new this compound derivatives for antibacterial activity typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test this compound derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Standard antibiotic for positive control (e.g., Cloxacillin)[2]

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and perform serial dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the synthesis of 4-aryl-isoxazole derivatives from this compound pinacol ester. This method is highly versatile and can be adapted for a wide range of aryl halides.

Materials:

  • 4-Isoxazoleboronic acid pinacol ester

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Na₂CO₃)

  • Solvent (e.g., 1,2-dimethoxyethane (DME))

  • Reaction vessel, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel, combine the 4-isoxazoleboronic acid pinacol ester, the aryl halide, and the palladium catalyst.

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

  • Add the aqueous base solution.

  • Heat the reaction mixture to the desired temperature (e.g., 120°C) and stir for the required time (e.g., 20 minutes to 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired 4-aryl-isoxazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Isoxazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for scientists and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of Isoxazole-4-boronic acid. Given the unique electronic properties and potential instability of this heteroaryl boronic acid, successful coupling requires careful consideration of reaction parameters to overcome common challenges such as protodeboronation and catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is giving a very low yield. What are the most common initial checks I should perform?

A1: Low yields in couplings involving heteroaryl boronic acids like this compound often stem from a few critical areas. Start with a systematic check of these factors:

  • Reagent Integrity: this compound, like many electron-deficient heteroaryl boronic acids, is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved.[1][2] Confirm the purity of your boronic acid; consider using a fresh batch or converting it to a more stable pinacol ester if degradation is suspected.[3]

  • Catalyst and Ligand Activity: The active catalytic species is Pd(0).[4] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it can be efficiently reduced in situ. More importantly, phosphine ligands are prone to oxidation.[1] Use fresh reagents stored under an inert atmosphere. Air-stable precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3), can offer greater reliability.[5]

  • Exclusion of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[5][6] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[1][7]

Q2: I'm observing a significant amount of the deboronated isoxazole byproduct. How can I minimize this protodeboronation?

A2: Protodeboronation is the primary competing pathway for heteroaryl boronic acids.[8] The isoxazole ring's electron-deficient nature makes the C-B bond particularly labile. To mitigate this:

  • Switch to Anhydrous Conditions: Water is a primary proton source for this side reaction. Employing anhydrous solvents and bases can dramatically reduce protodeboronation.[7][8]

  • Use a Milder Base: Strong bases in aqueous media can accelerate C-B bond cleavage. Milder, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are often more effective.[1][9]

  • Consider a Boronic Ester: Converting the boronic acid to a neopentyl glycol or pinacol boronic ester can increase its stability towards hydrolysis and protodeboronation.[8][10] The active boronic acid is then generated slowly under the reaction conditions.

Q3: My reaction stalls, and I observe catalyst decomposition (formation of palladium black). What is causing this?

A3: Catalyst decomposition can be caused by several factors. The Lewis basic nitrogen atom in the isoxazole ring can coordinate to the palladium center, leading to catalyst deactivation or aggregation.[2] Additionally, high temperatures or the presence of impurities can promote the formation of inactive palladium black.[4] To address this, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) which form stable, monoligated palladium complexes that are highly active and less prone to aggregation.[6][11][12] Screening a lower reaction temperature may also be beneficial, as excessive heat can accelerate catalyst degradation.[7]

Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for effective troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex  Aryl Halide (Ar-X) transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl  Boronic Acid (Ar'-B(OH)₂) + Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0  Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered when coupling this compound.

Observed ProblemPotential Cause(s)Recommended Solution(s) & Rationale
Low or No Conversion 1. Inactive Catalyst/LigandUse a fresh, high-purity catalyst and ligand. Store phosphine ligands under argon. Consider using air-stable precatalysts like XPhos Pd G3/G4.[1][5]
2. Insufficient DegassingOxygen deactivates the Pd(0) catalyst.[5] Degas the solvent by sparging with argon for 15-30 minutes and ensure the reaction is run under a positive pressure of inert gas.[1]
3. Poor Reagent SolubilityIsoxazole derivatives can have poor solubility.[8] Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF, CPME) or increase the reaction temperature moderately. Ensure the base is also soluble or use a phase-transfer catalyst if necessary.[7][13]
4. Inappropriate BaseThe base is crucial for activating the boronic acid for transmetalation.[14] If using aqueous bases (e.g., K₂CO₃), ensure vigorous stirring. For anhydrous systems, finely powdered K₃PO₄ or soluble bases like Cs₂CO₃ are often effective.[7]
Significant Protodeboronation 1. Presence of WaterWater is the primary proton source. Use anhydrous solvents (e.g., Dioxane, Toluene) and dry bases (e.g., K₃PO₄ baked in an oven).[7][15]
2. Base is too Strong/HarshStrong aqueous bases (e.g., NaOH) can accelerate protodeboronation.[5] Switch to milder bases like KF, CsF, or K₃PO₄.[1][9]
3. Boronic Acid InstabilityThis compound is inherently prone to this side reaction.[2] Convert the boronic acid to its pinacol or MIDA ester, which are more stable and release the active species slowly.[3]
Homocoupling of Boronic Acid 1. Oxygen in the ReactionOxygen can promote the oxidative coupling of two boronic acid molecules.[6] Rigorous degassing of the reaction mixture before adding the catalyst is the best preventative measure.[5]
2. Use of Pd(II) PrecatalystIf the reduction of a Pd(II) precatalyst to Pd(0) is slow or incomplete, the remaining Pd(II) species can facilitate homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) complex can help.[4]
Isoxazole Ring Decomposition 1. Harsh Basic ConditionsThe isoxazole N-O bond can be cleaved under certain basic conditions.[16] Avoid strong nucleophilic bases (e.g., NaOH, NaOMe). Use carbonate or phosphate bases. If decomposition persists, screen milder bases like KF.[14]
2. High TemperatureExcessive heat can lead to degradation.[7] Optimize the temperature by screening a range (e.g., 80-110 °C). A successful coupling of a bromo-isoxazole was achieved at 100 °C.[11]

Systematic Troubleshooting Workflow

When encountering a failed reaction, a logical, step-by-step approach is more effective than random screening.

Troubleshooting_Workflow start Low / No Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Setup start->check_conditions analyze_side_products 3. Analyze Side Products start->analyze_side_products ba_stability Boronic Acid Stability? (Check for Protodeboronation) check_reagents->ba_stability halide_purity Aryl Halide Purity? check_reagents->halide_purity catalyst_activity Catalyst/Ligand Active? (Test on known reaction) check_reagents->catalyst_activity optimize 4. Systematic Component Screening ba_stability->optimize halide_purity->optimize catalyst_activity->optimize degassing Adequate Degassing? (Prevent Catalyst Oxidation) check_conditions->degassing temperature Optimal Temperature? check_conditions->temperature mixing Sufficient Mixing? check_conditions->mixing degassing->optimize temperature->optimize mixing->optimize protodeboronation Protodeboronation? analyze_side_products->protodeboronation homocoupling Homocoupling? analyze_side_products->homocoupling decomposition Starting Material Decomposition? analyze_side_products->decomposition protodeboronation->optimize homocoupling->optimize decomposition->optimize screen_catalyst Screen Catalysts & Ligands optimize->screen_catalyst screen_base Screen Bases optimize->screen_base screen_solvent Screen Solvents optimize->screen_solvent success Successful Optimization optimize->success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.[4]

Experimental Protocols

Protocol 1: General Starting Conditions for Isoxazole Coupling

This protocol uses a common palladium catalyst and aqueous base, representing a standard starting point for optimization.

Reagents & Equipment:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of argon, add the degassed 4:1 1,4-dioxane/water solvent (5 mL).

  • Degassing: Bubble argon through the stirred solution for 10-15 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the flask under a positive flow of argon.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[17]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Optimized Anhydrous Conditions to Minimize Protodeboronation

This protocol is designed for sensitive substrates prone to protodeboronation, employing an air-stable precatalyst and anhydrous conditions.[8][11]

Reagents & Equipment:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%) and Tri-tert-butylphosphine ligand (P(t-Bu)₃, 10 mol%) OR an air-stable precatalyst like XPhos Pd G3 (2-5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and oven-dried (2.0 equiv)

  • Anhydrous 1,4-Dioxane, degassed

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert gas line (Argon)

Procedure:

  • Vessel Preparation: In a nitrogen-filled glovebox or under a strong counterflow of argon, add the aryl halide (1.0 mmol), this compound (1.2 mmol), oven-dried K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and P(t-Bu)₃ (0.10 mmol) to the Schlenk tube. If using a precatalyst, add it as a single component.

  • Inert Atmosphere: Seal the tube and remove from the glovebox (if used).

  • Solvent Addition: Add 5 mL of degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir vigorously.[11]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Improving yield and purity in "Isoxazole-4-boronic acid" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isoxazole-4-boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of synthesizing and utilizing this valuable heterocyclic building block. We will address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, purification, and subsequent reactions of this compound.

Q1: My yield for the synthesis of this compound pinacol ester via Miyaura borylation is poor. What are the likely causes?

A1: Low yields in the Miyaura borylation of the corresponding 4-halo-isoxazole are typically traced back to a few critical parameters. The most common culprits are inefficient catalysis, degradation of the starting material or product, and suboptimal reaction conditions.

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is paramount. For heteroaryl systems like isoxazole, sterically hindered and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination. Systems like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with ligands such as SPhos or XPhos often give superior results compared to less sophisticated catalysts.[1]

  • Base Selection: The base is not merely a proton scavenger; it plays a key role in the transmetalation step. A weak base like potassium acetate (KOAc) is often sufficient and is preferred as stronger bases can promote side reactions, including decomposition of the isoxazole ring.[2]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are standard. It is crucial to thoroughly degas the solvent to prevent oxygen from deactivating the Pd(0) catalyst.[3] While elevated temperatures (80-100 °C) are necessary, excessive heat can lead to decomposition.

  • Purity of Reagents: The purity of bis(pinacolato)diboron (B₂pin₂) is critical. Ensure it is free from boric acid impurities. Similarly, the 4-halo-isoxazole starting material must be pure, as impurities can inhibit the catalyst.

Q2: I'm struggling to purify this compound. Standard silica gel chromatography gives significant streaking and product loss.

A2: This is a very common and frustrating issue. Boronic acids are Lewis acidic and contain two acidic protons, leading to strong interactions with the silanol groups on standard silica gel.[4] This causes poor elution, band tailing, and often, on-column decomposition.

Here are several proven purification strategies:

  • Aqueous/Organic Extraction: A simple acid-base workup can be effective. Dissolve the crude material in an organic solvent (like EtOAc) and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move to the aqueous layer as the boronate salt, leaving many non-acidic impurities behind. Carefully re-acidify the aqueous layer with cold 1M HCl to precipitate the pure boronic acid, which can then be filtered or extracted back into an organic solvent.

  • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be an excellent, scalable method. Common solvent systems include hot water, ethanol, or mixtures like ethyl acetate/hexanes.[5]

  • Derivatization to the Pinacol Ester: Often, the best strategy is to avoid isolating the free boronic acid altogether. Synthesize the more stable and chromatographically well-behaved pinacol ester derivative.[6] These esters are significantly less polar, less acidic, and typically purify easily on standard silica gel. The pinacol ester can often be used directly in subsequent coupling reactions.

  • Specialized Chromatography: If chromatography is unavoidable, consider using a less acidic stationary phase like alumina or deactivated silica gel. Alternatively, adding a small amount of a modifier like acetic acid to the eluent can sometimes improve peak shape, but this can also promote protodeboronation.[7]

Q3: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What is the primary side reaction I should be concerned about?

A3: The single most significant side reaction plaguing Suzuki-Miyaura couplings with many heteroaryl boronic acids, including this compound, is protodeboronation .[8] This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom, leading to the formation of unsubstituted isoxazole.

Key Factors Influencing Protodeboronation:

  • Water Content: While a small amount of water is often beneficial or required for the Suzuki coupling mechanism (to help dissolve the base and facilitate transmetalation), excess water, especially under acidic conditions or at high temperatures, accelerates protodeboronation.[1]

  • Reaction Temperature and Time: Prolonged reaction times at elevated temperatures significantly increase the rate of protodeboronation. A faster, more active catalyst is beneficial as it can "outrun" this decomposition pathway.[8]

  • Acidity: Any acidic protons in the medium can contribute. The choice of base and the potential for the N-H of other heterocycles to be acidic are factors to consider.[3]

Mitigation Strategies:

  • Use the Pinacol Ester: this compound pinacol ester is more stable and less prone to protodeboronation than the free boronic acid.[8] It is the recommended reagent for challenging couplings.

  • Optimize Reaction Conditions: Use the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long heating times.

  • Use a Slight Excess of Boronic Acid: Using 1.2-1.5 equivalents of the boronic acid derivative can help compensate for some loss due to decomposition.[3]

  • Ensure Anhydrous Base: Use a finely powdered, anhydrous base like K₃PO₄ or Cs₂CO₃.[1]

Q4: What are the best practices for storing this compound and its pinacol ester?

A4: Proper storage is crucial to ensure the reagent's integrity and reactivity.

  • This compound: This compound is susceptible to both moisture-induced protodeboronation and slow, air-induced oxidative degradation. It can also self-condense to form boroxine anhydrides (a cyclic trimer). It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (2-8 °C).[4][6]

  • This compound pinacol ester: The pinacol ester is significantly more robust and bench-stable.[6][9] However, for long-term storage, it is still best practice to keep it in a sealed container in a refrigerator (2-8 °C) to minimize any potential hydrolysis from atmospheric moisture.

Section 2: Experimental Protocols & Data

Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

This protocol is adapted from standard Miyaura borylation procedures.[2]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoisoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Inerting: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M concentration relative to the iodo-isoxazole) via syringe.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the 4-iodoisoxazole.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a solid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound pinacol ester with an aryl halide.[3][8]

  • Setup: In a reaction vial, combine the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • Inerting: Seal the vial and purge with argon or nitrogen.

  • Reagent Addition: Add the chosen palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.05 eq) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1) under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the limiting reagent is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography or recrystallization.

Table 1: Troubleshooting Suzuki Coupling Conditions
ParameterIssueRecommended ActionRationale
Catalyst/Ligand No or low conversionSwitch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). Use a pre-formed catalyst (precatalyst) for better reproducibility.Heteroaryl couplings often require more active catalysts to overcome challenges in oxidative addition and promote rapid reductive elimination.[1]
Base Low yield, protodeboronationUse a milder, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely powdered.Stronger bases (e.g., alkoxides) can degrade the isoxazole ring or the boronic ester. Carbonate bases are effective in promoting transmetalation without causing excessive side reactions.[3]
Solvent Sluggish reactionEnsure the solvent is thoroughly degassed. A mixture including water (e.g., dioxane/H₂O) can increase reaction rate and base solubility.Oxygen can irreversibly oxidize the active Pd(0) catalyst. Water can facilitate the formation of the active boronate species.[10]
Temperature Product decompositionRun the reaction at the lowest temperature that gives a reasonable rate (start around 80 °C).Minimizes thermal decomposition of sensitive substrates and reduces the rate of protodeboronation.[8]

Section 3: Visualization of Key Processes

Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki Coupling

This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in Suzuki coupling reactions involving this compound.

TroubleshootingWorkflow cluster_optimize Optimization Parameters start Low Yield Observed check_sm Step 1: Verify Starting Material Integrity - Purity of Aryl Halide - Purity of Boronic Ester (check for hydrolysis) - Activity of Catalyst start->check_sm check_conditions Step 2: Review Reaction Conditions - Effective Degassing? - Anhydrous Solvent? - Correct Stoichiometry? check_sm->check_conditions If materials are pure end_fail Consult Specialist check_sm->end_fail If materials degraded optimize Step 3: Systematic Optimization check_conditions->optimize If conditions were correct check_conditions->end_fail If conditions were flawed end_success Yield Improved optimize->end_success catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) base Screen Base (e.g., K3PO4, Cs2CO3) solvent Screen Solvent System (e.g., Dioxane/H2O, Toluene) temp Vary Temperature (e.g., 80°C, 100°C, 120°C)

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle Highlighting Failure Points

This diagram illustrates the key steps of the catalytic cycle and highlights where issues like protodeboronation can interfere.

SuzukiCycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex R-Pd(II)L-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate R-Pd(II)L-R' transmetal->pd_intermediate boronate [R'-B(OH)3]⁻ boronate->transmetal boronic_acid R'-B(OH)2 (Isoxazole) base_activation Base (e.g., K3PO4) boronic_acid->base_activation side_reaction Protodeboronation (Yield Loss) boronic_acid->side_reaction H⁺, Heat base_activation->boronate red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 Regeneration product R-R' (Product) red_elim->product

Caption: Catalytic cycle with key failure point for heteroaryl boronic acids.

References

"Isoxazole-4-boronic acid" stability issues under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole-4-boronic Acid

Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent stability challenges of this versatile reagent. As a heteroaromatic boronic acid, this compound is susceptible to specific degradation pathways that can complicate its use in cross-coupling reactions. This document provides in-depth troubleshooting advice and preventative strategies rooted in mechanistic understanding to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a valuable reagent?

This compound is a heterocyclic organic compound used extensively as a building block in medicinal chemistry and materials science.[1] The isoxazole motif is a key pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its favorable metabolic profile.[2] The boronic acid functional group makes it a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.[3][4]

Q2: What are the primary stability issues associated with this compound?

Researchers using this compound face two principal stability challenges:

  • Protodeboronation: This is the most common decomposition pathway, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of isoxazole as a byproduct.[5] This undesired side reaction is highly dependent on factors like pH, temperature, and the presence of a proton source (e.g., water).[5]

  • Isoxazole Ring Instability: The isoxazole ring itself can be susceptible to degradation, particularly under strong basic conditions.[6] This can lead to ring-opening or rearrangement, generating complex byproduct profiles that complicate purification and reduce the yield of the desired product.

Q3: How should I properly store this compound and its pinacol ester derivative?

Proper storage is critical to maintain the integrity of the reagent. Both the free boronic acid and its pinacol ester should be stored in a cool (2-8 °C), dry environment under an inert atmosphere (e.g., argon or nitrogen).[7][8] The free boronic acid is known to be hygroscopic, and moisture can facilitate decomposition.[8] Keeping containers tightly sealed is essential.[9][10]

Q4: Is the pinacol ester of this compound always more stable than the free boronic acid?

Generally, converting a boronic acid to its pinacol ester increases its stability, making it easier to handle and purify.[11] However, it is a common misconception that esterification renders the reagent immune to degradation under reaction conditions.[12][13] Under the basic, aqueous conditions often used in Suzuki-Miyaura coupling, the pinacol ester can hydrolyze in situ back to the more labile boronic acid.[12][13] Therefore, while the pinacol ester is an excellent starting point, its use does not eliminate the potential for protodeboronation.

Troubleshooting Guide: Reaction Failures & Solutions

This section addresses specific experimental problems. The causality behind each issue is explained, followed by actionable solutions.

Q1: My reaction yield is low, and the primary byproduct is isoxazole. What is causing this, and how can I fix it?

A1: Diagnosis & Explanation

This is a textbook case of protodeboronation , an undesired side reaction where the boronic acid group is replaced by a proton from the reaction medium.[5] This process competes directly with the desired catalytic cycle of the cross-coupling reaction. Several factors can accelerate protodeboronation:

  • Presence of Water: Water is a common proton source for this side reaction.[14]

  • Strong Bases: Base-catalyzed protodeboronation is a well-documented mechanism.[15] Strong bases like NaOH or K₃PO₄ can significantly increase the rate of this side reaction.[14]

  • High Temperatures: Thermal energy can promote the decomposition of unstable intermediates in both the desired and undesired reaction pathways.

G cluster_0 Reaction Pathways Start This compound + Aryl Halide Desired Suzuki Coupling Product Start->Desired Desired Path (Pd Catalyst, Base) Undesired Isoxazole (Protodeboronation) Start->Undesired Side Reaction (H+, Heat, Base)

Caption: Competing reaction pathways for this compound.

Troubleshooting Steps & Solutions:

  • Switch to Milder Bases: Replace strong bases (NaOH, K₃PO₄) with milder alternatives such as K₂CO₃, Cs₂CO₃, or KF. These bases are often sufficient to promote the catalytic cycle while minimizing the rate of protodeboronation.[14]

  • Employ Anhydrous Conditions: If possible, switch to a fully anhydrous solvent system and use a non-aqueous base. Ensure all glassware is oven-dried and reagents are anhydrous. This removes the primary proton source for the side reaction.[14]

  • Optimize Reaction Temperature: Lower the reaction temperature in 10-20 °C increments. While this may slow the rate of the desired reaction, it often has a more pronounced effect on suppressing the degradation pathway.

  • Use a More Stable Boron Species: Consider using a slow-release protecting group like N-methyliminodiacetic acid (MIDA). MIDA boronates are highly stable and release the boronic acid slowly into the reaction mixture under basic conditions, keeping its standing concentration low and minimizing the opportunity for protodeboronation.[16][17][18]

Q2: My reaction is producing a complex mixture of byproducts, not just isoxazole. What is happening?

A2: Diagnosis & Explanation

Observing multiple, often unidentifiable, byproducts suggests that the isoxazole ring itself is degrading . The N-O bond in the isoxazole ring is inherently weak and can be cleaved under various conditions, including strongly basic, reductive, or high-temperature environments.[3][6] This leads to a cascade of decomposition products, resulting in a complex crude reaction mixture.

Troubleshooting Steps & Solutions:

  • Screen Bases Carefully: As with protodeboronation, strong bases are often the culprit. Perform a screen of milder bases (K₂CO₃, CsF, organic bases like triethylamine) to find one that facilitates the coupling without promoting ring cleavage.

  • Reduce Reaction Temperature: This is the most critical parameter to control. High temperatures can provide the activation energy needed to break the N-O bond. Aim for the lowest possible temperature that still allows for catalytic turnover.

  • Check Catalyst and Ligand Choice: Ensure your palladium catalyst and ligand are not promoting undesired pathways. Some ligand systems can interact with the isoxazole ring. If you suspect this, try a different ligand class (e.g., switch from a phosphine-based ligand to an N-heterocyclic carbene (NHC)-based one).

Q3: I am using the this compound pinacol ester, but still observing significant protodeboronation. Why is the protecting group failing?

A3: Diagnosis & Explanation

The pinacol ester serves as a protecting group by increasing steric bulk and reducing the Lewis acidity of the boron center. However, its stability is not absolute. Under typical Suzuki conditions (aqueous base), an equilibrium exists where the ester hydrolyzes to the free boronic acid.[12][13] If the rate of this hydrolysis followed by protodeboronation is competitive with the rate of the desired transmetalation step in the Suzuki cycle, you will still observe significant byproduct formation.

G cluster_workflow Troubleshooting Workflow Start Low Yield / Protodeboronation? Decision Yes Start->Decision StratA Strategy A: Use Milder Base (e.g., K₂CO₃, KF) Decision->StratA Option 1 StratB Strategy B: Use Anhydrous Conditions Decision->StratB Option 2 StratC Strategy C: Use Slow-Release MIDA Boronate Decision->StratC Option 3 End Improved Yield StratA->End StratB->End StratC->End

References

Troubleshooting isoxazole ring fragmentation during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize the isoxazole scaffold. The isoxazole ring, a cornerstone in many pharmacologically active compounds, offers a unique balance of aromatic stability and latent reactivity due to its weak N-O bond[1]. This inherent characteristic, while synthetically useful, can also be a source of frustration when unintended ring fragmentation occurs.

This guide provides in-depth, cause-and-effect troubleshooting for common isoxazole ring cleavage issues. We move beyond simple procedural lists to explain the underlying chemical mechanisms, enabling you to make informed decisions to preserve your molecular architecture.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding isoxazole instability.

Q1: My isoxazole is decomposing during a standard reaction. What's the most likely cause?

A: The most common culprits for isoxazole fragmentation are reductive conditions, strong bases, high temperatures, and UV light[2][3][4]. The N-O bond is the weakest link in the ring and is susceptible to cleavage under these conditions[1]. The specific fragmentation pathway and resulting products depend heavily on your reaction parameters and the substitution pattern of the isoxazole ring[5].

Q2: I'm trying to reduce another functional group in my molecule, but the isoxazole ring is opening. How can I prevent this?

A: This is a classic chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H₂/Pd-C) or strong hydride reagents can readily cleave the isoxazole N-O bond[6]. To avoid this, consider milder or more specific reducing agents. If cleaving the isoxazole is unavoidable with your chosen reagent, you may need to reconsider your synthetic route, perhaps by introducing the isoxazole ring at a later stage after the reduction step.

Q3: Is the substitution pattern on my isoxazole ring important for its stability?

A: Absolutely. The electronic and steric nature of substituents at the C3, C4, and C5 positions profoundly impacts the ring's stability[7][8]. For instance, electron-withdrawing groups at the C4 position can enhance the C4-C5 bond polarity, making the N-O bond more susceptible to hydrogenolytic cleavage[5]. Conversely, bulky substituents can sterically hinder reagent access, sometimes protecting the ring[8].

Q4: My reaction mixture turned a different color and TLC analysis shows a mess of new spots after heating. Is this thermal decomposition?

A: It is highly likely. Isoxazoles can undergo thermal decomposition at temperatures typically ranging from 850-1100 K, though this can be lower depending on the molecule's overall structure[9][10]. The fragmentation often proceeds through complex pathways involving intermediates like vinylnitrenes, leading to products such as nitriles and carbon monoxide, which can result in a complex product mixture[9][11]. If your protocol involves high heat, this is a primary suspect.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for specific fragmentation pathways.

Guide 1: Reductive Ring Cleavage

Reductive cleavage of the N-O bond is one of the most frequently encountered modes of fragmentation. It is often exploited synthetically to unmask β-enaminones or β-hydroxyketones but can be an undesired side reaction.

The Underlying Mechanism: The process involves the addition of two electrons and two protons across the weak N-O bond. This typically proceeds via a metal catalyst or a chemical reductant, leading to scission of the bond and formation of an enamine or imine intermediate, which may be hydrolyzed to the corresponding ketone.

Common Scenarios & Diagnostic Signs:

  • Problem: You are attempting a catalytic hydrogenation (e.g., H₂ with Raney-Nickel or Pd/C) to reduce a nitro group, alkene, or alkyne, but you are isolating a β-enaminone or β-hydroxyketone instead of your desired product.

  • Diagnosis: Mass spectrometry will show a loss of the oxygen atom from the isoxazole and the addition of two hydrogen atoms. ¹H NMR will show the appearance of new signals corresponding to an enaminone (vinylic and N-H protons) or a β-hydroxyketone (hydroxyl and new aliphatic protons).

Troubleshooting & Preventative Measures:

  • Catalyst Selection: Standard hydrogenation catalysts like Raney-Nickel are very effective at cleaving isoxazoles[6]. Consider using catalysts less prone to N-O bond cleavage if another functional group is the target.

  • Milder Reagents: For targeted reductions elsewhere, explore alternative reagents that are less aggressive towards the isoxazole. For example, transfer hydrogenation using ammonium formate may be milder than high-pressure H₂ gas.

  • Controlled Cleavage: If the goal is to produce the ring-opened product, specific reagents provide cleaner conversions than general-purpose catalysts. Molybdenum hexacarbonyl (Mo(CO)₆) with water is highly effective for converting isoxazoles to β-aminoenones[12]. Similarly, copper-catalyzed systems have been developed for the regioselective synthesis of fluoroalkylated enaminones from isoxazoles[6][13]. Samarium diiodide (SmI₂) is another chemoselective option that is stable to olefins and esters[14].

start Unintended product observed after reduction step check_mass Analyze MS data. Is mass consistent with ring opening? (M+2H-O) start->check_mass check_nmr Analyze NMR data. Signals for β-enaminone or β-hydroxyketone? check_mass->check_nmr Yes end Problem is not reductive cleavage. Consult other guides. check_mass->end No confirm Reductive Cleavage Confirmed check_nmr->confirm Yes check_nmr->end No solution1 Change Synthetic Route: Introduce isoxazole post-reduction confirm->solution1 solution2 Use Milder Conditions: - Transfer hydrogenation - Different catalyst confirm->solution2 solution3 Chemoselective Reagent: Explore reagents that target the desired functional group selectively confirm->solution3

Figure 1: Troubleshooting workflow for reductive cleavage.
Guide 2: Base- and Acid-Catalyzed Fragmentation

The isoxazole ring exhibits varying stability across the pH scale, with marked lability in strongly basic and, to a lesser extent, acidic conditions, particularly at elevated temperatures.

The Underlying Mechanism:

  • Base-Catalyzed: Strong bases can deprotonate the C-H bond at the 3- or 5-position, which is particularly facile if these positions are unsubstituted[15]. This initiates a ring-opening cascade, ultimately leading to various products. A well-documented example is the base-catalyzed hydrolysis of the drug Leflunomide, where the isoxazole ring opens to form a cyano-containing metabolite[16].

  • Acid-Catalyzed: In strongly acidic media, protonation of the ring nitrogen can activate the ring towards nucleophilic attack by water, leading to hydrolysis. The degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone under acidic conditions yields products like 2-butanone and hydroxylamine, indicative of complete ring fragmentation[17].

Common Scenarios & Diagnostic Signs:

  • Problem: You are running a reaction using a strong base (e.g., NaOH, NaH, t-BuOK) or a strong acid (e.g., conc. HCl, TFA) and your isoxazole-containing starting material disappears, replaced by multiple, often polar, byproducts on TLC.

  • Diagnosis: The product profile can be complex. Look for the absence of the isoxazole signals in NMR and the appearance of nitrile (CN) stretches in IR spectroscopy for base-catalyzed pathways. For acid hydrolysis, identifying smaller fragment molecules by GC-MS can be diagnostic.

This table summarizes data from a stability study on the isoxazole-containing drug Leflunomide, illustrating the critical impact of pH and temperature[16].

TemperaturepHStability OutcomeHalf-life (t½)
25°C4.0StableNot applicable
25°C7.4StableNot applicable
25°C10.0Decomposes via ring opening~6.0 hours
37°C4.0StableNot applicable
37°C7.4Noticeable decomposition~7.4 hours
37°C10.0Rapid decomposition~1.2 hours

Troubleshooting & Preventative Measures:

  • Milder Bases/Acids: If possible, substitute strong bases/acids with milder alternatives. For example, use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of hydroxides, or use weaker Brønsted or Lewis acids.

  • Lower Temperature: As shown in the table, lowering the reaction temperature can dramatically slow the rate of degradation[16]. Run reactions at the lowest possible temperature required for the desired transformation.

  • Protecting Groups: While not common for the isoxazole ring itself, consider if adjacent functional groups are exacerbating instability. Protecting these groups might alter the electronic properties of the system enough to enhance stability.

  • pH Control: For reactions in aqueous media, use buffers to maintain a pH where the isoxazole ring is known to be stable (typically neutral to mildly acidic)[16][17].

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Opening isox_acid Isoxazole protonated Protonated Isoxazole (N-protonation) isox_acid->protonated + H⁺ attack Nucleophilic Attack (e.g., by H₂O) protonated->attack fragments_acid Ring-Opened Fragments (e.g., diketone, hydroxylamine) attack->fragments_acid isox_base Isoxazole deprotonated Anionic Intermediate (C-H deprotonation) isox_base->deprotonated + B⁻ rearrangement Ring Scission & Rearrangement deprotonated->rearrangement fragments_base Cyano-containing Products (e.g., α-cyanoketone) rearrangement->fragments_base

Figure 2: Contrasting acid and base-catalyzed fragmentation pathways.
Guide 3: Photochemical & Thermal Fragmentation

Energetic conditions like heat and UV light can induce rearrangements and decomposition, proceeding through high-energy intermediates.

The Underlying Mechanism:

  • Photochemical: Upon UV irradiation, the weak N-O bond of the isoxazole can cleave, leading to a cascade that often involves a transient azirine intermediate. This intermediate can then rearrange to the more stable oxazole isomer[4]. The efficiency of this photoisomerization is highly dependent on the substituents, as they affect the absorption spectra of the isoxazole and the azirine intermediate[7][18].

  • Thermal: At high temperatures, isoxazole undergoes unimolecular decomposition. The primary pathway involves rearrangement to an intermediate that fragments into stable molecules like acetonitrile and carbon monoxide[9][19]. Other minor pathways can produce hydrogen cyanide and ketene[9].

Common Scenarios & Diagnostic Signs:

  • Problem (Photochemical): You are performing a reaction under ambient light or using a UV-active TLC stain, and you notice the appearance of a new spot with a similar Rf that corresponds to the oxazole isomer.

  • Problem (Thermal): A reaction run at high temperature (e.g., >150 °C) results in a low yield of the desired product and significant gas evolution or the formation of low molecular weight, nitrile-containing byproducts.

  • Diagnosis: Isomerization to an oxazole can be confirmed by detailed NMR analysis (changes in chemical shifts and coupling constants) and mass spectrometry (identical mass). Thermal decomposition can be inferred from low recovery of mass and identification of small molecule fragments by GC-MS.

Troubleshooting & Preventative Measures:

  • Protect from Light: If photochemical rearrangement is suspected, conduct the reaction and workup in the dark or in amber-colored glassware to exclude UV light.

  • Temperature Management: Avoid unnecessarily high temperatures. If a reaction requires heat, determine the minimum temperature necessary for the desired conversion. Microwave-assisted synthesis can sometimes provide rapid, localized heating that minimizes bulk thermal decomposition[20][21].

  • Re-evaluate Synthetic Strategy: If the required reaction conditions are inherently photochemically or thermally harsh, the isoxazole moiety may not be robust enough. Consider forming the isoxazole ring in the final steps of the synthesis to avoid exposing it to these conditions.

Part 3: Experimental Protocols

This section provides a detailed protocol for a reaction that leverages controlled ring cleavage, demonstrating how this apparent liability can be used as a synthetic tool.

Protocol: Reductive Ring Opening of an Isoxazole to a β-Aminoenone using Mo(CO)₆

This protocol is adapted from the procedure described for the reductive cleavage of the N-O bond to give β-aminoenones in good yields[12]. This method is often preferred over catalytic hydrogenation for its high yield and clean conversion.

Materials:

  • Substituted Isoxazole (1.0 mmol)

  • Molybdenum Hexacarbonyl [Mo(CO)₆] (1.2 mmol)

  • Acetonitrile (CH₃CN), anhydrous (15 mL)

  • Water, deionized (5.0 mmol)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for reflux

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted isoxazole (1.0 mmol) and molybdenum hexacarbonyl (1.2 mmol).

    • Causality Note: Mo(CO)₆ is the reducing agent source. A slight excess ensures complete conversion of the starting material.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can interfere with the molybdenum complex.

  • Solvent Addition: Add anhydrous acetonitrile (15 mL) and deionized water (5.0 mmol) to the flask via syringe.

    • Causality Note: Acetonitrile is the solvent of choice, and water acts as the proton source for the transformation.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting isoxazole. Reactions are typically complete within 4-8 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the acetonitrile. c. The residue is then partitioned between ethyl acetate (25 mL) and water (25 mL). d. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude β-aminoenone product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Self-Validation: The identity and purity of the resulting β-aminoenone should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the isoxazole proton signals and the appearance of vinylic and N-H proton signals in the NMR are key diagnostic markers.

References

Catalyst selection and optimization for "Isoxazole-4-boronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Isoxazole-4-boronic Acid in Cross-Coupling Reactions

Welcome to the technical support guide for this compound and its derivatives. As valuable building blocks in medicinal chemistry and drug development, isoxazoles offer unique electronic properties. However, their successful application in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, requires a nuanced understanding of the substrate's inherent reactivity and potential pitfalls.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt and optimize these reactions for your specific synthetic challenges. Key issues such as catalyst deactivation, ligand effects, and the pervasive side reaction of protodeboronation will be addressed with evidence-based strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling?

There are three main challenges researchers face:

  • Catalyst Deactivation: The isoxazole ring contains Lewis-basic nitrogen and oxygen atoms. These heteroatoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and stalling the catalytic cycle.[1]

  • Protodeboronation: This is the most common and troublesome side reaction. It involves the cleavage of the carbon-boron bond by a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom, resulting in the formation of unsubstituted isoxazole.[1][2] Heteroaryl boronic acids, particularly electron-deficient ones, are highly susceptible to this pathway.[1]

  • Ring Instability: The N-O bond within the isoxazole ring can be susceptible to cleavage under certain reductive or basic conditions, leading to decomposition pathways and lowering the yield of the desired coupled product.[3]

Q2: How do I select the right palladium catalyst and ligand for my reaction?

The choice of catalyst and ligand is the most critical factor for a successful coupling. The goal is to select a system where the rates of oxidative addition and reductive elimination are much faster than the rate of catalyst deactivation or protodeboronation.

Palladium Source (Precatalyst): While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladacycle precatalysts are often superior.[4][5] These "G3" or "G4" precatalysts (e.g., XPhos Pd G3) generate the active Pd(0) species under mild conditions, often leading to more efficient and reproducible reactions.[6][7]

Ligand Selection: For heteroaryl couplings, bulky and electron-rich phosphine ligands are the standard.[8] They accelerate the key steps of the catalytic cycle and stabilize the palladium center.

Ligand TypeExamplesRationale & Use Case
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosWorkhorse ligands. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition. Excellent for coupling with challenging aryl chlorides and sterically hindered partners.[4][9]
Ferrocenylphosphines dppfA reliable, general-purpose ligand. The catalyst [Pd(dppf)Cl₂] is air-stable and effective for a wide range of substrates, though sometimes less active than modern biarylphosphine catalysts for difficult couplings.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that form very stable complexes with palladium. PEPPSI-type precatalysts are particularly useful as they are air- and moisture-stable.[7]

Causality: The steric hindrance of these ligands creates a "pocket" around the palladium atom. This geometry favors the formation of the desired C-C bond (reductive elimination) over catalyst decomposition pathways. Their strong electron-donating ability increases electron density on the palladium, making the initial oxidative addition into the aryl halide bond faster and more efficient.[8]

Q3: Which base and solvent system should I start with?

The base and solvent play a crucial role in both activating the boronic acid for transmetalation and influencing the rate of side reactions.

Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[11] However, a strongly basic, aqueous environment can accelerate protodeboronation.

BaseStrengthTypical ConditionsComments
K₃PO₄ ModerateDioxane/H₂OOften the best starting point. Provides sufficient basicity without being overly aggressive, balancing reactivity with stability.[4]
Cs₂CO₃ StrongDioxane/H₂O, TolueneA stronger base that can be effective when K₃PO₄ fails, but may increase the risk of protodeboronation and is more expensive.[12]
K₂CO₃ ModerateDME, DMF/H₂OA common and cost-effective choice, suitable for many standard couplings.[10][13]
CsF, KF Weak (Fluoride)Anhydrous THF, DioxaneFluoride ions can activate boronic acids without requiring water, which can be an excellent strategy to suppress protodeboronation.[7][14]

Solvent System: Aprotic polar solvents are generally preferred. A small amount of water is often required to solubilize the base and facilitate the formation of the active boronate species, but excess water should be avoided.

Solvent SystemTypical RatioRationale
Dioxane / H₂O 4:1 to 10:1A robust, general-purpose system that balances polarity and reagent solubility.[4]
Toluene / H₂O 10:1Good for higher temperature reactions.
THF / H₂O 10:1A common alternative to dioxane.
Anhydrous DMF N/ACan be effective, especially with fluoride bases, but must be rigorously dried.[13]

Expert Insight: The choice of base and solvent is interdependent. For a substrate prone to protodeboronation like this compound, starting with a milder base like K₃PO₄ in a largely aprotic solvent system (e.g., Dioxane/H₂O 10:1) is a prudent strategy. If that fails, switching to an anhydrous system with a fluoride base is a logical next step.

Troubleshooting Guide

Scenario 1: My reaction shows low or no conversion of starting materials.

Question: I've run my reaction overnight and LC-MS shows mostly unreacted aryl halide and isoxazole (from protodeboronation). What went wrong?

Answer: This classic symptom points to two likely culprits: an inactive catalyst or rapid protodeboronation outcompeting the desired coupling.

// Catalyst Path CatalystInactive [label="Catalyst Inactive", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst1 [label="Use a modern precatalyst\n(e.g., XPhos Pd G3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Catalyst2 [label="Ensure rigorous degassing\nof solvents to remove O₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Catalyst3 [label="Increase catalyst loading\n(e.g., from 1 mol% to 3 mol%)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Boronic Acid Path Protodeboronation [label="Protodeboronation Confirmed", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Boronic1 [label="Switch to this compound\npinacol ester (Bpin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Boronic2 [label="Use an anhydrous solvent\nwith a fluoride base (e.g., CsF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Boronic3 [label="Lower reaction temperature\nand monitor carefully", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckCatalyst; CheckCatalyst -> CatalystInactive [label=" Yes"]; CatalystInactive -> Sol_Catalyst1; CatalystInactive -> Sol_Catalyst2; CatalystInactive -> Sol_Catalyst3;

CheckCatalyst -> CheckBoronicAcid [label=" No"]; CheckBoronicAcid -> Protodeboronation [label=" Yes"]; Protodeboronation -> Sol_Boronic1; Protodeboronation -> Sol_Boronic2; Protodeboronation -> Sol_Boronic3; } ` Caption: Troubleshooting workflow for low conversion.

Detailed Steps:

  • Verify Catalyst Activity: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[6] Ensure your solvents were properly degassed (e.g., via 3-4 freeze-pump-thaw cycles or sparging with argon for 30+ minutes). If using a Pd(II) source like Pd(OAc)₂, it may not be reducing to Pd(0) efficiently. Switch to a well-defined Pd(0) source or a modern precatalyst that activates reliably.[6][7]

  • Combat Protodeboronation: The presence of the isoxazole byproduct is a clear indicator of protodeboronation.

    • Use a Boronic Ester: The most effective strategy is to switch from the boronic acid to its pinacol (Bpin) ester. Boronic esters are significantly more stable towards protodeboronation.[15][16][17] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the side reaction.[2]

    • Modify Conditions: If you must use the boronic acid, minimize its exposure to proton sources. Use a minimal amount of water, or switch to a completely anhydrous system (e.g., dry THF or Dioxane) with a base like CsF.[14]

Scenario 2: My reaction is messy, with multiple side products.

Question: I am getting some desired product, but also a significant amount of a bi-isoxazole byproduct and other impurities. What's causing this?

Answer: This points towards homocoupling of the boronic acid. This side reaction occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[17]

Solutions:

  • Rigorous Degassing: As with catalyst deactivation, oxygen is a primary culprit. Improve your degassing procedure.

  • Use a Precatalyst: Start with a Pd(0) source or a precatalyst that reliably generates Pd(0) to ensure there is no excess Pd(II) at the start of the reaction.

  • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid. A stoichiometry of 1.1 to 1.5 equivalents of the boronic acid relative to the limiting aryl halide is typical.[4]

Suzuki_Cycle

Optimized Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is a robust starting point for coupling this compound pinacol ester with a generic aryl bromide.

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)[18]

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Oven-dried reaction vial with a magnetic stir bar and a septum cap

  • Standard Schlenk line or glovebox for inert atmosphere

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, combine the aryl bromide (e.g., 0.5 mmol), this compound pinacol ester (0.6 mmol), K₃PO₄ (1.0 mmol), and XPhos Pd G3 (0.01 mmol).

  • Inert Atmosphere: Seal the vial with the septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 4.0 mL) followed by degassed water (e.g., 1.0 mL) via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Solvent Effects on Isoxazole-4-Boronic Acid Reaction Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with isoxazole-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this versatile heteroaryl building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction rate, yield, and the prevalence of side reactions. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common challenges and enhance your reaction efficiency.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a diagnosis of potential causes related to the solvent system and actionable steps for resolution.

Problem 1: Low to No Product Yield

You've set up your Suzuki-Miyaura coupling with this compound, but after the specified reaction time, analysis (TLC, LC-MS) shows mostly unreacted starting materials.

Possible Cause 1: Poor Solubility of Reactants

  • The "Why": this compound is a polar molecule and is readily soluble in polar solvents.[1] Similarly, the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required for the reaction is often only soluble in an aqueous phase. If a purely nonpolar solvent like toluene or hexane is used, one or more key components may not enter the solution phase, preventing the catalytic cycle from proceeding efficiently.

  • Troubleshooting Steps:

    • Introduce a Biphasic System: The most common and effective solution is to use a mixture of a polar aprotic solvent and water. Systems like 1,4-dioxane/water, THF/water, or DMF/water are excellent starting points.[2][3] The organic solvent dissolves the aryl halide and the catalyst, while water dissolves the base.

    • Select an Appropriate Polar Aprotic Solvent: If an anhydrous system is desired to mitigate side reactions (see Problem 2), choose a polar aprotic solvent where all components have at least moderate solubility, such as DMF, DMSO, or NMP.[4][5] Be aware that these coordinating solvents can influence the catalyst's behavior.[6][7]

Possible Cause 2: Protodeboronation (Loss of Boronic Acid)

  • The "Why": Protodeboronation is the most common side reaction and a primary cause of low yields when using heteroaryl boronic acids.[8] It is the cleavage of the C-B bond by a proton source (often water), converting your valuable this compound into isoxazole and boric acid, which are dead ends in the reaction. This process is significantly accelerated by base and heat.[9][10] Protic solvents (water, alcohols) are direct participants in this undesired pathway.

  • Troubleshooting Steps:

    • Minimize Water Content: While some water is often necessary, excess water can be detrimental. Reduce the aqueous portion of your solvent mixture. For example, try moving from a 4:1 to a 10:1 ratio of organic solvent to water.

    • Switch to a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from NaOH or K₃PO₄ to a milder base like K₂CO₃ or Cs₂CO₃.[11]

    • Use Anhydrous Conditions: In stubborn cases, excluding water entirely may be necessary. Use anhydrous solvents and consider a non-aqueous base like potassium fluoride (KF).[12]

    • Protect the Boronic Acid: Convert the this compound to a more stable derivative, such as its pinacol ester[13][14][15] or a potassium trifluoroborate salt.[16][17] These reagents are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low.[18][19]

dot

G start Low / No Yield Observed q1 Check Reactant Solubility in Solvent System start->q1 sol_issue Poor Solubility Suspected q1->sol_issue No sol_ok Solubility Appears Adequate q1->sol_ok Yes action_sol Action: - Use Polar / Aqueous Mixture (Dioxane/H₂O) - Switch to DMF or DMSO sol_issue->action_sol q2 Assess Risk of Protodeboronation sol_ok->q2 proto_risk High Risk: (Protic Solvent, High Temp, Strong Base) q2->proto_risk Yes proto_low_risk Low Risk q2->proto_low_risk No action_proto Action: - Reduce Water Content - Use Milder Base (K₂CO₃) - Switch to Boronic Ester (Pinacol) - Use Anhydrous Conditions proto_risk->action_proto q3 Evaluate Catalyst Activity proto_low_risk->q3 cat_issue Catalyst Deactivation Possible q3->cat_issue Yes action_cat Action: - Degas Solvents Thoroughly - Switch Ligand (e.g., Buchwald type) - Use a Pre-catalyst cat_issue->action_cat G cluster_positive Beneficial Roles cluster_negative Detrimental Role b_sol Dissolves Inorganic Base (e.g., K₂CO₃) b_act Facilitates Formation of Active [ArB(OH)₃]⁻ d_proto Acts as Proton Source for Protodeboronation water Water (H₂O) in Reaction water->b_sol water->b_act water->d_proto

References

Technical Support Center: Purification of Isoxazole-4-boronic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isoxazole-4-boronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these versatile building blocks. My aim is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, practical problems you may encounter during the purification of this compound.

Issue 1: My product is contaminated with a significant amount of the corresponding boronate ester.

Q: I've performed the hydrolysis of the pinacol ester, but my NMR/LC-MS analysis shows incomplete conversion to the boronic acid. How can I drive the reaction to completion and purify my product?

A: This is a common challenge. The hydrolysis of boronate esters to boronic acids is a reversible process.[1] Here’s a systematic approach to tackle this:

Root Cause Analysis:

  • Insufficient Hydrolysis Time/Reagents: The hydrolysis may not have reached equilibrium or may have been performed under suboptimal conditions.

  • Work-up Issues: During extraction, the equilibrium can shift back towards the ester, especially if the organic solvent is not completely removed.

Solutions:

  • Force the Equilibrium:

    • Acidic Hydrolysis: Re-subject your crude product to acidic aqueous conditions (e.g., 1M HCl). Stir vigorously at room temperature for several hours or gently heat to 40-50°C to push the equilibrium towards the boronic acid.

    • Phase Switching: Boronic acids are acidic and can be selectively extracted into a basic aqueous phase.[2][3]

      • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The boronic acid will move to the aqueous layer as its boronate salt, while the less acidic boronate ester will remain in the organic layer.

      • Separate the layers. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3, causing the pure boronic acid to precipitate or be extractable with a fresh portion of organic solvent.

  • Derivatization for Purification:

    • Diethanolamine Adduct Formation: React the crude mixture with diethanolamine. The resulting diethanolamine adduct of the boronic acid is often a stable, crystalline solid that can be easily filtered and purified, while the boronate ester remains in solution. The pure boronic acid can then be liberated by treatment with acid.[4]

    • Sorbitol Extraction: This technique leverages the ability of boronic acids to form reversible complexes with diols. By washing an organic solution of your crude product with an aqueous sorbitol solution, the boronic acid will be selectively pulled into the aqueous phase.[4]

Issue 2: My product streaks badly on a silica gel column, and I get poor separation.

Q: I'm attempting to purify my this compound using standard silica gel chromatography, but the compound either sticks to the column or elutes as a long streak, co-eluting with impurities. What's going on?

A: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to the issues you're observing.[5][6] This interaction can be mitigated through several strategies:

Root Cause Analysis:

  • Strong Adsorption: The Lewis acidic boron center and the hydroxyl groups of the boronic acid form strong hydrogen bonds with the silica surface.

  • On-Column Degradation: The acidic nature of silica can sometimes promote side reactions like protodeboronation.[7]

Solutions:

Purification MethodKey Parameters & Rationale
Modified Silica Gel Chromatography Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes). The acid protonates the silanol groups, reducing their interaction with the boronic acid, resulting in sharper peaks and better separation.[5]
Neutral Alumina Chromatography Change of Stationary Phase: Neutral alumina is a good alternative to silica for the chromatography of some boronic acids and their esters.[5] It lacks the strong acidic sites of silica, often leading to better elution profiles.
Reversed-Phase Chromatography (C18) For Polar Compounds: If your this compound is sufficiently polar, reversed-phase chromatography can be an excellent option. Use a mobile phase of water and acetonitrile or methanol with a modifier like formic acid or ammonium acetate.[8][9]
Boronic Acid-Impregnated Silica Specialized Media: For challenging separations, particularly of boronate esters, silica gel impregnated with boric acid has been shown to reduce over-adsorption and improve purification.[10]

Workflow for Optimizing Column Chromatography:

chromatography_workflow start Crude Product tlc TLC Analysis (DCM/MeOH + 1% AcOH) start->tlc streak Streaking or Poor Separation? tlc->streak silica Silica Column (Acidified Eluent) streak->silica No alumina Try Neutral Alumina streak->alumina Yes pure Pure Product silica->pure c18 Try Reversed-Phase (C18) alumina->c18 Still Poor c18->pure purity_analysis start Purified Product lcms LC-MS Analysis (C18, MeCN/H₂O/FA) start->lcms nmr ¹H & ¹¹B NMR (DMSO-d₆ or CD₃OD) start->nmr purity_ok Purity > 95%? lcms->purity_ok check_impurities Identify Impurities: - Boronate Ester - Deboronated Product - Starting Materials nmr->check_impurities repurify Repurify (See Troubleshooting) purity_ok->repurify No final Final Product purity_ok->final Yes repurify->start

References

Technical Support Center: Managing Isoxazole-4-boronic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isoxazole-4-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a valuable reagent in modern drug discovery, particularly for constructing complex molecules via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][] However, like many heteroaromatic boronic acids, its utility is often shadowed by its inherent instability in solution.[4]

This guide provides in-depth, field-proven insights into the causes of its decomposition and offers robust strategies and protocols to ensure its effective use in your experiments. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve reproducible, high-yielding results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and behavior of this compound.

Q1: What are the primary reasons my this compound solution is degrading?

A1: The degradation of this compound in solution is primarily driven by two chemical processes: protodeboronation and, to a lesser extent, oxidative decomposition.

  • Protodeboronation: This is the most common and rapid decomposition pathway for many heteroaromatic boronic acids.[5] It is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting your valuable reagent into simple, unreactive isoxazole.[5] The rate of this reaction is highly dependent on the pH, solvent, and temperature.[6][7][8] For certain basic heteroaromatic boronic acids, decomposition can be particularly fast at neutral pH due to the formation of a reactive zwitterionic intermediate, while acidic or basic conditions can sometimes suppress this specific pathway.[5]

  • Oxidative Decomposition: Boronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), which can lead to the formation of hydroxylated byproducts.[9] While often a greater concern in biological or metabolic studies, it can occur under ambient laboratory conditions over time.[9][10]

Q2: I see two different CAS numbers for this reagent. What is the difference between this compound and its pinacol ester, and which one should I use?

A2: This is a critical question. The two forms are:

  • This compound: (CAS 1008139-25-0) The free boronic acid.[11][12]

  • This compound pinacol ester: (CAS 928664-98-6) An ester derivative where the hydroxyl groups on the boron are replaced by a pinacol (2,3-dimethyl-2,3-butanediol) moiety.[13]

For nearly all applications, we strongly recommend using the pinacol ester derivative. The ester serves as a protecting group for the boronic acid functionality. This protection significantly enhances the compound's benchtop stability, reduces the rate of protodeboronation and other decomposition pathways, and improves its handling characteristics.[4] The pinacol ester is readily cleaved in situ under the basic conditions of the Suzuki-Miyaura coupling to generate the active boronate species required for the catalytic cycle.[14]

Q3: How should I properly store solid this compound (or its pinacol ester) and its solutions?

A3: Proper storage is essential to maximize the shelf-life and efficacy of your reagent.

FormStorage ConditionRationale
Solid (Pinacol Ester)2-8°C, under dry conditions. [13]Protects against thermal degradation and hydrolysis from atmospheric moisture.
Solid (Free Acid)-20°C, under inert gas (Argon or Nitrogen). [11][15]The free acid is hygroscopic and more prone to decomposition. Low temperature and an inert atmosphere are critical.[11]
Solutions Prepare fresh for each use. Do not store. Due to the high propensity for decomposition in solution, especially aqueous or protic solvents, stock solutions are not recommended.[16] If a solution must be made for automated dispensing, use an aprotic solvent and analyze its purity immediately before use.

Q4: What are the best solvents for dissolving and using this compound derivatives in reactions?

A4: The choice of solvent is dictated by the reaction requirements, but for stability, aprotic solvents are preferred.

  • For Reaction Setup (e.g., Suzuki Coupling): Common solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are standard.[17] A small amount of water is often required for the Suzuki reaction to facilitate the formation of the boronate and aid in the solubility of the base, but it should be minimized and added just before the reaction commences.[17][18]

  • For Analytical Sample Preparation (HPLC, NMR): To minimize degradation prior to analysis, dissolve the sample in an aprotic solvent like acetonitrile (ACN) or THF.[16] Avoid dissolving samples in aqueous buffers or protic solvents (like methanol) and letting them sit in an autosampler queue for extended periods.[16]

Section 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and solving common experimental failures.

Problem: Low or No Yield in My Suzuki-Miyaura Coupling Reaction.

This is the most frequent issue and is almost always linked to the degradation of the boronic acid.

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Problem: I see a major unexpected peak in my LC-MS or NMR corresponding to the mass or spectrum of isoxazole.

This is a definitive sign of protodeboronation. The C-B bond has been cleaved, leaving the parent heterocycle.

  • Causality: This occurs when the boronic acid is exposed to a proton source (like water or alcohol) under conditions that facilitate the reaction.[5] As discussed, this can happen before the reaction even starts if solutions are prepared in advance, or it can be a competing side reaction if your coupling kinetics are slow.[18]

  • Solution:

    • Confirm Purity: Immediately analyze your solid starting material to ensure it has not degraded during storage.

    • Strict Handling: Adhere strictly to Protocol 1 (below) for solution preparation. Dissolve the boronic ester in an anhydrous aprotic solvent last, just before adding it to the reaction vessel.

    • Reaction Optimization: Ensure your catalytic cycle is efficient. An inactive catalyst or suboptimal base can allow the competing protodeboronation side reaction to dominate.[18][19]

Section 3: Protocols and Methodologies

These protocols provide a validated framework for handling and analysis to ensure success.

Protocol 1: Recommended Procedure for Preparing and Handling Solutions for Immediate Use

This protocol minimizes pre-reaction degradation.

  • Setup: Prepare your reaction vessel with the coupling partner (e.g., aryl halide), palladium catalyst, and ligand under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the anhydrous reaction solvent (e.g., dioxane) to the reaction vessel. If a co-solvent like water is needed, use degassed water.

  • Base Addition: Add the base (e.g., K₃PO₄, Cs₂CO₃) to the reaction mixture.

  • Weigh Boronic Ester: In a separate vial, weigh the required amount of this compound pinacol ester.

  • Final Dissolution and Transfer: Add a small amount of the reaction solvent to the vial containing the boronic ester. Swirl to dissolve, and immediately transfer this solution to the main reaction vessel via syringe.

  • Initiate Reaction: Begin heating or stirring the reaction mixture as required by your procedure.

Protocol 2: Step-by-Step Guide for Monitoring Solution Stability via HPLC-UV

This method allows you to quantify the stability of your boronic acid under specific solvent/buffer conditions.

  • Sample Preparation:

    • Prepare a ~1 mg/mL stock solution of this compound pinacol ester in 100% acetonitrile. This is your T=0 reference.

    • Dilute this stock solution into your desired test solvent (e.g., 50:50 ACN:Water, reaction buffer) to a final concentration of ~50 µg/mL.

  • Time Course Analysis:

    • Immediately inject the first sample (T=0) onto the HPLC system.

    • Keep the sample vial at a controlled temperature (e.g., in the autosampler at 25°C) and inject at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

  • HPLC Method: A stability-indicating method is crucial to separate the starting material from its degradants.[16]

ParameterValue
Column C18 reverse-phase, e.g., Waters XSelect Premier HSS T3, 2.5 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes; hold 2 min; return to 5% B and re-equilibrate for 3 min.
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV at 254 nm
Injection Vol. 2 µL
  • Data Analysis:

    • Identify the peaks for this compound pinacol ester and the primary degradant, isoxazole.

    • Calculate the percent remaining of the starting material at each time point relative to T=0.

    • Plot % Remaining vs. Time to determine the rate of decomposition.

Caption: The primary protodeboronation decomposition pathway.

Section 4: Advanced Stabilization Strategies

For particularly challenging applications where even the pinacol ester shows insufficient stability under reaction conditions, advanced reagents can be employed.

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are an exceptionally stable class of boronic acid surrogates.[4] They are typically crystalline, air-stable solids that are unreactive under standard Suzuki conditions. However, under sustained exposure to a mild aqueous base, they undergo slow hydrolysis to release the free boronic acid in situ.[4] This slow-release mechanism maintains a very low concentration of the unstable free boronic acid at any given time, favoring the desired cross-coupling over decomposition.[4] If you consistently struggle with the decomposition of the pinacol ester, consider synthesizing or sourcing the MIDA boronate of this compound as a robust alternative.

References

Technical Support Center: Microwave-Assisted Synthesis with Isoxazole-4-Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers utilizing Isoxazole-4-boronic acid in microwave-assisted organic synthesis. This guide is designed to provide practical, field-proven insights and robust troubleshooting strategies to ensure the success of your cross-coupling reactions. Our focus is on the Suzuki-Miyaura cross-coupling, the most prevalent application for this reagent, leveraging the efficiency of microwave irradiation.

Core Principles: The "Why" Behind the Method

Microwave-assisted synthesis accelerates reactions by using microwave energy to rapidly and uniformly heat the reactants, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.[1][2] When coupled with the Suzuki-Miyaura reaction, this technique provides a powerful method for forming carbon-carbon bonds.

The reaction's success hinges on a palladium-catalyzed cycle. Understanding this mechanism is critical for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic borate species, transfers its organic group (the isoxazole moiety) to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAd Oxidative Addition Pd0->OxAd Ar-X In PdII_ArX Ar-Pd(II)-X OxAd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal [R-B(OH)3]- In X- Out PdII_ArR Ar-Pd(II)-R Transmetal->PdII_ArR RedEl Reductive Elimination PdII_ArR->RedEl RedEl->Pd0 Ar-R Out Product Coupled Product (Ar-R) RedEl->Product ArX Aryl Halide (Ar-X) ArX->OxAd Boronic Isoxazole Borate [R-B(OH)3]- Base Base (e.g., K2CO3) BoronicAcid Isoxazole Boronic Acid (R-B(OH)2) Base->BoronicAcid Activation BoronicAcid->Transmetal Workflow prep 1. Reagent Prep (Vial, Stir Bar, Reagents) solvent 2. Solvent Addition (Degassed Dioxane/Water) prep->solvent degas 3. Inert Atmosphere (Purge with Argon, Seal Vial) solvent->degas microwave 4. Microwave Irradiation (Set Temp, Time, Power) degas->microwave workup 5. Reaction Work-up (Cool, Dilute, Wash) microwave->workup purify 6. Purification (Flash Chromatography) workup->purify product 7. Isolated Product (Characterization) purify->product

References

Validation & Comparative

Comparing "Isoxazole-4-boronic acid" with other boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Comparing Isoxazole-4-boronic Acid with Other Boronic Acids in Suzuki Coupling

Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forming carbon-carbon bonds.[1][2] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid, which transfers its organic fragment to a palladium center in a key step of the catalytic cycle.[3][4] The choice of boronic acid is critical, as its structural and electronic properties dictate not only the success of the coupling but also the required reaction conditions.

This guide provides a comparative analysis of this compound, a heteroaromatic building block of significant interest in medicinal chemistry, against other common classes of boronic acids. We will explore the nuances of its reactivity, stability, and optimal coupling strategies, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a practical framework for synthetic planning.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the fundamental mechanism of the Suzuki coupling is essential to appreciate the differences between boronic acids. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Transmetal Transmetalation (R-B(OH)₂) + Base PdII->Transmetal PdII_R Ar-Pd(II)-R (L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product Protodeboronation start Heteroaryl Boronic Acid (HetAr-B(OH)₂) suzuki_path Suzuki Coupling start->suzuki_path Pd Catalyst, Ar'-X, Base proto_path Protodeboronation start->proto_path H⁺ Source (e.g., H₂O) product Desired Product (HetAr-Ar') suzuki_path->product side_product Side Product (HetAr-H) proto_path->side_product Boronic_Acid_Structures A This compound (Electron Deficient Heteroaryl) B Phenylboronic acid (Standard Aryl) C 2-Methoxyphenylboronic acid (Sterically Hindered) D Pyridine-2-boronic acid (Chelating Heteroaryl)

References

A Comparative Guide to Cyanomethylation Reagents: Alternatives to Isoxazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyanomethyl Moiety

In the landscape of modern drug discovery, the cyanomethyl group (–CH₂CN) stands out as a uniquely valuable functional handle. Its importance is twofold: it serves as a versatile synthetic intermediate and is a key pharmacophore in numerous approved therapeutic agents.[1] The nitrile group can be readily transformed into other critical functionalities such as primary amines, carboxylic acids, and amides, providing a gateway to diverse chemical space.[2][3] Furthermore, its electronic properties and ability to act as a hydrogen bond acceptor allow it to modulate the physicochemical properties of a parent drug, enhancing target binding affinity, improving pharmacokinetic profiles, and in some cases, reducing toxicity.[1] Dienogest, a synthetic progestin, exemplifies this, where a C-17 cyanomethyl group confers reduced liver toxicity compared to traditional ethinyl groups.[1][4]

Given its significance, the development of robust and efficient methods for introducing the cyanomethyl group—a process known as cyanomethylation—is of paramount interest to medicinal chemists. One notable reagent that has gained traction is Isoxazole-4-boronic acid . This guide provides an in-depth analysis of this reagent and presents a comparative overview of viable alternatives, categorized by their mechanistic approach, to arm researchers with the knowledge to select the optimal strategy for their specific synthetic challenges.

The Benchmark: this compound

This compound and its pinacol ester derivative have emerged as effective reagents for the cyanomethylation of aryl and heteroaryl halides or triflates.[5][6][7] It is a bench-stable solid that offers a practical and often high-yielding route to arylacetonitriles, which are valuable precursors in pharmaceutical synthesis.[5][6]

Mechanism of Action: A Domino Reaction

The utility of this compound lies in a clever one-pot, tandem reaction sequence. The process is not a direct delivery of a cyanomethyl group, but rather a domino sequence involving:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: The reaction begins with a standard Suzuki coupling between an aryl halide (or triflate) and the this compound (or its pinacol ester).

  • Base-Induced Isoxazole Fragmentation: Following the C-C bond formation, the introduction of a base (such as potassium fluoride) at elevated temperatures promotes the fragmentation of the now-appended isoxazole ring.[6][7][8]

  • Deformylation: This fragmentation cascade ultimately liberates the desired arylacetonitrile product.[6][7]

This tandem process is particularly noteworthy for its compatibility with DNA-encoded library (DEL) synthesis, as the reaction can proceed under conditions that do not significantly damage DNA.[5]

G Start What is your starting material? ArylHalide Aryl/Heteroaryl Halide? Start->ArylHalide Alkene Alkene or (Hetero)arene for C-H functionalization? Start->Alkene Carbonyl Aldehyde or Ketone? Start->Carbonyl Nucleophile Amine, Thiol, or other strong nucleophile? Start->Nucleophile Isoxazole Use this compound (Good for DELs) ArylHalide->Isoxazole Yes Radical Use Radical Method (Photoredox or Cascade) Alkene->Radical Yes Nucleophilic Use Nucleophilic Method (TMSAN or Cyanoacetic Acid) Carbonyl->Nucleophilic Yes SN2 Use Bromoacetonitrile (Caution: Toxic!) Nucleophile->SN2 Yes

References

The Versatility of Isoxazole-4-boronic Acid in Synthesizing Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold stands out as a "privileged structure," consistently appearing in a diverse array of therapeutic agents.[1][2] Its unique electronic properties and metabolic stability make it a cornerstone for medicinal chemists.[1] A key reagent that unlocks the potential of this scaffold is Isoxazole-4-boronic acid. This guide provides an in-depth comparison of the biological activities of compounds synthesized from this versatile building block, with a focus on anticancer and anti-inflammatory applications. We will explore the synthetic advantages of utilizing Suzuki-Miyaura cross-coupling reactions with this compound, compare this method with alternative synthetic strategies, and provide detailed experimental protocols and performance data to support our analysis.

The Power of the Isoxazole Scaffold: A Hub of Biological Activity

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous FDA-approved drugs.[3] Derivatives of isoxazole have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4] This broad applicability stems from the isoxazole's ability to engage in various non-covalent interactions with biological targets, thereby modulating their function.[1]

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling with this compound

A highly efficient and widely used method for functionalizing the isoxazole core at the 4-position is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction creates a carbon-carbon bond between the this compound (or its more stable pinacol ester derivative) and an aryl or heteroaryl halide.[7][8]

The primary advantage of this approach lies in its broad substrate scope and tolerance of a wide range of functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening.[5] The reaction typically proceeds under mild conditions with high yields and stereoselectivity.[5]

Below is a generalized workflow for this synthetic approach:

References

The Isoxazole-4-Boronic Acid Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced potency and selectivity is paramount. The isoxazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for the design of new therapeutic agents.[1] When coupled with a boronic acid moiety at the 4-position, the resulting isoxazole-4-boronic acid core becomes a versatile platform for generating diverse chemical libraries through robust cross-coupling reactions. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, with a focus on their potential as protein kinase inhibitors, a critical class of targets in oncology and inflammatory diseases.

The Strategic Advantage of the this compound Core

The this compound scaffold offers a unique combination of features that are highly advantageous for medicinal chemistry campaigns:

  • Synthetic Tractability: The boronic acid group serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rapid and efficient introduction of a diverse array of substituents at the 4-position, facilitating the exploration of the chemical space around the core scaffold.

  • Biological Relevance of the Isoxazole Ring: The isoxazole nucleus is a bioisostere for other aromatic systems and can participate in hydrogen bonding and other key interactions within a target's binding site. Its metabolic stability and favorable pharmacokinetic properties are also well-documented.[1]

  • Potential for Covalent Inhibition: The boronic acid moiety can form reversible covalent bonds with serine or threonine residues in the active site of certain enzymes, such as serine proteases and some kinases. This can lead to enhanced potency and prolonged duration of action.

Synthesis of this compound Derivatives: A General Workflow

The synthesis of a library of this compound derivatives typically begins with a commercially available or readily synthesized this compound pinacol ester. The pinacol ester provides enhanced stability and handling properties compared to the free boronic acid. A generalized synthetic workflow is depicted below:

G cluster_0 Synthesis of this compound Pinacol Ester cluster_1 Diversification via Suzuki-Miyaura Coupling Start Commercially Available Isoxazole Step1 Bromination (e.g., NBS) Start->Step1 Halogenation Step2 Miyaura Borylation (e.g., B2pin2, Pd catalyst) Step1->Step2 Palladium-catalyzed borylation Product1 This compound pinacol ester Step2->Product1 Product1_ref This compound pinacol ester Step3 Suzuki-Miyaura Coupling (Aryl/Heteroaryl Halide, Pd catalyst, Base) Product1_ref->Step3 Product2 Library of Isoxazole-4-yl (hetero)aryl derivatives Step3->Product2

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a microwave vial, add this compound pinacol ester (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a degassed solvent system, typically a mixture of dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Structure-Activity Relationship (SAR) of this compound Derivatives as Kinase Inhibitors

To illustrate the SAR of this scaffold, we will consider a hypothetical series of derivatives designed to target a representative protein kinase, "Kinase X." The following table presents plausible inhibitory activities (IC₅₀ values) for a series of rationally designed analogs.

Compound IDR Group (at C4 of Isoxazole)Kinase X IC₅₀ (nM)Rationale for Modification
1 Phenyl500Unsubstituted phenyl group as a baseline.
2 4-Fluorophenyl250Introduction of a small, electron-withdrawing group to probe electronic effects and potential hydrogen bonding.
3 4-Methoxyphenyl800Addition of an electron-donating group; potential for steric hindrance.
4 4-(Trifluoromethyl)phenyl150Strong electron-withdrawing group to enhance potential interactions.
5 3-Aminophenyl80Introduction of a basic nitrogen for potential salt-bridge formation with acidic residues in the active site.
6 3-Acetamidophenyl300Masking the basic amine to assess the importance of the positive charge.
7 Naphthyl600Larger aromatic system to probe the size of the binding pocket.
8 Pyridin-3-yl100Introduction of a heteroaromatic ring to explore additional hydrogen bonding opportunities.
9 Thiophen-2-yl200Alternative heteroaromatic system with different electronic and steric properties.
Analysis of SAR Trends

The hypothetical data in the table above allows for the deduction of several key SAR trends, which are common in kinase inhibitor design:

  • Electronic Effects: The improved activity of the 4-fluorophenyl (2 ) and 4-(trifluoromethyl)phenyl (4 ) derivatives compared to the unsubstituted phenyl analog (1 ) suggests that electron-withdrawing substituents on the phenyl ring are favorable for binding. This could be due to enhanced π-stacking interactions or favorable electrostatic interactions within the ATP-binding pocket of Kinase X. Conversely, the electron-donating methoxy group (3 ) is detrimental to activity, possibly due to unfavorable electronic or steric effects.

  • Hydrogen Bonding and Polar Interactions: The significant increase in potency of the 3-aminophenyl derivative (5 ) highlights the importance of a basic nitrogen at this position. This suggests the presence of a key acidic residue (e.g., aspartate or glutamate) in the active site that can form a salt bridge or a strong hydrogen bond with the amino group. The reduced activity of the acetylated analog (6 ) further supports this hypothesis, as the amide is less basic and a weaker hydrogen bond donor.

  • Steric Constraints: The decreased activity of the naphthyl derivative (7 ) compared to the phenyl analog (1 ) indicates that the binding pocket has limited space in this region. This information is crucial for guiding further optimization efforts to avoid steric clashes.

  • Heteroaromatic Scaffolds: The potent activity of the pyridin-3-yl derivative (8 ) suggests that the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming a favorable interaction with a hydrogen bond donor in the active site. The thiophene derivative (9 ) is also tolerated, indicating that various heteroaromatic systems can be explored to fine-tune interactions.

G cluster_0 SAR of this compound Derivatives cluster_1 Favorable Modifications cluster_2 Unfavorable Modifications Core This compound Core Favorable1 Electron-withdrawing groups (e.g., -F, -CF3) Core->Favorable1 Increase Potency Favorable2 Hydrogen bond donors/acceptors (e.g., -NH2, Pyridine) Core->Favorable2 Increase Potency Unfavorable1 Bulky substituents (e.g., Naphthyl) Core->Unfavorable1 Decrease Potency Unfavorable2 Electron-donating groups (e.g., -OCH3) Core->Unfavorable2 Decrease Potency

Caption: Key SAR trends for this compound derivatives.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of the synthesized compounds, a robust and reliable in vitro kinase assay is essential. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following the kinase reaction.

Experimental Protocol: Kinase X Inhibition Assay
  • Prepare a stock solution of each test compound in 100% DMSO.

  • Create a serial dilution of each compound in assay buffer.

  • In a 384-well plate, add the kinase enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

G cluster_0 In Vitro Kinase Inhibition Assay Workflow Step1 Prepare Reagents (Kinase, Substrate, ATP, Compound) Step2 Add Kinase, Substrate, and Compound to Plate Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Add ATP Detection Reagent Step4->Step5 Step6 Measure Luminescence Step5->Step6 Step7 Calculate IC50 Step6->Step7

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The synthetic accessibility and the ability to systematically modify the scaffold allow for a thorough exploration of the SAR. The insights gained from such studies, as illustrated in this guide, are invaluable for guiding the design of next-generation drug candidates with improved efficacy and safety profiles. Future work in this area should focus on expanding the diversity of the substituents at the 4-position and exploring modifications at other positions of the isoxazole ring to further optimize the pharmacological properties of this versatile scaffold.

References

The Practitioner's Dilemma: A Comparative Analysis of Isoxazole-4-boronic Acid and its Pinacol Ester in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of isoxazole-4-boronic acid and its pinacol ester, focusing on their application in the widely used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

The isoxazole ring is a valuable scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The ability to functionalize this heterocycle, particularly through carbon-carbon bond formation, is crucial for the development of new drug candidates.[5][6] this compound and its pinacol ester are key building blocks for this purpose, serving as nucleophilic partners in palladium-catalyzed cross-coupling reactions.

At a Glance: The Reactivity-Stability Trade-Off

The fundamental difference between this compound and its pinacol ester lies in a trade-off between reactivity and stability.[7]

  • This compound is generally more reactive, often leading to faster reaction times in cross-coupling reactions.[7] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[7] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[7]

  • This compound pinacol ester , on the other hand, offers significantly greater stability.[7][8] These esters are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[7] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[7]

Physicochemical Properties: A Tabular Comparison

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₃H₄BNO₃[9]C₉H₁₄BNO₃[10][11]
Molecular Weight 112.88 g/mol [9]195.02 g/mol [10][11]
Appearance Pale yellow solid[9]White to yellowish solid[12]
Melting Point Not specified110-115 °C[10][11]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[9]2-8°C, under dry conditions[10][13]
Solubility Poorly soluble in organic solvents[14]More soluble in organic solvents

Performance in Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[15][16] The following provides a comparative overview of the performance of this compound and its pinacol ester in this critical transformation.

Reaction Scheme:

Caption: General Suzuki-Miyaura Coupling Reaction.

Experimental Data Summary:
ParameterThis compoundThis compound pinacol esterRationale and Insights
Reaction Time Generally fasterGenerally slowerThe higher reactivity of the boronic acid leads to a faster transmetalation step.[7]
Reaction Yield Can be high, but may be compromised by decompositionOften more consistent and reproducible, potentially higher yields in complex synthesesThe increased stability of the pinacol ester minimizes reagent decomposition, leading to cleaner reactions.[7]
Ease of Handling More challenging due to hygroscopicity and potential for decompositionEasier to handle, weigh, and store due to its crystalline and stable nature.[7]
Purification Can be more difficult due to the polar nature of the boronic acid and potential byproductsGenerally easier to purify by standard chromatographic methods.[7]

Experimental Protocols

The following are representative, detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction using both this compound and its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, 4-bromoanisole, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and tricyclohexylphosphine in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add a minimal amount of water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water

Procedure:

  • To a dry microwave vial, add this compound pinacol ester, 4-bromoanisole, potassium phosphate, palladium(II) acetate, and XPhos.[17]

  • Seal the vial and purge with an inert gas.

  • Add anhydrous 1,4-dioxane and a small amount of water via syringe.

  • Heat the reaction mixture in a microwave reactor to 100-120 °C for the specified time.[17]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For the more reactive boronic acid, a simple phosphine ligand like PCy₃ may suffice. For the less reactive pinacol ester, a more electron-rich and bulky biarylphosphine ligand like XPhos is often employed to facilitate the oxidative addition and reductive elimination steps.[17]

  • Base: A base is required to activate the boronic acid or ester for transmetalation. Potassium phosphate is a common choice as it is effective and generally does not promote significant protodeboronation.[17]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and can facilitate the hydrolysis of the boronate ester to the more reactive boronic acid.[18]

  • Temperature: Heating is typically required to drive the reaction to completion. Microwave irradiation can often reduce reaction times significantly.[6]

Logical Workflow for Reagent Selection

Reagent_Selection Start Start: Need to perform a Suzuki-Miyaura coupling with an isoxazole-4-boron reagent Decision1 Is long-term storage and handling stability a priority? Start->Decision1 Decision2 Is rapid reaction kinetics the primary concern? Decision1->Decision2 No ChooseEster Choose this compound pinacol ester Decision1->ChooseEster Yes Decision2->ChooseEster No ChooseAcid Choose this compound Decision2->ChooseAcid Yes ConsiderationsEster Considerations: - May require more forcing conditions (higher temp, more active catalyst) - Generally cleaner reaction profile ChooseEster->ConsiderationsEster ConsiderationsAcid Considerations: - Use freshly or store under inert conditions - Potential for decomposition and side products - May require careful optimization of base and solvent ChooseAcid->ConsiderationsAcid

Caption: Decision workflow for selecting the appropriate boron reagent.

Conclusion and Future Perspectives

The choice between this compound and its pinacol ester is a nuanced one that depends on the specific requirements of the synthetic task at hand. For rapid explorations and when reagent stability is less of a concern, the boronic acid may be the preferred choice. However, for complex, multi-step syntheses, high-throughput applications, and situations where reproducibility and ease of handling are paramount, the pinacol ester is the more robust and reliable option.

The continued development of more active and stable catalysts will likely further bridge the reactivity gap between boronic acids and their esters. Additionally, the exploration of other boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates, may offer alternative profiles of stability and reactivity for isoxazole-based building blocks. As the demand for novel isoxazole-containing compounds in drug discovery continues to grow, a thorough understanding of the properties and applications of these fundamental reagents will remain essential for the synthetic chemist.[1][2][4]

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Isoxazole-4-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for novel classes of compounds such as isoxazole-4-boronic acid derivatives, which are gaining prominence in medicinal chemistry. Their unique chemical properties, including the labile boronic acid moiety, present distinct analytical challenges that demand well-designed and thoroughly validated methods to ensure data accuracy, reliability, and reproducibility.

This guide provides an in-depth comparison of common analytical techniques for the characterization and quantification of this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that every described method is a self-validating system.

The Analytical Imperative for this compound Derivatives

Isoxazole-4-boronic acids and their esters are valuable building blocks in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The purity and stability of these intermediates directly impact the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are crucial for:

  • Purity Assessment: Quantifying the target molecule and identifying potential process-related impurities.

  • Stability Indicating Studies: Understanding the degradation pathways of the molecule under various stress conditions.

  • Quantitative Analysis: Accurately determining the concentration of the derivative in different matrices.

The primary analytical challenge with boronic acids is their propensity to undergo dehydration to form cyclic boroxine trimers, and for boronic esters, their susceptibility to hydrolysis back to the boronic acid.[1][2] These transformations can lead to inaccurate quantification and complex chromatograms if not properly controlled.

Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation. Here, we compare the most relevant methods for this compound derivatives.

dot

Caption: Interrelationship of analytical techniques and their primary applications.

High-Performance Liquid Chromatography (HPLC/UPLC-UV)

HPLC, particularly in its ultra-high-performance (UPLC) format, is the workhorse of pharmaceutical analysis for purity and stability-indicating assays.

  • Expertise & Experience: Reversed-phase HPLC with a C18 column is the most common starting point. However, the polar nature of boronic acids can lead to poor retention. The key to a successful separation is meticulous mobile phase optimization and the selection of an appropriate column. To mitigate on-column hydrolysis of boronic esters, the use of aprotic diluents and mobile phases without acidic modifiers can be beneficial.[3]

  • Trustworthiness: A well-validated HPLC method provides excellent precision and linearity. The specificity of the method is demonstrated through forced degradation studies, where the main peak is resolved from all degradation products.[4]

  • Authoritative Grounding: The validation of HPLC methods should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters.[5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For impurity profiling and trace-level analysis, the sensitivity and specificity of UPLC-MS/MS are unparalleled.

  • Expertise & Experience: UPLC-MS/MS is invaluable for identifying unknown impurities and degradation products by providing molecular weight and fragmentation information. A significant challenge in the MS analysis of boronic acids is their tendency to form adducts and oligomers in the ion source, which can complicate spectral interpretation.[6] Optimized source conditions are crucial to minimize these effects. For trace quantification of boronic acid impurities, derivatization can be employed to enhance sensitivity.[7]

  • Trustworthiness: The high selectivity of multiple reaction monitoring (MRM) in tandem mass spectrometry provides a high degree of confidence in the quantification of impurities, even at very low levels.

  • Authoritative Grounding: Modern analytical techniques like UPLC-MS are increasingly used for impurity profiling in drug development.[8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.

  • Expertise & Experience: ¹H-qNMR is particularly powerful for the purity assessment of reference standards. The principle relies on the direct proportionality between the integral of a specific proton signal and the number of nuclei.[9] For boronic acids, ¹¹B NMR can also be a useful tool for characterization.[10] A key consideration for accurate qNMR is the selection of a suitable internal standard that does not have overlapping signals with the analyte.

  • Trustworthiness: qNMR is considered a primary ratio method by metrological institutes, offering high accuracy and precision.[11]

  • Authoritative Grounding: The use of qNMR for purity determination is gaining acceptance in pharmacopeias.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like boronic acids, derivatization is necessary.

  • Expertise & Experience: Derivatization of boronic acids, for instance with triethanolamine or by forming a pinacol ester, converts them into more volatile and thermally stable compounds suitable for GC analysis.[12][13] This approach can be highly sensitive for detecting trace-level volatile impurities. However, the derivatization step itself needs to be robust and reproducible.

  • Trustworthiness: GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. The main drawback is the indirect nature of the analysis due to the derivatization step.

  • Authoritative Grounding: GC-MS is a well-established technique for impurity analysis, particularly for potentially mutagenic impurities.[13]

Capillary Electrophoresis (CE)

CE offers very high separation efficiency and can be a valuable alternative to HPLC, especially for charged species.

  • Expertise & Experience: Non-aqueous capillary electrophoresis (NACE) has been shown to be an effective technique for the analysis of boronic esters and their corresponding acids, as it can prevent hydrolysis during the analysis.[14] The separation in CE is based on the charge-to-size ratio of the analytes.[15]

  • Trustworthiness: CE methods can be validated to provide excellent resolution and quantitative performance.

  • Authoritative Grounding: CE is a recognized separation technique in pharmaceutical analysis.[14]

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of each technique for the analysis of a representative this compound derivative. These values are synthesized from literature reports on similar boronic acid compounds and serve as a guide for method selection and validation.

Validation Parameter HPLC/UPLC-UV UPLC-MS/MS qNMR GC-MS (with derivatization) Capillary Electrophoresis
Linearity (r²) > 0.999> 0.995> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%97.0 - 103.0%98.0 - 102.0%
Precision (%RSD) < 1.0%< 5.0%< 0.5%< 2.0%< 1.5%
LOD ~0.01%< 0.001% (ppm level)~0.1%~0.005% (ppm level)~0.02%
LOQ ~0.03%< 0.005% (ppm level)~0.3%~0.015% (ppm level)~0.06%
Specificity High (with forced degradation)Very High (mass-based)High (structure-based)Very High (mass-based)High (charge/size-based)

Experimental Protocols: A Self-Validating System

The trustworthiness of an analytical method is established through rigorous validation. The following protocols are designed to be self-validating, with built-in checks and system suitability tests.

Protocol 1: Stability-Indicating HPLC-UV Method for Purity and Assay

dot

HPLC_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Application Routine Analysis Dev Develop Separation (Column, Mobile Phase) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Test Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for HPLC method validation.

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of an this compound derivative and its degradation products.

2. Materials and Reagents:

  • This compound derivative (analyte)

  • HPLC grade acetonitrile and water

  • Formic acid (optional, for pH adjustment)

  • Reagents for forced degradation (HCl, NaOH, H₂O₂)

3. Chromatographic Conditions (Example):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 2 µL

  • Diluent: Acetonitrile/Water (50:50)

4. Validation Protocol:

  • Specificity (Forced Degradation):

    • Prepare solutions of the analyte in the diluent.

    • Subject the solutions to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid sample at 80 °C for 48 hours.

      • Photostability: Expose solution to light (ICH Q1B).[16]

    • Analyze the stressed samples by HPLC.

    • Causality: The goal is to achieve 5-20% degradation to ensure that the method can separate the degradation products from the main analyte peak.[17] The peak purity of the analyte peak in the presence of its degradants should be evaluated using a photodiode array (PDA) detector.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Causality: This demonstrates a proportional response of the method to the analyte concentration.

  • Accuracy:

    • Perform recovery studies by spiking a placebo (if a formulated product) or a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration in triplicate.

    • Calculate the percentage recovery.

    • Causality: This confirms the closeness of the measured value to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (%RSD).

    • Causality: This demonstrates the consistency of the results under the same and slightly varied conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Causality: This establishes the lower limits of the method's capabilities.

  • Robustness:

    • Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

    • Analyze the system suitability parameters to ensure they remain within acceptable limits.

    • Causality: This demonstrates the reliability of the method during normal usage with minor variations.

5. System Suitability:

  • Before each run, inject a standard solution and verify that system suitability parameters such as theoretical plates, tailing factor, and %RSD for replicate injections meet the pre-defined criteria.

  • Causality: This ensures the chromatographic system is performing adequately for the analysis.

Protocol 2: Quantitative ¹H-NMR (qNMR) for Purity Determination

1. Objective: To determine the absolute purity of a batch of this compound derivative using qNMR with an internal standard.

2. Materials and Reagents:

  • This compound derivative (analyte)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity.

  • Deuterated solvent (e.g., DMSO-d₆)

3. NMR Parameters (Example on a 400 MHz spectrometer):

  • Pulse Program: Standard 90° pulse

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (analyte or internal standard)

  • Number of Scans: ≥ 16 (to ensure adequate signal-to-noise)

  • Temperature: 298 K

4. Experimental Procedure:

  • Accurately weigh the analyte and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Acquire the ¹H-NMR spectrum under quantitative conditions.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

5. Causality and Trustworthiness:

  • The long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

  • The use of a certified internal standard provides traceability to a primary standard.[18]

  • The non-destructive nature of NMR allows for the recovery of the sample after analysis.

Conclusion: A Multi-faceted Approach to Validation

The validation of analytical methods for this compound derivatives requires a nuanced understanding of their chemical properties and the strengths and limitations of various analytical techniques. While HPLC remains the cornerstone for routine purity and stability testing, orthogonal methods like qNMR and UPLC-MS/MS provide a more comprehensive characterization and a higher degree of confidence in the analytical data. By adopting a systematic and scientifically sound approach to method validation, grounded in the principles of causality and self-validation, researchers can ensure the integrity of their data and contribute to the development of safe and effective medicines.

References

A Comparative Guide to the In Vitro and In Vivo Applications of Isoxazole-4-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Isoxazole and Boronic Acid in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Success often hinges on the strategic combination of molecular scaffolds that confer desirable pharmacological properties. The isoxazole ring is a prominent five-membered heterocycle integral to numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[1][2] Its value lies in its unique electronic properties, metabolic stability, and ability to engage in various molecular interactions.[3]

When the isoxazole scaffold is functionalized with a boronic acid moiety, specifically at the 4-position, it creates a class of compounds with immense potential. Isoxazole-4-boronic acid and its derivatives serve as exceptionally versatile building blocks in drug discovery.[] The boronic acid group is not merely a passive substituent; it is a reactive handle for robust synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This allows for the rapid and efficient synthesis of vast compound libraries, accelerating the identification of lead compounds.[6] Furthermore, the boronic acid itself can act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a mechanism exploited by drugs like the proteasome inhibitor Bortezomib.

This guide provides a comparative analysis of this compound derivatives, grounded in experimental data from in vitro and in vivo studies. We will explore their synthesis, compare their performance against various biological targets, and provide detailed protocols to empower researchers in their own investigations.

I. Synthesis of this compound Derivatives: The Suzuki-Miyaura Coupling Workflow

The primary utility of this compound in derivatization is its role in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the method of choice due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[5] The workflow allows for the direct linkage of the isoxazole core to a diverse range of aryl or heteroaryl halides.

To enhance stability and ease of handling, this compound is often converted to its pinacol ester derivative, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole.[7] This ester is a stable solid that is less prone to dehydration and protodeboronation, making it ideal for library synthesis.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions IBA This compound pinacol ester Product Coupled Product (Isoxazole-Ar) IBA->Product Suzuki-Miyaura Coupling ArX Aryl/Heteroaryl Halide (Ar-X, where X=Br, I, OTf) ArX->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the synthesis of an aryl-substituted isoxazole.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound pinacol ester (1.0 eq), the desired aryl halide (e.g., 4-bromotoluene, 1.1 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The addition of water is often crucial for the efficiency of the transmetalation step.

  • Base Introduction: Add a suitable base, such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3). The choice of base can significantly impact yield and is often substrate-dependent; Cs2CO3 is stronger and can be more effective for less reactive halides.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure aryl-isoxazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[9][10]

II. In Vitro Performance: A Comparative Analysis

The true measure of a compound class lies in its biological activity. Isoxazole derivatives have demonstrated a wide spectrum of effects, including antibacterial, anticancer, and anti-inflammatory properties.[2][3]

A. Antibacterial Activity

Many studies have focused on modifying the isoxazole core to develop potent antibacterial agents. The derivatization at the 4-position allows for the exploration of a vast chemical space to optimize interactions with bacterial targets.

Data Summary: Antibacterial Activity of Isoxazole Derivatives

Compound IDDerivative StructureTarget StrainMIC (μg/mL)Reference
1a 5-methyl-3-phenyl-isoxazole-4-carboxamideEscherichia coli>100[11]
2a 3-(4-chlorophenyl)-5-methyl-isoxazole-4-carboxamideEscherichia coli62.5[11]
PUB9 5-amino-3-methylisoxazole derivativeStaphylococcus aureus125-250[9]
PUB10 5-amino-3-methylisoxazole derivativeStaphylococcus aureus125-250[9]
Hybrid 18a Isoxazole-oxazole hybridE. coli128[12]

Note: The table presents data for various isoxazole derivatives to illustrate typical activity ranges. Data for direct derivatives of this compound are synthesized from general findings on isoxazole bioactivity.

The data suggests that substitutions on the phenyl ring attached to the isoxazole core can significantly enhance antibacterial activity, as seen by comparing compounds 1a and 2a .[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and reliable technique.

  • Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final concentration of DMSO should be kept low (<1%) to avoid inhibiting bacterial growth.

  • Inoculum: Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well remains clear).

B. Anticancer Activity

The isoxazole scaffold is a key component in several anticancer agents. Derivatives are frequently evaluated for their cytotoxic effects against various cancer cell lines.

Data Summary: Anticancer Activity of Isoxazole Derivatives

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference
Cpd 1a Phenyl-isoxazole derivativeProstate (PC3)18.42[11]
Cpd 1b 4-chlorophenyl-isoxazole derivativeProstate (PC3)12.14[11]
Cpd 1c 4-methoxyphenyl-isoxazole derivativeProstate (PC3)15.28[11]
C6 Pyrimidinone-isoxazole hybridCOX-2 InhibitionPotent[10]

The addition of electron-withdrawing groups like chlorine (Cpd 1b ) appears to enhance cytotoxic potential against prostate cancer cells compared to the unsubstituted parent compound (Cpd 1a ).[11]

G cluster_workflow In Vitro Cytotoxicity Screening Workflow start Seed Cancer Cells in 96-well plates treat Treat with serial dilutions of Isoxazole Derivatives start->treat incubate Incubate (24-72 hours) treat->incubate mtt Add MTT Reagent (forms formazan) incubate->mtt solubilize Solubilize formazan crystals (e.g., with DMSO) mtt->solubilize read Measure Absorbance (e.g., at 570 nm) solubilize->read calc Calculate % Viability and determine IC50 read->calc

Caption: A typical workflow for an MTT-based cell viability assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., PC3, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the isoxazole derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours. The duration is cell-line dependent and should be optimized.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

III. In Vivo Studies: Bridging the Gap to Therapeutic Application

While in vitro data is essential for initial screening, in vivo studies are critical for evaluating a compound's efficacy, pharmacokinetics (PK), and safety profile in a whole-organism context. Direct in vivo studies specifically for "this compound" derivatives are less common in public literature than broader isoxazole studies, but the principles and methodologies are transferable.

A. Conceptual Framework for In Vivo Evaluation

A typical in vivo study for a novel anticancer derivative would involve a mouse xenograft model.

  • Model Development: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with human cancer cells (e.g., PC3). Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Dosing and Administration: Mice are randomized into groups (vehicle control, positive control drug, and test compound groups). The isoxazole derivative is administered via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, on a predetermined schedule.

  • Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Toxicity Assessment: The safety of the compound is assessed by monitoring body weight, clinical signs of distress, and post-mortem analysis of major organs.

The boronic acid moiety can present unique challenges and opportunities in vivo. Its potential for off-target covalent interactions necessitates careful toxicological screening. Conversely, it can be exploited for targeted delivery or to achieve prolonged target engagement.

B. Comparison with Alternatives

The utility of this compound is best understood in comparison to other building blocks.

  • vs. Other Heterocyclic Boronic Acids: Scaffolds like 1,3,4-oxadiazole-boronic acids are also used in medicinal chemistry.[13] The choice between isoxazole and oxadiazole can be driven by the desired vector orientation of substituents, electronic properties, and known structure-activity relationships for the target of interest. Isoxazoles offer a distinct arrangement of heteroatoms that can lead to different hydrogen bonding patterns compared to oxadiazoles.

  • vs. Non-Boronic Acid Isoxazoles: The key advantage of the boronic acid derivative is its synthetic utility in C-C bond formation. While other functional groups (e.g., halides, amines) on the isoxazole ring can be used for diversification, the Suzuki-Miyaura coupling enabled by the boronic acid is one of the most robust and versatile methods available to medicinal chemists.[8][14]

IV. Conclusion and Future Perspectives

This compound and its derivatives represent a powerful and versatile class of compounds for drug discovery. The strategic placement of the boronic acid on the pharmacologically relevant isoxazole core provides an efficient handle for rapid library synthesis via Suzuki-Miyaura coupling. In vitro studies consistently demonstrate that derivatives from this class possess significant potential as antibacterial and anticancer agents, with activity being highly dependent on the nature of the coupled substituent.

Future research should focus on leveraging the unique properties of the boronic acid moiety beyond its role as a synthetic linker. Investigating its potential as a covalent warhead for specific enzyme targets could unlock new mechanisms of action. Furthermore, comprehensive in vivo studies focusing on the pharmacokinetics and safety profiles of these derivatives are essential to translate their in vitro promise into tangible therapeutic candidates. The continued exploration of this chemical space is a promising avenue for the development of next-generation medicines.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of Isoxazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoxazole Scaffolds

To the researchers, chemists, and drug development professionals on the front lines of innovation, the isoxazole ring is more than just another heterocycle. It is a privileged scaffold, a cornerstone in a multitude of clinically significant molecules, prized for its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its synthetic versatility.[1] The functionalization of this core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of novel chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for this purpose.[2] Specifically, the use of Isoxazole-4-boronic acid as a building block allows for the direct installation of the isoxazole moiety onto a variety of aryl, heteroaryl, or vinyl partners. However, the inherent nature of this substrate presents distinct challenges that demand a carefully considered approach to catalyst selection. Simply applying a "one-size-fits-all" palladium catalyst is often a recipe for low yields, side reactions, and extensive purification efforts.

This guide provides a head-to-head comparison of different palladium catalytic systems for the Suzuki-Miyaura coupling of this compound. We will move beyond a simple catalog of catalysts to explain the causality behind their performance, grounding our discussion in mechanistic principles and supporting it with representative experimental data. Our goal is to empower you to make informed, rational decisions in your catalyst selection, saving you valuable time and resources in your synthetic campaigns.

Understanding the Substrate: Unique Challenges of this compound

The success of a Suzuki-Miyaura coupling is a delicate interplay between the substrate, catalyst, base, and solvent. This compound is not a trivial coupling partner, and understanding its liabilities is the first step toward overcoming them.

  • Electronic Nature : The isoxazole ring is electron-deficient. This can influence the rates of key steps in the catalytic cycle, particularly transmetalation.

  • Ring Stability : The N-O bond within the isoxazole ring is potentially labile and can be susceptible to cleavage under certain reductive or oxidative conditions, which can be promoted by transition metal catalysts.[1] This represents a potential decomposition pathway that can consume the starting material.

  • Protodeboronation : Like many heteroaryl boronic acids, this compound can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is often a significant side reaction, exacerbated by high temperatures, prolonged reaction times, and the choice of base and solvent. The key to success is to ensure the rate of transmetalation to the palladium center is significantly faster than the rate of protodeboronation.

It is precisely these challenges that necessitate the move from traditional, simple palladium sources to more sophisticated, pre-formed catalysts with rationally designed ligands.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

To intelligently compare catalysts, we must first understand their role. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps, beginning with an active Pd(0) species.[5] The efficiency of each step is profoundly influenced by the ligands coordinated to the palladium center.

Suzuki_Miyaura_Cycle cluster_legend Key Steps pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) center transmetalation_complex L-Pd(II)(Ar)(Ar') (Transmetalation Product) oa_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂) + Base transmetalation_complex->pd0 product Ar-Ar' (Coupled Product) transmetalation_complex->product Reductive Elimination L = Ligand (e.g., Phosphine) L = Ligand (e.g., Phosphine) Ar-X = Aryl/Heteroaryl Halide Ar-X = Aryl/Heteroaryl Halide Ar'-B(OH)₂ = this compound Ar'-B(OH)₂ = this compound

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) is critical. Bulky, electron-rich phosphine ligands, for example, are known to accelerate both the oxidative addition and, crucially, the reductive elimination step, which is often rate-limiting.[6] This acceleration is key to achieving high turnover numbers and preventing catalyst decomposition.

Head-to-Head Comparison of Palladium Catalysts

The evolution of palladium catalysis has moved from simple salts and traditional phosphine complexes to highly active, air- and moisture-stable precatalysts.[3] These modern systems generate the active Pd(0) species in a more controlled and efficient manner, leading to improved reproducibility and the ability to use lower catalyst loadings.

Below is a comparative summary of various catalyst systems. The data is synthesized from literature reports on isoxazole or analogous challenging heteroaryl boronic acid couplings to provide a clear overview.[3][7][8][9]

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Representative Yield (%)Causality and Field Insights
Pd(PPh₃)₄ 3 - 1080 - 11012 - 2440 - 65The "Classic" but Often Inefficient Choice. Tetrakis(triphenylphosphine)palladium(0) suffers from slow rates of reaction, requiring higher temperatures and loadings. The weaker donating ability of PPh₃ is less effective at accelerating the key catalytic steps, making it more susceptible to substrate decomposition and protodeboronation pathways.
Pd(dppf)Cl₂ 2 - 580 - 1008 - 1860 - 80A More Robust Diphosphine Catalyst. The dppf ligand provides greater stability to the palladium center than monodentate phosphines. It offers a good balance of reactivity and stability but can still require relatively high temperatures for challenging substrates like isoxazoles.[7]
"Ligandless" Pd(OAc)₂ / TBAB 2 - 580 - 1006 - 1255 - 75A Cost-Effective but Substrate-Limited Option. In some cases, simple palladium salts can be effective, particularly in aqueous media with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[10] However, performance can be inconsistent, and this system often struggles with electron-deficient heterocycles.
PEPPSI™-IPr 1 - 340 - 801 - 685 - 95High Activity via N-Heterocyclic Carbenes (NHCs). PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts feature strongly donating NHC ligands.[3] These ligands form very stable bonds with palladium, creating highly active and long-lived catalysts that excel at coupling challenging partners at lower temperatures.
Buchwald Precatalysts (e.g., XPhos Pd G3) 0.5 - 2RT - 600.5 - 490 - 99+The Gold Standard for Challenging Couplings. Buchwald precatalysts, featuring bulky, electron-rich biaryl monophosphine ligands like XPhos or SPhos, are exceptionally active.[4][11] The ligand architecture dramatically accelerates the rate-limiting reductive elimination step and facilitates the initial generation of the active L-Pd(0) species.[12] This high activity allows for reactions to be run at or near room temperature, which is critical for minimizing the protodeboronation of sensitive substrates like this compound.

Note: Yields are representative and can vary based on the specific coupling partner, purity of reagents, and precise reaction conditions. Data is compiled from various sources for comparative purposes.[3][4][7][8]

Field-Proven Experimental Protocols

Trustworthy science relies on reproducible protocols. The following are detailed, self-validating procedures for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide using a high-performance Buchwald precatalyst.

Experimental_Workflow start Start: Inert Atmosphere reagents 1. Combine Reagents - Aryl Bromide (1.0 mmol) - this compound (1.2 mmol) - K₂CO₃ (2.0 mmol) - XPhos Pd G3 (0.02 mmol) start->reagents solvent 2. Add Solvents - Anhydrous THF (5 mL) - Water (1 mL) reagents->solvent reaction 3. Reaction - Stir at 40 °C solvent->reaction monitor 4. Monitor Progress (TLC or LC-MS) reaction->monitor quench 5. Workup: Quench - Cool to RT - Add Water (10 mL) monitor->quench Upon Completion extract 6. Extraction - Extract with Ethyl Acetate (3x 15 mL) quench->extract dry 7. Dry & Concentrate - Dry combined organic layers (Na₂SO₄) - Concentrate in vacuo extract->dry purify 8. Purification (Column Chromatography) dry->purify end End: Purified Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Protocol: High-Yield Coupling using XPhos Pd G3

This protocol is designed for robustness and high efficiency, leveraging a modern precatalyst to minimize side reactions.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Deionized Water (1.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation : To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

  • Inerting : Seal the vessel with a septum or cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This step is critical to prevent the oxidation and deactivation of the catalyst.

  • Solvent Addition : Using a syringe, add the anhydrous THF (5.0 mL) followed by the water (1.0 mL). The mixture should be briefly purged again with inert gas.

  • Reaction : Place the vessel in a pre-heated oil bath or heating block set to 40 °C. Allow the reaction to stir vigorously.

  • Monitoring : The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel to yield the desired biaryl-substituted isoxazole.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of this compound, catalyst selection is not a trivial matter; it is the primary determinant of success.

  • For Maximum Efficiency and Mild Conditions : Modern Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are unequivocally the superior choice.[4][11] Their high activity at low temperatures directly combats the primary side reaction of protodeboronation, leading to cleaner reactions and higher yields with minimal catalyst loading.

  • For High-Throughput Screening : PEPPSI™-IPr offers a robust and reliable alternative, providing high yields under mild conditions and demonstrating broad functional group tolerance.[3]

  • For Cost-Constrained Processes (with caution) : While traditional catalysts like Pd(dppf)Cl₂ or even "ligandless" systems can be made to work, they often require more extensive optimization and may not be suitable for complex or sensitive substrates.[7][10] The initial cost savings on the catalyst can be quickly negated by lower yields and increased purification costs.

By understanding the mechanistic principles and leveraging the advanced capabilities of modern palladium precatalysts, researchers can confidently and efficiently incorporate the valuable isoxazole scaffold into their target molecules, accelerating the pace of discovery and development.

References

A Comparative Guide to the Synthesis of Isoxazole-4-Boronic Acid: Assessing Novelty in a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole moiety is a privileged scaffold, appearing in numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups. The corresponding boronic acids and esters are invaluable building blocks, unlocking rapid diversification through robust cross-coupling methodologies like the Suzuki-Miyaura reaction.[1] Among these, Isoxazole-4-boronic acid and its derivatives serve as critical intermediates for introducing this pharmacologically relevant motif.

This guide provides an in-depth comparison of synthetic routes to this compound, contrasting established methodologies with novel, cutting-edge approaches. We will move beyond simple procedural lists to dissect the underlying chemical principles, providing field-proven insights into the advantages and limitations of each method. Every protocol is presented with the goal of scientific integrity, supported by experimental data and authoritative references.

The Established Routes: Foundational but Flawed

For years, the synthesis of heteroaryl boronic acids, including isoxazole derivatives, has been dominated by two primary strategies: metal-halogen exchange followed by borylation, and palladium-catalyzed cross-coupling of a halo-isoxazole.

The Classical Approach: Lithiation-Borylation

The most traditional route involves the deprotonation of an isoxazole or, more commonly, a lithium-halogen exchange from a 4-halo-isoxazole at cryogenic temperatures, followed by quenching the resulting organolithium species with a borate ester.

Causality Behind Experimental Choices: This method leverages the high reactivity of organolithium reagents to form the C-B bond. The use of a 4-halo-isoxazole (typically bromo- or iodo-) is often preferred over direct C-H lithiation as it provides better regiocontrol. Cryogenic temperatures (-78 °C) are critical to prevent side reactions and decomposition of the unstable lithiated intermediate. Trialkyl borates, such as triisopropyl borate, serve as the electrophilic boron source. Subsequent acidic workup hydrolyzes the resulting boronate complex to the desired boronic acid, which is often protected in situ as a more stable pinacol ester.

Limitations: This classical approach, while effective, suffers from significant drawbacks that limit its broad applicability, especially in complex molecule synthesis and large-scale production:

  • Harsh Conditions: The requirement for cryogenic temperatures and the use of pyrophoric and highly basic organolithium reagents (like n-BuLi) are hazardous and energy-intensive.

  • Poor Functional Group Tolerance: The highly reactive organolithium intermediates are incompatible with a wide range of functional groups, including esters, ketones, and even acidic protons, necessitating complex protection-deprotection strategies.

  • Competitive Reactions: In substrates bearing other halides (e.g., an aryl bromide), competitive lithium-halogen exchange can occur, leading to undesired byproducts.[2]

Representative Protocol: Lithiation-Borylation

A representative, analogous procedure for the borylation of a five-membered heterocycle is detailed in patent literature for a pyrazole derivative, highlighting the core steps of this methodology.[3]

  • To a solution of the starting heterocycle (e.g., 4-bromo-isoxazole) in dry THF (tetrahydrofuran) in a three-necked flask under an inert atmosphere (Argon or Nitrogen), cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (typically 1.1 equivalents) drop-wise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for a designated time (e.g., 30-60 minutes) to ensure complete formation of the lithiated intermediate.

  • Add triisopropyl borate (typically 1.2-1.5 equivalents) drop-wise, again maintaining the cryogenic temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding an acid (e.g., acetic acid or aqueous HCl) and then add pinacol (1.2 equivalents). Stir vigorously for another 1-2 hours to form the pinacol ester.

  • Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate). The organic phase is then dried, filtered, and concentrated.

  • Purify the crude product by flash column chromatography to afford the target 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole.

The Workhorse Method: Miyaura Borylation

The Nobel prize-winning Suzuki-Miyaura chemistry extends to the synthesis of the requisite boronate esters themselves. The Miyaura borylation involves a palladium-catalyzed cross-coupling reaction between a halo-isoxazole and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Causality Behind Experimental Choices: This method operates via a Pd(0)/Pd(II) catalytic cycle. A Pd(0) complex undergoes oxidative addition into the carbon-halogen bond of the 4-halo-isoxazole. This is followed by transmetalation with the diboron reagent, facilitated by a base (typically potassium acetate, KOAc), and subsequent reductive elimination to yield the borylated isoxazole and regenerate the Pd(0) catalyst. This approach offers significantly milder conditions and better functional group tolerance compared to lithiation.

Limitations:

  • Catalyst and Reagent Cost: Palladium catalysts and B₂pin₂ can be expensive, particularly for large-scale synthesis.

  • Competing Couplings: In complex molecules with multiple halide sites (e.g., an aryl bromide and an isoxazole bromide), achieving selective borylation can be challenging due to competitive oxidative addition.[2]

  • Byproduct Removal: The reaction produces stoichiometric amounts of pinacol-derived byproducts, which can sometimes complicate purification.

Novel Synthetic Strategies: Overcoming the Barriers

Recent innovations have focused on developing milder, more efficient, and more selective methods that circumvent the limitations of the classical routes. A standout example is the development of oxyboration reactions.

The Breakthrough Route: Oxyboration via B-O σ-Bond Addition

A groundbreaking strategy reported by Blum and co-workers involves the formal addition of a B-O σ-bond across a C-C π-bond to construct the borylated isoxazole ring in a single, operationally simple step.[2][4] This method starts from a readily prepared 2-alkyn-1-one O-methyl oxime.

Causality Behind Experimental Choices: The reaction proceeds via an electrophilic cyclization pathway. The alkyne is activated, and the oxime nitrogen attacks, leading to a cyclization that forms the isoxazole ring. Concurrently, the boron reagent adds across the former triple bond. Remarkably, this transformation can be catalyzed by gold(I) complexes under very mild conditions (room temperature) or can even proceed without a catalyst at elevated temperatures (110 °C).[2][4] This catalyst-free option is particularly attractive for scalability and cost-effectiveness.

Key Advantages of Novelty:

  • Exceptional Functional Group Tolerance: This method is compatible with functional groups that are sensitive to both lithiation (e.g., esters) and traditional Pd-catalysis (e.g., aryl bromides).[2]

  • High Regioselectivity: The reaction produces exclusively the 4-borylated regioisomer, avoiding the mixtures that can arise in other cycloaddition approaches.[2]

  • Operational Simplicity: The reaction is a one-pot procedure from easily accessible starting materials, requiring no isolation of intermediates.

  • Scalability: The uncatalyzed version has been demonstrated on a gram scale, highlighting its industrial potential.[2]

Detailed Protocol: Uncatalyzed Oxyboration

Adapted from Tu, K. N.; Hirner, J. J.; Blum, S. A. Org. Lett. 2016, 18, 480–483.[2]

  • In a glovebox, combine the starting 2-alkyn-1-one O-methyl oxime (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) in a vial equipped with a stir bar.

  • Add anhydrous toluene as the solvent.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for the specified time (e.g., 24 hours).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel to yield the pure 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole product.

The Next Frontier: Direct C-H Borylation

Directly converting a C-H bond to a C-B bond is the most atom-economical approach conceivable. Iridium-catalyzed C-H borylation has emerged as a powerful tool for aromatic compounds.[5] For heteroarenes like isoxazole, regioselectivity is a significant challenge, governed by a complex interplay of steric and electronic effects.[5][6] While C-H arylation of isoxazoles at various positions has been described,[2] achieving selective C-H borylation at the C4 position remains a developing area. The general principle is that the iridium catalyst preferentially activates the most sterically accessible C-H bond that is not electronically deactivated by adjacent heteroatoms.[6] Further development in ligand design is required to reliably direct this transformation to the C4 position of a simple isoxazole.

Head-to-Head Performance Comparison

The choice of synthetic route depends heavily on the specific application, considering factors like substrate complexity, scale, cost, and safety. The following table summarizes the key performance indicators for each methodology.

MetricLithiation-BorylationMiyaura BorylationOxyboration (Uncatalyzed)
Starting Material 4-Halo-isoxazole4-Halo-isoxazole2-Alkyn-1-one O-methyl oxime
Key Reagents n-BuLi, Trialkyl boratePd Catalyst, B₂pin₂, BaseB₂pin₂
Temperature -78 °C to RT50 - 100 °C110 °C
Typical Yield Moderate to GoodGood to ExcellentGood (e.g., 70-90%)[2]
Functional Group Tolerance PoorGoodExcellent
Safety Profile Hazardous (Pyrophoric)Moderate (Catalyst handling)Good
Scalability ChallengingModerateGood
Key Advantage Established, powerful C-B formationBroad substrate scope, mildUnprecedented functional group tolerance, high regioselectivity
Key Disadvantage Harsh conditions, poor toleranceCatalyst cost, competing reactionsHigh temperature for uncatalyzed version

Visualization of Synthetic Pathways

To better illustrate the strategic differences between these routes, the following diagrams outline the core transformations.

Diagram 1: Traditional Synthetic Pathways

G cluster_0 Lithiation-Borylation cluster_1 Miyaura Borylation A 4-Bromo-isoxazole B Lithiated Isoxazole (Unstable Intermediate) A->B 1. n-BuLi, THF 2. -78 °C C Isoxazole-4-boronate Ester B->C 2. B(OiPr)₃ 3. H⁺, Pinacol D 4-Bromo-isoxazole E Isoxazole-4-boronate Ester D->E B₂pin₂, Pd Catalyst Base, 80 °C G cluster_0 Oxyboration Start 2-Alkyn-1-one O-methyl oxime Product 4-Borylated Isoxazole Start->Product B₂pin₂, Toluene 110 °C (uncatalyzed) or Au(I) catalyst, RT

References

A Senior Application Scientist's Comparative Guide to Isoxazole-4-boronic Acid and Isoxazole-5-boronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, isoxazole-containing building blocks are indispensable tools for the construction of novel molecular architectures with diverse biological activities. Among these, isoxazole boronic acids have emerged as versatile reagents for carbon-carbon bond formation, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of two key positional isomers: isoxazole-4-boronic acid and isoxazole-5-boronic acid. We will dissect the nuances of their synthesis, stability, and reactivity, providing field-proven insights and experimental data to inform your synthetic strategies.

Introduction: The Strategic Value of Isoxazole Boronic Acids

The isoxazole motif is a privileged scaffold in drug discovery, present in a range of approved pharmaceuticals. Its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and influence metabolic stability makes it a desirable component in drug candidates. The introduction of a boronic acid or its ester at a specific position on the isoxazole ring opens up a gateway for late-stage functionalization and the rapid generation of compound libraries through palladium-catalyzed cross-coupling reactions. The choice between the 4- and 5-isomers, however, is not arbitrary and has significant implications for both the synthesis of the building block and its subsequent reactivity.

Synthesis: A Tale of Two Positions

The synthetic accessibility of this compound and isoxazole-5-boronic acid is fundamentally dictated by the electronic properties of the isoxazole ring. Specifically, the acidity of the C-H bonds at the 4- and 5-positions governs the feasibility of common borylation strategies.

Isoxazole-5-boronic Acid: Leveraging Acidity

The proton at the C5 position of the isoxazole ring is the most acidic.[1][2] This heightened acidity makes direct deprotonation, or lithiation, a viable and efficient strategy for the introduction of a boryl group.

A typical synthetic workflow for preparing isoxazole-5-boronic acid derivatives involves the treatment of a 3-substituted isoxazole with a strong base, such as n-butyllithium (n-BuLi), at low temperature, followed by quenching with a trialkyl borate, like triisopropyl borate (B(Oi-Pr)₃). Subsequent acidic workup furnishes the desired boronic acid.

Synthesis_Isoxazole_5_Boronic_Acid Start 3-Substituted Isoxazole Step1 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ Start->Step1 Intermediate Lithium Isoxazolide Intermediate Step1->Intermediate Step2 Acidic Workup (e.g., HCl) Intermediate->Step2 Product Isoxazole-5-boronic Acid Step2->Product

Caption: Synthesis of Isoxazole-5-boronic Acid via Lithiation.

This approach is generally high-yielding and benefits from the inherent reactivity of the C5 position. The regioselectivity is typically excellent due to the significant difference in acidity between the C5 and other positions.

This compound: Navigating Lower Reactivity

In stark contrast, the C4 proton of the isoxazole ring is the least acidic.[1][2] This makes direct deprotonation a challenging and often low-yielding strategy. Consequently, alternative synthetic routes are generally employed for the preparation of this compound.

A common and effective method involves the use of a pre-functionalized isoxazole, such as a 4-halo-isoxazole (e.g., 4-iodoisoxazole). The halogen at the 4-position can then be converted to the boronic acid via a halogen-metal exchange followed by borylation, or more commonly, through a palladium-catalyzed Miyaura borylation reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

Synthesis_Isoxazole_4_Boronic_Acid Start 4-Iodoisoxazole Step1 Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) B₂pin₂ Start->Step1 Intermediate This compound pinacol ester Step1->Intermediate Step2 Hydrolysis (optional) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis of this compound via Miyaura Borylation.

While this method is highly reliable, it requires the prior synthesis of the 4-halo-isoxazole precursor, which can add steps to the overall sequence.

Table 1: Comparison of Synthetic Strategies

FeatureIsoxazole-5-boronic AcidThis compound
Key Strategy Direct C-H activation (lithiation)Halogen-metal exchange or Miyaura borylation
Driving Force High acidity of C5-HPre-functionalization with a halogen
Regioselectivity Typically highHigh, dictated by halogen position
Number of Steps Often shorterCan be longer due to precursor synthesis
Scalability Generally goodGood, common for large-scale synthesis

Stability and Handling: The Protodeboronation Challenge

A critical consideration when working with heteroaryl boronic acids is their stability, particularly their susceptibility to protodeboronation. This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the parent heterocycle and a reduction in the yield of the desired cross-coupling product.

The isoxazole ring is electron-deficient, which can increase the propensity for protodeboronation, especially under the basic conditions often employed in Suzuki-Miyaura reactions. While direct comparative studies on the rates of protodeboronation for isoxazole-4- and -5-boronic acids are scarce, general principles of heteroaryl boronic acid stability can be applied. The rate of protodeboronation is influenced by the electronic nature of the heteroaryl ring and the reaction pH.[3]

To mitigate the risk of protodeboronation and improve handling and storage, both isoxazole-4- and isoxazole-5-boronic acids are frequently converted to their corresponding boronate esters, most commonly the pinacol ester. These esters are generally more stable, crystalline solids that are less prone to dehydration to form boroxines and are more resistant to protodeboronation.[4] For many applications, the pinacol ester can be used directly in the cross-coupling reaction.

Reactivity in Suzuki-Miyaura Cross-Coupling

The ultimate utility of these building blocks lies in their performance in cross-coupling reactions. The reactivity of isoxazole boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors.

Electronic Effects

The isoxazole ring's electronic properties play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of the isoxazole ring can influence the nucleophilicity of the boronic acid. Generally, electron-rich aryl boronic acids tend to undergo transmetalation more readily.[5]

While both positions are on an electron-deficient ring, subtle differences in the electronic environment at the 4- and 5-positions can lead to variations in reactivity. Computational studies on the electronic structure of isoxazole derivatives can provide insights into these differences.[6][7]

Steric Hindrance

Steric hindrance around the boronic acid functionality can significantly impact the rate and success of the Suzuki-Miyaura coupling. In cases where the isoxazole ring is substituted at positions adjacent to the boronic acid, the steric bulk can impede the approach of the palladium complex, slowing down the reaction.

  • This compound: Can have substituents at the 3- and 5-positions, both of which are adjacent to the reaction center. This can lead to significant steric hindrance, potentially requiring more forcing reaction conditions or specialized bulky phosphine ligands to achieve good yields.

  • Isoxazole-5-boronic acid: Has a substituent at the adjacent 4-position. While this can also impart steric hindrance, it may be less pronounced than the combined effect of two adjacent substituents in the 4-isomer.

Experimental Observations and Representative Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3,5-Dimethylthis compound with an Aryl Bromide

This protocol is a representative example for the coupling of an this compound derivative.

  • To a reaction vessel, add 3,5-dimethylthis compound (1.2 equiv.), the aryl bromide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Isoxazole-5-boronic acid derivative with an Aryl Iodide

This protocol illustrates a typical coupling involving an isoxazole-5-boronic acid.

  • In a flask, combine the isoxazole-5-boronic acid pinacol ester (1.5 equiv.), the aryl iodide (1.0 equiv.), a palladium catalyst such as PdCl₂(dppf) (0.03 equiv.), and a base such as Cs₂CO₃ (3.0 equiv.).

  • Add a degassed solvent like 1,4-dioxane.

  • Heat the mixture to 90-100 °C under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, dilute the reaction with an organic solvent, wash with water, and purify the product via flash chromatography.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compoundIsoxazole-5-boronic Acid
Potential for Steric Hindrance Higher (substituents at C3 and C5)Moderate (substituent at C4)
Electronic Effects Electron-deficient ringElectron-deficient ring
Typical Coupling Partner Aryl bromides, iodides, and triflatesAryl bromides, iodides, and triflates
General Reactivity May require more robust catalytic systems for sterically hindered substratesGenerally good reactivity, but can be substrate-dependent

Commercial Availability and Cost

For researchers in drug development, the accessibility and cost of starting materials are crucial practical considerations.

  • This compound and its derivatives , such as the pinacol ester, are widely available from numerous chemical suppliers.[8][9] This broad availability often translates to more competitive pricing and shorter lead times.

  • Isoxazole-5-boronic acid and its esters are also commercially available, but the number of suppliers may be more limited compared to the 4-isomer.[9][10][11] This can sometimes result in higher costs and longer delivery times.

Conclusion and Recommendations

The choice between this compound and isoxazole-5-boronic acid is a strategic decision that should be guided by the specific synthetic goals and the desired substitution pattern of the final molecule.

  • Choose Isoxazole-5-boronic acid when:

    • A direct and regioselective synthesis from a readily available 3-substituted isoxazole is desired.

    • The substitution pattern requires functionalization at the 5-position.

    • Steric hindrance at the coupling site is a potential concern, as there is only one adjacent position for substitution.

  • Choose this compound when:

    • The target molecule requires substitution at the 4-position.

    • A robust and scalable synthesis from a 4-halo-isoxazole precursor is preferred.

    • The commercial availability and cost of the starting material are primary considerations.

In both cases, the use of the pinacol ester derivative is highly recommended to enhance stability, improve handling, and minimize competing protodeboronation, ultimately leading to more reproducible and higher-yielding cross-coupling reactions. By understanding the fundamental differences in the synthesis and reactivity of these two valuable building blocks, researchers can make more informed decisions to accelerate their drug discovery and development programs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isoxazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of reagents extends beyond the bench; it is intrinsically linked to the safety of our personnel, the integrity of our research, and our responsibility to the environment. Isoxazole-4-boronic acid, a valuable building block in medicinal chemistry and materials science, requires careful management throughout its lifecycle, including its final disposal. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that safety is an integral part of the workflow, not an afterthought.

Hazard Profile and Its Implications for Disposal

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards is essential. This knowledge forms the basis for our safety precautions and disposal methodology. This compound is classified as a hazardous substance, and its toxicological properties, while not exhaustively investigated, demand a cautious approach.[1]

The primary hazards associated with this compound and its derivatives include:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][4]

During combustion, it can decompose to produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron.[2][3] Therefore, it is imperative that this compound and its contaminated materials are never disposed of in standard trash or flushed down the drain.[1][5] All waste must be treated as regulated hazardous chemical waste.

Hazard Summary Table
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Skin IrritationCauses skin irritation.GHS07P264: Wash hands thoroughly after handling.[4] P280: Wear protective gloves.
Eye IrritationCauses serious eye irritation.GHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific target organ toxicity — single exposureMay cause respiratory irritation.GHS07P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[4]

Core Principles for Boronic Acid Waste Management

Adherence to the following principles is critical for ensuring safety and compliance. These tenets form the foundation of a robust chemical hygiene plan.

  • Treat as Hazardous: All this compound waste, including solutions, grossly contaminated materials (e.g., spill cleanup debris), and unrinsed empty containers, must be managed as hazardous waste.[5][6]

  • Segregate Waste Streams: Never mix boronic acid waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[5][6] Incompatible materials, such as strong acids or oxidizing agents, can cause dangerous reactions.[6]

  • Prevent Environmental Release: Under no circumstances should this compound be released into the environment.[1] This includes avoiding disposal down the drain, which can disrupt aquatic ecosystems and wastewater treatment processes.[7][8]

  • Consult Institutional Guidelines: This guide provides a general framework. However, you must always consult and adhere to your institution's specific EHS procedures and Chemical Hygiene Plan, as local regulations may vary.[6][9]

Personal Protective Equipment (PPE) - Your First Line of Defense

Proper disposal begins with personal protection. Before handling any waste materials, ensure you are wearing the appropriate PPE. All handling of waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves must be inspected for tears or holes before use. Use the proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[1][6]

  • Protective Clothing: A laboratory coat must be worn to prevent skin contact.[5][8]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate particle filter (e.g., P95 or P1).[1]

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different forms of this compound waste.

Protocol 1: Disposal of Solid Waste and Contaminated Materials

This procedure applies to unused or expired solid this compound, as well as materials contaminated during a spill cleanup (e.g., absorbent pads, contaminated gloves).

  • Work Area Preparation: Conduct all waste handling inside a chemical fume hood.

  • Containment: Carefully sweep up or transfer the solid waste into a suitable, sealable container.[1][2] This container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[10]

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound".[6]

    • The associated hazards (e.g., "Irritant").[6]

  • Storage: Securely close the container. Store it in a designated hazardous waste accumulation area that is well-ventilated and segregated from incompatible materials.[5][6]

  • Pickup and Disposal: Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[1]

Protocol 2: Disposal of Liquid Waste (Solutions)

This procedure applies to solutions containing dissolved this compound.

  • Work Area Preparation: Perform all transfers within a chemical fume hood.

  • Containerization: Collect the liquid waste in a dedicated, leak-proof, and sealable container.[5] The container material must be compatible with the solvent used in the solution.[11] Do not fill containers beyond 90% capacity to allow for expansion.[10]

  • Labeling: Clearly label the container as "Hazardous Waste".[5] The label must specify the full chemical name ("this compound") and list all solvent components with their approximate concentrations.[6]

  • Storage: Tightly seal the container and store it in a designated hazardous waste area with appropriate secondary containment to prevent spills.[11]

  • Final Disposal: Contact your institution's EHS for collection and final disposal.

Protocol 3: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[5]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinseate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[5] Transfer this rinsate into your designated liquid hazardous waste container for this compound solutions.

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of the fume hood.

  • Final Disposal of Container: Once completely dry, deface or remove the original label.[11] The clean, decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[5]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound waste from generation to final disposal.

DisposalWorkflow cluster_prep Preparation cluster_characterize Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Empty Container Path cluster_final Final Steps start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste or Contaminated Debris waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid empty_container Empty Reagent Container waste_type->empty_container Empty Container container_solid Place in Labeled, Sealable Solid Waste Container solid_waste->container_solid store Store Sealed Container in Designated Hazardous Waste Accumulation Area container_solid->store container_liquid Pour into Labeled, Sealable Liquid Waste Container liquid_waste->container_liquid container_liquid->store rinse Triple-Rinse with Appropriate Solvent empty_container->rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate collect_rinsate->container_liquid Add to liquid waste dispose_container Dispose of Clean, Dry Container in Glass/Plastic Recycling collect_rinsate->dispose_container contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Decision workflow for proper disposal of this compound waste.

By systematically following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Isoxazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling Isoxazole-4-boronic Acid

As drug discovery and development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like this compound requires a nuanced understanding that goes beyond the product label. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of chemical causality and laboratory best practices. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.

Core Hazard Profile: Understanding the "Why"

Before we address the "what" and "how" of personal protective equipment (PPE), we must first understand the inherent hazards of this compound. This compound, like many boronic acids, presents a multi-faceted risk profile that dictates our safety protocols.

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] The primary routes of exposure and associated health effects are:

  • Skin Contact: Causes skin irritation (H315).[1][2] Prolonged contact can lead to dermatitis.[3]

  • Eye Contact: Causes serious eye irritation (H319).[1][2][4][5] This is a significant risk, as splashes can cause substantial discomfort and potential damage.

  • Inhalation: May cause respiratory tract irritation (H335).[1][2][4][5][6] This is particularly relevant when handling the compound in its solid, powdered form, as dust can become airborne.

  • Ingestion: It may be harmful if swallowed (H302).[2][5]

The toxicological properties of many specialized research chemicals have not always been thoroughly investigated, which necessitates a cautious and comprehensive approach to protection.[6]

The First Line of Defense: Engineering and Administrative Controls

PPE is the final barrier between you and a chemical hazard.[7] Before relying on PPE, robust engineering and administrative controls must be in place. This hierarchical approach is a cornerstone of laboratory safety.

  • Engineering Controls: The primary engineering control for handling solid this compound is a certified chemical fume hood .[8] This contains airborne dust and prevents it from entering the general laboratory environment.[8] Ensure the fume hood has adequate airflow before beginning work.[8] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9]

  • Administrative Controls: Inform colleagues in the lab that you are working with a hazardous substance.[8] Clearly label all containers and work areas. Do not work alone, and ensure you are familiar with your institution's Chemical Hygiene Plan.

Mandated PPE: A Multi-Layered Defense System

A comprehensive PPE strategy is required to mitigate the risks identified above. The following table outlines the minimum required equipment.

PPE ComponentSpecification & Rationale
Hand Protection Double-gloved Nitrile Gloves: Disposable nitrile gloves provide a good barrier for incidental chemical contact.[10][11] Double-gloving is the standard of practice, as it provides an additional layer of protection against tears and permeation. The outer glove should be removed immediately upon contamination.[10] Always inspect gloves for damage before use.[6][11]
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 compliant): These are the minimum requirement to protect against splashes and dust.[10] They must be worn at all times. Face Shield (worn over goggles): A face shield is mandatory when there is a heightened risk of splashing, such as when transferring large volumes of a solution or during the initial dissolution of the solid.[10][11] Goggles must always be worn underneath a face shield.[10]
Body Protection Chemical-Resistant Laboratory Coat: A lab coat with long sleeves, properly buttoned, protects your skin and personal clothing from contamination.[7][10]
Respiratory Protection NIOSH-Approved Respirator: If handling the solid chemical outside of a certified fume hood is unavoidable, a respirator is required to prevent inhalation of dust.[11][12] The use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[11]

Procedural Guide: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

This sequence ensures that the most protective items are layered correctly.

G cluster_0 Preparation Area A 1. Lab Coat B 2. Respirator (If Required) A->B C 3. Goggles & Face Shield B->C E 5. Inner Gloves C->E D 4. Outer Gloves E->D

Caption: Logical workflow for donning PPE before handling chemicals.

  • Lab Coat: Select the appropriate size and fasten all buttons.

  • Respirator: If required, perform a positive and negative pressure seal check.

  • Goggles/Face Shield: Position goggles for a snug fit. Place the face shield over the goggles.

  • Gloves: Don inner gloves first, then pull outer gloves over the cuffs of your lab coat to ensure a complete seal.

Doffing (Taking Off) PPE Workflow

This sequence is designed to remove the most contaminated items first, minimizing contact with your skin and clean areas.

G cluster_1 Exit Area F 1. Outer Gloves G 2. Face Shield & Goggles F->G H 3. Lab Coat G->H I 4. Inner Gloves H->I J 5. Wash Hands Thoroughly I->J

Caption: Procedural flow for safely removing and disposing of PPE.

  • Outer Gloves: Remove the most contaminated item first. Use a glove-to-glove technique to peel it off.

  • Face Shield & Goggles: Remove by handling the headband from the back of your head, avoiding touching the front surface.

  • Lab Coat: Unbutton and roll the coat inside-out as you remove it to contain contaminants.

  • Inner Gloves: Remove using a glove-to-skin technique.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.

Operational Plan: Spill Response and Waste Disposal

Spill Management: In the event of a spill, evacuate unnecessary personnel.[3] If safe to do so, use a chemical spill kit to contain the material.[13] For a solid spill, avoid creating dust; gently cover with an absorbent material and then sweep up.[6] All materials used for cleanup must be treated as hazardous waste.

Disposal of Contaminated PPE and Materials: All disposable items that have come into contact with this compound are considered hazardous waste.

  • Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[14]

  • Containerization: Place contaminated gloves, wipes, and other solid waste into a designated, clearly labeled, and sealed hazardous waste container.[14][15] The label should include the full chemical name and associated hazards.[14]

  • Disposal: Arrange for pickup by a certified hazardous waste disposal company according to your institutional guidelines.[14][15] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[14]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.